molecular formula C3H4BrN3 B152552 3-Bromo-1-methyl-1H-1,2,4-triazole CAS No. 56616-91-2

3-Bromo-1-methyl-1H-1,2,4-triazole

Cat. No.: B152552
CAS No.: 56616-91-2
M. Wt: 161.99 g/mol
InChI Key: KWGLUDZPAMFWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-methyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C3H4BrN3 and its molecular weight is 161.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3/c1-7-2-5-3(4)6-7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGLUDZPAMFWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205186
Record name 1H-1,2,4-Triazole, 3-bromo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56616-91-2
Record name 1H-1,2,4-Triazole, 3-bromo-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 3-bromo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-methyl-1H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3-Bromo-1-methyl-1H-1,2,4-triazole, a key heterocyclic building block in medicinal chemistry and materials science. This document consolidates available quantitative data, outlines detailed experimental protocols for its synthesis and common reactions, and illustrates its synthetic utility.

Core Chemical and Physical Properties

This compound is a solid at room temperature, with its appearance transitioning to a liquid above 30°C.[1] It is a halogenated heterocyclic compound with the molecular formula C₃H₄BrN₃.[2][3][4] Its chemical structure and properties make it a valuable intermediate for the synthesis of more complex molecules, particularly through cross-coupling reactions.

PropertyValue
Molecular Formula C₃H₄BrN₃
Molecular Weight 161.99 g/mol
CAS Number 56616-91-2
Appearance White to off-white solid (<30°C), liquid (>30°C)
Melting Point 30.84 °C (Predicted)
Boiling Point 255.9 ± 23.0 °C (Predicted)
Density 1.93 ± 0.1 g/cm³ (Predicted)
pKa 1.01 ± 0.10 (Predicted)
Water Solubility 58882.1 mg/L (Predicted)
Flash Point 105.76 °C (Predicted)

Spectroscopic Data

While a complete, publicly available annotated spectrum for this compound is not readily found, typical NMR spectral data for related 1,2,4-triazole derivatives provide an expected range for chemical shifts. The proton NMR spectrum is expected to show a singlet for the triazole ring proton and a singlet for the N-methyl protons. The carbon NMR spectrum would display signals for the two carbons of the triazole ring and one for the methyl group.

Experimental Protocols

Detailed experimental procedures for the synthesis and reactions of this compound are not extensively published. However, based on general knowledge of heterocyclic chemistry, the following protocols are provided as representative methods.

Synthesis of this compound

A common method for the synthesis of bromo-substituted triazoles involves the direct bromination of the corresponding triazole precursor.

Representative Protocol for Bromination:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-1H-1,2,4-triazole (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Reactivity and Subsequent Reactions

The bromine atom on the triazole ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

Representative Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel, add this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate (2-3 equivalents).

  • Solvent and Degassing: Add a suitable solvent system, often a mixture of toluene and water. The reaction mixture is then thoroughly degassed by bubbling with an inert gas like argon or nitrogen.

  • Reaction Conditions: The mixture is heated to reflux (typically 80-100 °C) and stirred vigorously until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography or recrystallization.

Representative Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., XPhos, 0.04 equivalents), and a strong base such as sodium tert-butoxide (1.4 equivalents).

  • Solvent: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: The reaction vessel is sealed and heated to a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the resulting residue is purified by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways involving this compound.

Synthesis_and_Functionalization cluster_synthesis Synthesis cluster_functionalization Functionalization 1_methyl_triazole 1-Methyl-1H-1,2,4-triazole bromo_triazole This compound 1_methyl_triazole->bromo_triazole NBS, Solvent suzuki_product Aryl-substituted triazole bromo_triazole->suzuki_product ArB(OH)2, Pd catalyst, Base buchwald_product Amino-substituted triazole bromo_triazole->buchwald_product R2NH, Pd catalyst, Ligand, Base

Caption: Synthesis of this compound and its subsequent functionalization via cross-coupling reactions.

Experimental_Workflow start Start reaction_setup Reaction Setup: - 1-Methyl-1H-1,2,4-triazole - Solvent start->reaction_setup add_nbs Add N-Bromosuccinimide (NBS) reaction_setup->add_nbs stir_monitor Stir at Room Temperature Monitor by TLC add_nbs->stir_monitor workup Work-up: - Remove solvent - Dissolve and wash stir_monitor->workup purification Purification: - Dry organic layer - Column Chromatography workup->purification product Pure this compound purification->product

Caption: A representative experimental workflow for the synthesis of this compound.

References

Elucidating the Structure of 3-Bromo-1-methyl-1H-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-1H-1,2,4-triazole is a heterocyclic compound with the chemical formula C₃H₄BrN₃.[1][2][3] Its molecular weight is 161.99 g/mol . This molecule serves as a valuable intermediate in the synthesis of more complex substituted triazole derivatives, which are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the structural elucidation of this compound, detailing the analytical techniques and experimental protocols used to confirm its molecular structure. While extensive public data on this specific compound is limited, this document compiles available information and presents predicted data based on analogous structures to offer a complete technical profile.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource
Molecular Formula C₃H₄BrN₃ChemScene Certificate of Analysis[1]
Molecular Weight 161.99 g/mol ChemScene Certificate of Analysis[1]
CAS Number 56616-91-2ChemScene Certificate of Analysis[1]
IUPAC Name This compoundAdvanced ChemBlocks[2]
SMILES CN1C=NC(Br)=N1Advanced ChemBlocks[2]
Purity (LCMS) 98.55%ChemScene Certificate of Analysis[1]
Appearance Colorless to light yellow solid/liquidChemScene Certificate of Analysis[1]

Spectroscopic Data for Structural Confirmation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A Certificate of Analysis from ChemScene confirms that the ¹H NMR and LCMS data are consistent with the proposed structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals: a singlet for the methyl protons and a singlet for the proton on the triazole ring. The predicted chemical shifts are outlined in the table below.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0Singlet1HC5-H
~3.9Singlet3HN1-CH₃

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display three signals corresponding to the two carbons in the triazole ring and the methyl carbon.

Predicted Chemical Shift (δ, ppm)Assignment
~145C3-Br
~150C5
~35N1-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~1550StrongC=N stretch
~1480StrongN=N stretch
~1250MediumC-N stretch
~650MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of bromine.

m/zRelative Intensity (%)Assignment
161/163~98/~100[M]⁺ / [M+2]⁺
82-[M - Br]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: Analyze the mass spectrum to determine the molecular ion peak and characteristic fragmentation patterns.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

General Experimental Workflow for Structure Elucidation

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the synthesis and structural elucidation of a chemical compound.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of modern spectroscopic techniques. While publicly available, detailed raw spectral data is scarce, the confirmation of its structure by suppliers through ¹H NMR and LCMS provides strong evidence for its identity. The predicted spectroscopic data and standard experimental protocols outlined in this guide offer a robust framework for researchers and professionals working with this important chemical intermediate. The provided visualizations of its molecular structure and the general analytical workflow serve as clear and concise references for laboratory practice.

References

Technical Guide: Physical Properties of 3-Bromo-1-methyl-1H-1,2,4-triazole (CAS 56616-91-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-1H-1,2,4-triazole, identified by CAS number 56616-91-2, is a halogenated heterocyclic compound. Due to the presence of the reactive bromine atom and the stable triazole core, this molecule serves as a versatile building block in organic synthesis. It is particularly valuable in the construction of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a summary of its known physical properties, outlines general experimental protocols for their determination, and illustrates its application in common synthetic workflows.

Core Physical and Chemical Properties

The physical properties of this compound have been reported by various chemical suppliers. A summary of these properties is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₃H₄BrN₃
Molecular Weight 161.99 g/mol
Appearance Colorless to light yellow, low melting point solid or liquid
Melting Point 34-38 °C
Boiling Point 255.9 °C at 760 mmHg
Density 1.93 g/cm³
Refractive Index 1.669
Flash Point 108.5 °C
Purity Typically reported as >95% to 98.55%
Storage Conditions Store in a cool, dry place (2-8°C recommended), sealed from light

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in peer-reviewed literature. However, the following are general, standardized methodologies for determining the key physical properties listed above for a solid organic compound.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small amount of finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A sharp melting point range (≤ 1 °C) is indicative of high purity.

Boiling Point Determination (Distillation Method)
  • Apparatus Setup: A small quantity of the liquid is placed in a distillation flask. A thermometer is positioned such that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • Heating: The liquid is heated to a gentle boil.

  • Observation: The temperature is recorded when the vapor temperature is constant and droplets of condensate are forming on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.

Density Measurement (Pycnometer Method)
  • Measurement of Empty Pycnometer: A clean, dry pycnometer (a flask of a known volume) is weighed accurately.

  • Measurement with Sample: The pycnometer is filled with the molten sample of this compound, ensuring no air bubbles are present, and weighed again. The temperature of the sample is recorded.

  • Calculation: The mass of the sample is determined by subtraction. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)
  • Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of the molten sample are placed on the prism of the refractometer.

  • Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece. The refractive index is read from the scale. The temperature of the measurement is also recorded.

Synthetic Utility and Experimental Workflows

This compound is a key intermediate in the synthesis of more complex molecules, particularly through cross-coupling reactions. Below are visualizations of two common synthetic workflows where this compound is utilized.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 This compound product 3-Aryl-1-methyl-1H-1,2,4-triazole reactant1->product Suzuki-Miyaura Coupling reactant2 Arylboronic Acid (R-B(OH)2) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., Na2CO3) base->product solvent Solvent (e.g., Toluene/Water) solvent->product Click_Chemistry cluster_workflow Synthetic Workflow cluster_reactants Click Reaction Components start This compound step1 Conversion to Azide (e.g., with NaN3) start->step1 intermediate 3-Azido-1-methyl-1H-1,2,4-triazole step1->intermediate product 1,4-Disubstituted 1,2,3-Triazole Adduct intermediate->product CuAAC 'Click' Reaction reactant2 Terminal Alkyne (R-C≡CH) reactant2->product catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) catalyst->product

3-Bromo-1-methyl-1H-1,2,4-triazole molecular weight and formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-1-methyl-1H-1,2,4-triazole, a key heterocyclic building block in medicinal chemistry. The document details its fundamental chemical properties, experimental protocols for its synthesis, and its role as a precursor in the development of novel therapeutic agents.

Core Molecular Data

This compound is a halogenated azole derivative. Its core chemical and physical properties are summarized below.

PropertyValueCitations
Chemical Formula C₃H₄BrN₃[1]
Molecular Weight 161.99 g/mol [1]
CAS Number 56616-91-2[1]
Appearance Solid (form)
SMILES Cn1cnc(Br)n1
InChI Key KWGLUDZPAMFWJZ-UHFFFAOYSA-N

Spectroscopic and Physicochemical Data

Detailed characterization is essential for confirming the identity and purity of this compound. While specific spectral data is not widely published in peer-reviewed literature, typical analytical data can be obtained from commercial suppliers. General expected characteristics are outlined below.

Analysis TypeExpected Data
¹H NMR A singlet for the methyl protons (CH₃) and a singlet for the triazole ring proton (C-H).
¹³C NMR Resonances corresponding to the methyl carbon, the two triazole ring carbons, with the carbon bearing the bromine atom being significantly shifted.
FT-IR (cm⁻¹) Characteristic peaks for C-H stretching, C=N and N=N stretching of the triazole ring, and C-N stretching.
Purity Typically ≥95% when sourced from chemical suppliers.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-methylation of its precursor, 3-Bromo-1H-1,2,4-triazole. This reaction is a standard procedure in heterocyclic chemistry.

Experimental Workflow: N-Methylation

Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.

G cluster_prep Reaction Setup cluster_reaction Methylation Reaction cluster_workup Workup & Purification start Dissolve 3-Bromo-1H-1,2,4-triazole in anhydrous solvent (e.g., Methanol) cool Cool solution to 0°C (Ice Bath) start->cool Stir add_base Add Base (e.g., NaOMe) dropwise for deprotonation cool->add_base add_meI Add Methylating Agent (e.g., Methyl Iodide) dropwise add_base->add_meI warm_stir Warm to Room Temperature & Stir for 12-16 hours add_meI->warm_stir quench Quench Reaction (e.g., with water or sat. NH₄Cl) warm_stir->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry_concentrate Dry organic layer (e.g., Na₂SO₄) & Concentrate in vacuo extract->dry_concentrate purify Purify via Column Chromatography or Distillation dry_concentrate->purify end Obtain Pure This compound purify->end Characterize

Synthesis and Purification Workflow
Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-methylation of 1,2,4-triazole derivatives.[2][3]

Materials:

  • 3-Bromo-1H-1,2,4-triazole

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe), 25% solution in methanol

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-Bromo-1H-1,2,4-triazole (1.0 eq) in anhydrous methanol. Cool the resulting solution to 0°C in an ice-water bath.

  • Deprotonation: Slowly add sodium methoxide solution (1.05 eq) dropwise to the cooled solution. Stir for 10-20 minutes at 0°C.

  • Methylation: Add methyl iodide (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.[2] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by distillation to yield pure this compound.

Applications in Drug Development

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[4] this compound serves as a versatile intermediate for creating more complex molecules, often through cross-coupling reactions where the bromine atom is substituted.

Role as a Synthetic Intermediate

The bromine atom at the 3-position of the triazole ring is a key functional handle for introducing molecular diversity. It readily participates in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig amination), allowing for the attachment of various aryl, heteroaryl, or alkyl groups. This functionalization is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

Anticancer Research

Derivatives of 1,2,4-triazole are prominent in oncology. Marketed drugs like Letrozole and Anastrozole are aromatase inhibitors used in the treatment of breast cancer. Research into novel triazole derivatives has expanded to target other critical cancer pathways. For instance, derivatives synthesized from brominated triazoles are being investigated as inhibitors of key signaling proteins.

The diagram below illustrates a simplified signaling pathway relevant to cancer, highlighting potential targets for which 1,2,4-triazole derivatives have been developed.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Tubulin Tubulin Triazole_Inhibitor_1 1,2,4-Triazole Derivatives Triazole_Inhibitor_1->EGFR Inhibition Triazole_Inhibitor_2 1,2,4-Triazole Derivatives Triazole_Inhibitor_2->RAF Inhibition Triazole_Inhibitor_3 1,2,4-Triazole Derivatives Triazole_Inhibitor_3->Tubulin Inhibition of Polymerization

Potential Targets of 1,2,4-Triazole Derivatives in Cancer Signaling

This guide provides foundational knowledge on this compound, positioning it as a valuable reagent for the synthesis of novel, biologically active compounds. Its straightforward synthesis and chemical versatility ensure its continued relevance in modern drug discovery and development.

References

In-Depth Technical Guide: Spectral Data of 3-Bromo-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 3-Bromo-1-methyl-1H-1,2,4-triazole. The information presented is intended to support research, development, and quality control activities involving this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search resultsData not available in search resultsData not available in search resultsC5-H
Data not available in search resultsData not available in search resultsData not available in search resultsN-CH₃
Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
Data not available in search resultsC 3-Br
Data not available in search resultsC 5
Data not available in search resultsN-C H₃
Table 3: Mass Spectrometry Data
m/zIon
Data not available in search results[M]⁺
Data not available in search results[M+2]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are based on standard practices for the analysis of halogenated heterocyclic compounds and can be adapted as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR is recommended.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range for aromatic and aliphatic protons.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR to obtain a good quality spectrum.

    • The spectral width should be set to encompass the chemical shifts of both sp² and sp³ hybridized carbon atoms.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is suitable for the analysis of this relatively small and volatile molecule.

Sample Introduction:

  • Introduce a small amount of the sample into the instrument, either via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

Data Acquisition:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Scan Range: Set the mass-to-charge (m/z) scan range to cover the expected molecular ion and fragment ions (e.g., m/z 40-250).

  • Data Analysis: Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr_acq NMR Data Acquisition (¹H, ¹³C) sample_prep->nmr_acq ms_acq Mass Spec Data Acquisition sample_prep->ms_acq nmr_proc NMR Spectral Processing & Interpretation nmr_acq->nmr_proc ms_proc Mass Spectrum Interpretation ms_acq->ms_proc structure Structural Confirmation nmr_proc->structure ms_proc->structure

Workflow for Synthesis and Spectral Analysis.

Disclaimer: The spectral data presented in the tables are placeholders as specific experimental values for this compound were not available in the searched public domain literature. The provided experimental protocols are generalized best practices and may require optimization for specific instrumentation and sample characteristics.

The Diverse Biological Activities of Substituted 1,2,4-Triazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,4-triazole scaffold has emerged as a privileged heterocyclic core in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] These five-membered nitrogen-containing heterocycles are key components in a variety of clinically used drugs.[2] The unique structural features of the 1,2,4-triazole ring, including its metabolic stability, capacity for hydrogen bonding, and dipole moment, contribute to its ability to interact with a wide array of biological targets, particularly enzymes.[3] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of substituted 1,2,4-triazole derivatives, tailored for researchers, scientists, and drug development professionals.

Synthesis of Substituted 1,2,4-Triazole Derivatives

A variety of synthetic methodologies have been developed for the preparation of substituted 1,2,4-triazoles. One common and versatile approach involves the cyclization of thiosemicarbazide derivatives. This method allows for the introduction of diverse substituents at various positions of the triazole ring, enabling the exploration of structure-activity relationships.

A general synthetic scheme for the preparation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is outlined below. This class of compounds often serves as a key intermediate for further derivatization. The synthesis typically begins with the reaction of a carboxylic acid hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which is then cyclized with hydrazine hydrate.[4][5]

G cluster_synthesis Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol hydrazide Carboxylic Acid Hydrazide (R-CO-NH-NH2) dithiocarbazate Potassium Dithiocarbazinate Salt hydrazide->dithiocarbazate Reaction cs2 Carbon Disulfide (CS2) + KOH cs2->dithiocarbazate triazole_thiol 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol dithiocarbazate->triazole_thiol Cyclization hydrazine Hydrazine Hydrate (NH2-NH2·H2O) hydrazine->triazole_thiol

Figure 1: General synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.

Antimicrobial and Antifungal Activity

Substituted 1,2,4-triazoles are well-established as potent antimicrobial and antifungal agents. Their mechanism of action in fungi often involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, leading to disruption of the fungal cell membrane.[6] The antimicrobial activity is evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Table 1: Antimicrobial and Antifungal Activity of Selected 1,2,4-Triazole Derivatives

Compound/Derivative ClassTarget Organism(s)MIC (µg/mL or µM)Reference(s)
Vinyl-1,2,4-triazole derivativesVarious bacteria0.0002–0.0069 mM[7]
Vinyl-1,2,4-triazole derivativesVarious fungi0.02–0.52 mM[7]
5-oxo- and 5-thioxo-1,2,4-triazole-fluoroquinolone hybridsE. coli, S. aureus, M. smegmatis0.12–1.95 µg/mL[8]
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolS. aureus, S. pyogenes0.132–0.264 mM[8]
Ofloxacin-1,2,4-triazole analoguesS. aureus, E. coli0.25–1 µg/mL[8]
1,2,4-Triazole-3-thione derivativesB. subtilis, S. aureus, P. vulgaris1.56–6.25 µg/mL[8]
1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivativesC. albicans0.0625–1 µg/mL[2]
Triazole-oxadiazole derivativesC. albicans, C. glabrataMIC comparable to Ketoconazole[2]
Quinoline based benzothiazolyl-1,2,4-triazolesC. albicans6.25 µg/mL[2]
Sulfonamide-1,2,4-triazole derivativesVarious fungi0.01–0.27 µmol/mL[2]
Triazole compound with CF3 groupC. albicans, C. neoformans, T. rubrum0.00097–0.0156 µg/mL[2]
Dithiocarbamate derivatives of fluconazoleC. albicans<0.125–2 µg/mL (MIC80)[2]
Thiazolo[4,5-d]pyrimidine hybrids with 1H-1,2,4-triazoleVarious fungi0.06–8 µg/mL[9]
Triazole compounds with 1,2,3-benzotriazine-4-oneC. albicans, C. neoformans0.0156–2.0 µg/mL[9]
Miconazole analogue with 3,4-dichlorobenzylVarious fungi0.5 µg/mL[9]

Anticancer Activity

A significant area of research has focused on the anticancer properties of 1,2,4-triazole derivatives. These compounds have demonstrated cytotoxicity against a wide range of cancer cell lines.[10] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, as well as the disruption of microtubule dynamics through tubulin inhibition.[11]

Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference(s)
Butane-1,4-dione derivatives (10a)MCF-7, HeLa, A5496.43, 5.6, 21.1[12]
Butane-1,4-dione derivatives (10d)MCF-7, HeLa, A54910.2, 9.8, 16.5[12]
Betulin-1,2,4-triazole derivative (Bet-TZ1)A375, MCF-7, HT-2922.41–46.92[13]
Betulin-1,2,4-triazole derivative (Bet-TZ3)A37534.34[13]
1,2,3-Triazole and 4-methyl coumarin hybridsMCF-72.66–10.08[14]
Coumarin-triazole hybridsMCF-78.21–51.3[14]
EGFR inhibitor (Compound 8c)-3.6[11]
Mechanism of Action in Cancer

EGFR Signaling Pathway Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation.[15] Overexpression or mutation of EGFR is common in many cancers. Small molecule inhibitors, including some 1,2,4-triazole derivatives, can compete with ATP for the binding site on the intracellular kinase domain of EGFR, thereby preventing its autophosphorylation and the activation of downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways.[16][17]

cluster_pathway EGFR Signaling Pathway Inhibition by 1,2,4-Triazole Derivatives EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Triazole 1,2,4-Triazole Inhibitor Triazole->EGFR Binds to kinase domain ATP ATP ATP->EGFR RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 2: Inhibition of the EGFR signaling pathway by 1,2,4-triazole derivatives.

BRAF Signaling Pathway Inhibition:

BRAF is a serine/threonine protein kinase that is a component of the MAPK/ERK signaling pathway.[18] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[18] BRAF inhibitors, which can include 1,2,4-triazole-based compounds, are designed to block the activity of the mutant BRAF protein, thereby halting the aberrant signaling.[18][19]

cluster_pathway BRAF Signaling Pathway Inhibition by 1,2,4-Triazole Derivatives RAS RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK Triazole 1,2,4-Triazole Inhibitor Triazole->BRAF Inhibits kinase activity ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation

Figure 3: Inhibition of the BRAF signaling pathway by 1,2,4-triazole derivatives.

Antiviral Activity

Certain 1,2,4-triazole derivatives have demonstrated promising antiviral activity against a range of viruses.[1][20][21] Their mechanisms of action can vary, but they often interfere with viral replication processes. For example, some triazole-based compounds are analogs of nucleosides and can inhibit viral polymerases.

Table 3: Antiviral Activity of Selected 1,2,4-Triazole Derivatives

Compound/Derivative ClassTarget VirusEC50 (µM)Reference(s)
1,2,4-Triazolo[4,3-a]quinoxaline derivativeHSV-125% plaque reduction at 20 mg/mL[2]
Doravirine analogue (203a)HIV-1 (wild-type)0.02[2]
Doravirine analogue (203a)HIV-1 (mutant)7.61[2]
Doravirine analogue (204a)HIV-1 (wild-type)0.0081[2]
1,4-disubstituted-1,2,3-triazole derivative (Compound 2)Chikungunya virus28.6[22]

Experimental Protocols

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[23][24][25]

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton Broth).[23]

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared.[25]

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.[23]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[23]

cluster_workflow Broth Microdilution MIC Assay Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read and Record MIC Value incubate->read_results end End read_results->end

Figure 4: Workflow for the broth microdilution MIC assay.
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[26][27][28]

Protocol:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[29]

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the insoluble formazan crystals.[26]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[29] The amount of formazan produced is directly proportional to the number of viable cells.

cluster_workflow MTT Assay Workflow for Cytotoxicity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

Figure 5: Workflow for the MTT cytotoxicity assay.
In Vitro Tubulin Polymerization Inhibition Assay

This assay is used to identify and characterize compounds that interfere with the assembly of microtubules, which are essential for cell division.[30][31]

Protocol:

  • Reagent Preparation: Purified tubulin protein is prepared in a polymerization buffer containing GTP.[32] Test compounds and controls (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) are prepared at various concentrations.[33]

  • Reaction Initiation: The reaction is initiated by warming the tubulin solution to 37°C in a 96-well plate in the presence of the test compounds.

  • Monitoring Polymerization: Tubulin polymerization is monitored over time by measuring the increase in absorbance at 340 nm (turbidity) or by using a fluorescent reporter.[30][31]

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the resulting curves. The IC50 value for inhibition of polymerization can be calculated.[31]

Conclusion

Substituted 1,2,4-triazole derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective agents for the treatment of infectious diseases, cancer, and viral infections. The continued exploration of this chemical scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant potential for the discovery of novel therapeutic agents.

References

The Pharmacological Profile of 1,2,4-Triazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole moiety is a versatile heterocyclic scaffold that forms the core of a wide array of pharmacologically active compounds. Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, have established it as a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of the pharmacological profile of 1,2,4-triazole derivatives, with a detailed focus on their anticancer, antifungal, and antimicrobial activities. This document outlines key mechanisms of action, provides detailed experimental protocols for their evaluation, and presents visual representations of the cellular pathways they modulate.

Core Pharmacological Activities

1,2,4-triazole derivatives exhibit a broad spectrum of biological activities, making them a subject of intense research in drug discovery.[1][2] Their therapeutic potential spans multiple disease areas, primarily due to their ability to interact with a variety of biological targets with high affinity.[3]

Antifungal Activity

The most well-established therapeutic application of 1,2,4-triazoles is in the treatment of fungal infections.[1] Triazole antifungals, such as fluconazole and itraconazole, are mainstays in clinical practice.

Mechanism of Action: The primary mechanism of antifungal action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting ergosterol synthesis. This leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane.[4]

Anticancer Activity

A growing body of evidence supports the potential of 1,2,4-triazole derivatives as effective anticancer agents.[5][6] Their mechanisms of action are diverse and often target pathways that are dysregulated in cancer cells.

Key Mechanisms of Action:

  • Enzyme Inhibition: Many 1,2,4-triazole compounds act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as kinases (e.g., EGFR, BRAF), carbonic anhydrases, and topoisomerases.[6][7]

  • Tubulin Polymerization Inhibition: Certain 1,2,4-triazole derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[8][9] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: 1,2,4-triazoles can trigger programmed cell death (apoptosis) through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[1][4]

Antimicrobial Activity

Beyond their antifungal properties, 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[10][11] The hybridization of the 1,2,4-triazole nucleus with other antibacterial pharmacophores is a promising strategy for developing novel antimicrobial agents to combat drug resistance.[11]

Quantitative Data on Biological Activities

The following tables summarize the in vitro activity of representative 1,2,4-triazole compounds across different pharmacological classes.

Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives

CompoundFungal StrainMIC (μg/mL)Reference
FluconazoleCandida albicans0.25 - 1.0[1]
ItraconazoleAspergillus fumigatus1.0 - 4.0[1]
PosaconazoleCandida glabrata0.03 - 0.5[1]
VoriconazoleCandida krusei0.03 - 1.0[1]
RavuconazoleCryptococcus neoformans0.03 - 0.25[1]
Compound 39cEscherichia coli3.125[1]
Compound 39hPseudomonas aeruginosa3.125[1]
Compound 46aStaphylococcus aureus3.125[1]

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives

CompoundCell LineIC50 (µM)Target/MechanismReference
LetrozoleBreast CancerNot specifiedAromatase inhibitor[3]
AnastrozoleBreast CancerNot specifiedAromatase inhibitor[3]
Compound 14dRenal Cancer (TK-10)0.23EGFR inhibitor[10]
Compound 8cBreast Cancer (MCF-7)0.5EGFR/BRAF/Tubulin inhibitor[12]
Compound 7iVarious0.02 - 0.5Tubulin polymerization inhibitor[13]
Triazole-Chalcone Hybrid ILung Cancer (A549)4.4Caspase-3 dependent apoptosis[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacological profile of 1,2,4-triazole compounds.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well microtiter plates.

  • Fungal inoculum standardized to 0.5 McFarland turbidity.

  • 1,2,4-Triazole compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antifungal (e.g., fluconazole).

  • Spectrophotometer or microplate reader.

Procedure:

  • Drug Dilution: Prepare serial twofold dilutions of the 1,2,4-triazole compounds and the control drug in RPMI-1640 medium directly in the 96-well plates. The final concentration range should be appropriate to determine the MIC.

  • Inoculum Preparation: Prepare a fungal suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions. Include a drug-free growth control well and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically ≥50% or ≥80% reduction) compared to the drug-free growth control.[14] This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • 1,2,4-Triazole compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole compounds in culture medium. Replace the medium in the wells with 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Fluorescence-Based Tubulin Polymerization Inhibition Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules by monitoring the fluorescence of a reporter dye that binds to polymerized tubulin.

Materials:

  • Purified tubulin (>99% pure).

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • GTP solution (10 mM).

  • Fluorescent reporter dye (e.g., DAPI).

  • Polymerization enhancer (e.g., glycerol).

  • 1,2,4-Triazole compounds dissolved in DMSO.

  • Positive controls: polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel).

  • Black, non-binding 96-well microplates.

  • Temperature-controlled fluorescence plate reader.

Procedure:

  • Reagent Preparation: On ice, prepare a tubulin reaction mix containing tubulin (final concentration ~2 mg/mL), GTP (final concentration 1 mM), glycerol (final concentration ~10%), and the fluorescent reporter in General Tubulin Buffer.

  • Plate Setup: Pre-warm the 96-well plate to 37°C. Add 5 µL of 10x concentrated test compounds, controls, or vehicle to the appropriate wells.

  • Initiation of Polymerization: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Kinetic Reading: Immediately place the plate in the pre-warmed fluorescence plate reader and begin kinetic measurements (e.g., reading every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The maximum rate of polymerization (Vmax) and the steady-state polymer mass can be determined. IC₅₀ values for inhibitors are calculated by plotting the Vmax or plateau fluorescence against the log of the compound concentration.[1]

In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of recombinant CYP51.

Materials:

  • Recombinant human or fungal CYP51.

  • Cytochrome P450 reductase (CPR).

  • Lanosterol (substrate).

  • NADPH.

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.4).

  • 1,2,4-Triazole compounds dissolved in DMSO.

  • Positive control inhibitor (e.g., ketoconazole).

  • Method for product detection (e.g., HPLC, fluorescence-based probe).

Procedure (Fluorescence-based):

  • Reaction Mixture Preparation: Prepare a reaction mixture containing CYP51 (e.g., 37 pmoles/mL) and a fluorescent substrate (e.g., 100 µM BOMCC) in potassium phosphate buffer.[15]

  • Compound Addition: Add various concentrations of the test compounds to the wells of a microplate. Ensure the final DMSO concentration is consistent and low (<2%).

  • Pre-incubation: Add the reaction mixture to the wells and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding NADPH (final concentration e.g., 80 µg/mL).

  • Fluorescence Measurement: Immediately measure the fluorescence at the appropriate excitation/emission wavelengths for the product over a set period (e.g., 30 minutes) at 37°C.[15]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by 1,2,4-triazole compounds and a typical experimental workflow.

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ergosterol_Biosynthesis_Inhibition cluster_result Outcome Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Disrupted Fungal\nCell Membrane Disrupted Fungal Cell Membrane Fungal Cell\nMembrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell\nMembrane Integrity 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->CYP51 Inhibits

Inhibition of Ergosterol Biosynthesis by 1,2,4-Triazoles.
Anticancer Mechanism: Inhibition of EGFR Signaling Pathway

EGFR_Signaling_Inhibition cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Activates 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation,\nSurvival Proliferation, Survival ERK->Proliferation,\nSurvival Apoptosis_Induction 1,2,4-Triazole 1,2,4-Triazole Bcl-2 Bcl-2 1,2,4-Triazole->Bcl-2 Inhibits Bax Bax 1,2,4-Triazole->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Stabilizes Bax->Mitochondrion Permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Experimental_Workflow Compound\nSynthesis Compound Synthesis Primary\nScreening Primary Screening Compound\nSynthesis->Primary\nScreening Dose-Response\n(IC50/MIC) Dose-Response (IC50/MIC) Primary\nScreening->Dose-Response\n(IC50/MIC) Mechanism of\nAction Assays Mechanism of Action Assays Dose-Response\n(IC50/MIC)->Mechanism of\nAction Assays Lead\nOptimization Lead Optimization Mechanism of\nAction Assays->Lead\nOptimization

References

Potential Mechanism of Action for Brominated Triazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole-based compounds represent a significant class of heterocyclic structures with a broad spectrum of biological activities. The incorporation of bromine atoms into the triazole scaffold can significantly modulate their pharmacokinetic and pharmacodynamic properties, leading to enhanced potency and selectivity for various biological targets. This technical guide provides an in-depth overview of the potential mechanisms of action for brominated triazoles, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Core Mechanisms of Action and Quantitative Data

Brominated triazoles have demonstrated efficacy in several key therapeutic areas, primarily through the inhibition of specific enzymes and modulation of critical signaling pathways. The following sections summarize the quantitative data associated with these activities.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of triazole compounds, including brominated derivatives, involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to cell death.[1][2] A secondary mechanism has also been proposed, involving the induction of negative feedback on HMG-CoA reductase, further downregulating the ergosterol biosynthesis pathway.[3]

Compound/ClassTargetIC50 (µM)Organism/Cell LineReference(s)
Triazole derivativesCYP51VariesCandida albicans[1][4]
VoriconazoleCYP51~1.6Candida albicans[1]
Prothioconazole-desthioCYP51~1.9Candida albicans[1]

Note: Specific IC50 values for brominated triazoles against CYP51 are not extensively reported in the public domain and represent a key area for further research.

Anticancer Activity: Cytotoxicity in Cancer Cell Lines

Several studies have evaluated the anticancer potential of brominated triazoles, particularly against breast cancer cell lines such as MCF-7. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Reference(s)
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5e)S. aureusSuperior to streptomycin[5]
Di-arylated 1,2,4-triazole (4q)MCF-74.8[6]
Di-arylated 1,2,4-triazole (4t)MCF-75.2[6]
Quinolino-triazole (6f)MCF-710[7]
Quinolino-triazole (6g)MCF-712[7]
2-bromo substituted quinazolinone-triazoleMCF-711.23[8]
Enzyme Inhibition: Cholinesterases and α-Glucosidase

Brominated triazoles have been investigated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, suggesting their potential in the management of neurodegenerative diseases and diabetes.

Compound Class/DerivativeTarget EnzymeIC50 (µM)Reference(s)
Thienobenzo-1,2,3-triazolinium bromide saltAChE2.13 - 4.80[9]
Thienobenzo-1,2,3-triazolinium bromide saltBChE0.098 - 0.732[9]
Bromoethyl-1,2,3-triazole genipin analog (Compound 5)BChE31.8[10]
Benzofuran-based 1,2,4-triazole derivative (10d)AChE0.55[11]
Brominated triazole derivative (Compound 10)α-Amylase0.26 µg/mL[4]
Brominated triazole derivative (Compound 10)α-Glucosidase0.31 µg/mL[4]
Benzothiazole-triazole derivative (6n, 4-Bromo)α-Glucosidase28.0[12]
Antibacterial Activity: DNA Gyrase Inhibition

A potential mechanism for the antibacterial activity of brominated triazoles is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

CompoundTargetIC50 (µM)OrganismReference(s)
p-bromo phenyl NBTI (5)DNA Gyrase0.007S. aureus[11]
p-bromo phenyl NBTI (5)DNA GyrasePotent inhibitorE. coli[11]

Signaling Pathway Modulation

Wnt/β-Catenin Signaling Pathway

Certain triazole-based compounds have been shown to inhibit the Wnt/β-catenin signaling pathway.[9][13] The proposed mechanism involves the stabilization of Axin, a key component of the β-catenin destruction complex. This leads to the proteasomal degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes. Molecular docking studies suggest that these inhibitors can bind to β-catenin, preventing its interaction with TCF4.[14][15]

Wnt_Signaling_Pathway Wnt/β-Catenin Signaling Pathway Inhibition cluster_off Wnt OFF State cluster_destruction Destruction Complex cluster_on Wnt ON State Axin Axin beta_catenin_p β-catenin (P) Axin->beta_catenin_p Phosphorylation APC APC APC->beta_catenin_p GSK3b GSK3β GSK3b->beta_catenin_p CK1a CK1α CK1a->beta_catenin_p Proteasome Proteasome beta_catenin_p->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dsh Dsh Frizzled->Dsh Dsh->Axin Inhibits beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds Target_Genes Target Genes TCF_LEF->Target_Genes Activates Brominated_Triazole Brominated Triazole Brominated_Triazole->Axin Stabilizes

Wnt/β-Catenin Pathway Inhibition by Brominated Triazoles
Nrf2 Signaling Pathway

Some small molecules, including potentially brominated triazoles, can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[16][17] The mechanism involves the disruption of the interaction between Nrf2 and its negative regulator, Keap1. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.

Nrf2_Activation_Pathway Nrf2 Signaling Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds & Sequesters Cul3 Cul3 Nrf2_cyto->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Cul3->Proteasome Degradation Brominated_Triazole Brominated Triazole Brominated_Triazole->Keap1 Inhibits Interaction (Potential Mechanism) Maf Maf Nrf2_nuc->Maf Heterodimerizes ARE ARE Maf->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Nrf2 Pathway Activation by Brominated Triazoles

Experimental Protocols

CYP51 Inhibition Assay (Fluorescence-based)

This protocol outlines a high-throughput fluorescence-based functional assay to determine the inhibition of CYP51.[18]

  • Reagent Preparation :

    • Recombinantly express and purify the target CYP51 enzyme.

    • Prepare a stock solution of the fluorogenic probe (e.g., BOMCC) and the brominated triazole compounds.

    • Prepare assay buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Assay Procedure :

    • In a 96-well plate, add the assay buffer, CYP51 enzyme, and the brominated triazole compound at various concentrations.

    • Initiate the reaction by adding the fluorogenic probe.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Data Acquisition and Analysis :

    • Measure the fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20][21]

  • Cell Culture and Seeding :

    • Culture the desired cancer cell line (e.g., MCF-7) in appropriate media.

    • Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with various concentrations of the brominated triazole compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization :

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition and Analysis :

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow Experimental Workflow: MTT Assay for Anticancer Screening start Start cell_culture 1. Cell Culture (e.g., MCF-7) start->cell_culture seeding 2. Seed cells in 96-well plate cell_culture->seeding incubation1 3. Incubate 24h seeding->incubation1 treatment 4. Treat with Brominated Triazoles (various concentrations) incubation1->treatment incubation2 5. Incubate 24-72h treatment->incubation2 mtt_addition 6. Add MTT solution incubation2->mtt_addition incubation3 7. Incubate 2-4h mtt_addition->incubation3 solubilization 8. Add solubilization solution incubation3->solubilization read_absorbance 9. Read absorbance at 570 nm solubilization->read_absorbance data_analysis 10. Data Analysis (Calculate % viability, determine IC50) read_absorbance->data_analysis end End data_analysis->end

MTT Assay Experimental Workflow
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.[11]

  • Reagent Preparation :

    • Prepare phosphate buffer (pH 8.0).

    • Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the AChE enzyme.

    • Prepare stock solutions of the brominated triazole compounds.

  • Assay Procedure :

    • In a 96-well plate, add the phosphate buffer, DTNB, and the brominated triazole compound at various concentrations.

    • Add the AChE enzyme and incubate for a short period.

    • Initiate the reaction by adding the ATCI substrate.

  • Data Acquisition and Analysis :

    • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

Brominated triazoles represent a promising class of compounds with diverse pharmacological activities. Their mechanisms of action, while not fully elucidated for all targets, primarily involve enzyme inhibition and the modulation of key signaling pathways. The quantitative data summarized in this guide highlight their potential as antifungal, anticancer, and neuroprotective agents.

Future research should focus on:

  • Expanding Quantitative Data : Generating more comprehensive IC50 and Ki data for a wider range of brominated triazoles against various targets, particularly CYP51.

  • Elucidating Molecular Interactions : Conducting detailed molecular docking and structural biology studies to understand the precise binding modes of these compounds within their target proteins, especially in the Wnt and Nrf2 pathways.

  • Structure-Activity Relationship (SAR) Studies : Systematically modifying the structure of brominated triazoles to optimize their potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety : Progressing lead compounds to in vivo models to evaluate their therapeutic efficacy and safety profiles.

This technical guide provides a solid foundation for further investigation into the therapeutic potential of brominated triazoles. The detailed protocols and visualized pathways are intended to facilitate the design and execution of future studies in this exciting area of drug discovery.

References

The Ascendancy of the 1,2,4-Triazole Scaffold: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable metabolic stability and capacity to engage in hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the discovery and synthesis of novel 1,2,4-triazole scaffolds, offering detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to empower researchers in the field of drug discovery. Compounds incorporating the 1,2,4-triazole moiety have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties.[3][4][5][6]

Synthetic Strategies for 1,2,4-Triazole Scaffolds

The construction of the 1,2,4-triazole ring can be achieved through various synthetic routes, often utilizing nitrogen-rich starting materials. Key precursors include amidines, imidates, amidrazones, and hydrazides.[5][6][7][8] The choice of synthetic strategy is often dictated by the desired substitution pattern on the triazole ring and the availability of starting materials.

Synthesis from Amidines

A prevalent and versatile method for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles involves the one-pot reaction of carboxylic acids and amidines to form an acylamidine intermediate. This intermediate then undergoes cyclization with a monosubstituted hydrazine.[5][9] This method is lauded for its high regioselectivity and tolerance of various functional groups.[5] Copper-catalyzed reactions have also emerged as a powerful tool. For instance, a CuCl2-promoted synthesis utilizing amidines and dimethylformamide (DMF) can yield 1,3-disubstituted 1,2,4-triazoles, where both a nitrogen atom and a methyl group from DMF are incorporated into the final triazole structure.[5][10]

Synthesis from Hydrazides

Another robust strategy employs the reaction of hydrazides with various reagents. For example, aromatic hydrazides can be reacted with substituted nitriles in the presence of a base like potassium carbonate under microwave irradiation to afford substituted 1,2,4-triazoles. A multi-step protocol can also be employed, starting with the condensation of an acid hydrazide to form a 4-amino-1,2,4-triazole intermediate, which can then be further modified.[11]

Experimental Protocols

To facilitate the practical application of these synthetic strategies, detailed experimental protocols for key reactions are provided below.

General Procedure for the One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Carboxylic Acids and Amidines

This one-pot, two-step process provides a general method for the production of 1,3,5-trisubstituted-1,2,4-triazoles with yields often up to 90%.[5]

Step 1: In situ formation of Acylamidine

  • To a solution of a carboxylic acid (1.0 eq) in a suitable solvent (e.g., anhydrous DMF), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the amidine hydrochloride (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

Step 2: Cyclization with Hydrazine

  • To the reaction mixture containing the in situ generated acylamidine, add the monosubstituted hydrazine (1.1 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles from Aromatic Hydrazides and Nitriles

This method offers an efficient and often higher-yielding alternative to conventional heating.

  • In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (0.005 mol), the substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol).

  • Add 10 mL of n-butanol as the solvent.

  • Seal the vessel and subject the reaction mixture to microwave irradiation at 150 °C for 2 hours.

  • After cooling, the precipitated 1,2,4-triazole product is collected by filtration.

  • The crude product can be purified by recrystallization from ethanol to obtain analytically pure material.

Quantitative Data on Biological Activities

The 1,2,4-triazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. The following tables summarize key quantitative data for various applications.

Table 1: Antifungal and Antibacterial Activity of 1,2,4-Triazole Derivatives

Compound ClassTarget OrganismMIC (μg/mL)Reference
1,2,4-Triazole Schiff basesStaphylococcus aureus3.125[3]
1,2,4-Triazole Schiff basesCandida albicans3.125[3]
1,2,4-Triazolo[3,4-b][1][3][12]thiadiazinesEscherichia coli3.125[3]
1,2,4-Triazolo[3,4-b][1][3][12]thiadiazinesPseudomonas aeruginosa3.125[3]
Quinoline based benzothiazolyl-1,2,4-triazolesCandida albicans6.25[3]
Vinyl-1,2,4-triazole derivativesXanthomonas campestris0.0002-0.0033 mM[1]
Vinyl-1,2,4-triazole derivativesVarious Fungi0.02-0.52 mM[1]
Ofloxacin-1,2,4-triazole hybridsStaphylococcus aureus0.25-1[13]
Ofloxacin-1,2,4-triazole hybridsEscherichia coli0.25-1[13]
Clinafloxacin-triazole hybridsVarious Bacteria0.25-32[13]
Thiazolo[4,5-d]pyrimidine-triazole hybridsVarious Fungi0.06-2[14]

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives

Compound ClassCancer Cell LineIC50 (μM)Reference
Diarylurea derivatives with 1,2,4-triazoleHT-29 (Colon)0.90[3]
Diarylurea derivatives with 1,2,4-triazoleH460 (Lung)0.85[3]
Diarylurea derivatives with 1,2,4-triazoleMDA-MB-231 (Breast)1.54[3]
[3][4][12]triazolo[4,3-b][3][4][5][12]tetrazine derivativeBewo (Choriocarcinoma)1.30[3]
[3][4][12]triazolo[4,3-b][3][4][5][12]tetrazine derivativeHL-60 (Leukemia)1.45[3]
[3][4][12]triazolo[4,3-b][3][4][5][12]tetrazine derivativeMCF-7 (Breast)2.24[3]
Indolyl 1,2,4-triazole scaffoldsMCF-7 (Breast)0.891[15]
Indolyl 1,2,4-triazole scaffoldsMDA-MB-231 (Breast)1.914[15]
1,2,3-triazole/1,2,4-triazole hybridsVarious Cancer Cells0.035[16]

Table 3: Anticonvulsant Activity of 1,2,4-Triazole Derivatives in the Maximal Electroshock (MES) Test

Compound ClassED50 (mg/kg)Reference
Polysubstituted-4H-1,2,4-triazoles10.2[4]
4-Alkyl-1,2,4-triazole-3-thiones38.5[4]
Thiazolylamino-1,2,4-triazole-5-thiones13.4[4]
1-Alkoxy-4-(1H-1,2,4-triazol-1-yl)phthalazines28.9[4]
4-(4-Alkoxyphenyl)-3-ethyl-1H-1,2,4-triazol-5(4H)-ones26.9[4]
N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-amides9.1[12]
Triazolopyrimidines15.8[17]
4,5-disubstituted-1,2,4-triazole-3-thiones61.1 - 169.7[18]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,2,4-triazole derivatives stem from their ability to interact with and modulate various biological targets. Visualizing these interactions is crucial for understanding their mechanism of action and for rational drug design.

Antifungal Mechanism: Inhibition of CYP51

A primary mechanism of action for many azole antifungals, such as fluconazole, is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[19] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[19][20] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity of the fungal cell membrane.[19]

Antifungal_Mechanism Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane TriazoleAntifungal 1,2,4-Triazole Antifungal TriazoleAntifungal->CYP51 Inhibition

Caption: Inhibition of fungal ergosterol biosynthesis by 1,2,4-triazole antifungals.

Anticancer Mechanism: Aromatase Inhibition

In the context of hormone-dependent breast cancer, certain 1,2,4-triazole derivatives, such as letrozole and anastrozole, function as potent aromatase inhibitors.[21][22] Aromatase (CYP19A1) is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis, the conversion of androgens to estrogens.[23] By inhibiting aromatase, these triazole-based drugs effectively block estrogen production, thereby suppressing the growth of estrogen-receptor-positive breast cancer cells.[21][22]

Anticancer_Aromatase_Inhibition Androgens Androgens (e.g., Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estrone) Aromatase->Estrogens ER_Positive_Cancer Estrogen Receptor (ER+) Breast Cancer Cell Growth Estrogens->ER_Positive_Cancer Stimulation Triazole_AI 1,2,4-Triazole Aromatase Inhibitor Triazole_AI->Aromatase Inhibition

Caption: Aromatase inhibition by 1,2,4-triazoles in breast cancer therapy.

Anticancer Mechanism: Kinase Inhibition

Many 1,2,4-triazole derivatives have been developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[3] For example, certain derivatives have shown potent inhibitory activity against tyrosine kinases like c-Kit and FLT3, as well as serine/threonine kinases like those in the PI3K/AKT/mTOR pathway.[3] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Anticancer_Kinase_Inhibition GrowthFactor Growth Factor ReceptorKinase Receptor Tyrosine Kinase (e.g., c-Kit, FLT3) GrowthFactor->ReceptorKinase PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway ReceptorKinase->PI3K_AKT_mTOR Activation CellProliferation Cell Proliferation & Survival PI3K_AKT_mTOR->CellProliferation Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Triazole_KI 1,2,4-Triazole Kinase Inhibitor Triazole_KI->ReceptorKinase Inhibition Triazole_KI->PI3K_AKT_mTOR Inhibition

Caption: Kinase inhibition by 1,2,4-triazole derivatives in cancer signaling.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel 1,2,4-triazole-based therapeutic agents follows a structured workflow, beginning with the synthesis of a library of compounds and culminating in their biological evaluation.

Experimental_Workflow Synthesis Synthesis of 1,2,4-Triazole Derivatives Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization InVitro_Screening In Vitro Biological Screening (e.g., MIC, IC50 assays) Characterization->InVitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis InVitro_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization InVivo_Testing In Vivo Testing (Animal Models) SAR_Analysis->InVivo_Testing Promising Candidates Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for the discovery of novel 1,2,4-triazole drug candidates.

Conclusion

The 1,2,4-triazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and diverse pharmacological profile make it an attractive target for medicinal chemists. This guide has provided a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 1,2,4-triazole derivatives, with the aim of equipping researchers with the knowledge and tools necessary to advance this exciting field of drug discovery. The continued exploration of novel synthetic methodologies and a deeper understanding of the molecular targets and signaling pathways will undoubtedly lead to the development of next-generation 1,2,4-triazole-based drugs with enhanced efficacy and safety profiles.

References

3-Bromo-1-methyl-1H-1,2,4-triazole safety, handling, and MSDS.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Bromo-1-methyl-1H-1,2,4-triazole: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols, handling procedures, and material safety data sheet (MSDS) information for this compound (CAS No: 56616-91-2). The information is intended to ensure safe laboratory practices for professionals involved in research and development.

Identification and Physicochemical Properties

This compound is a halogenated heterocyclic compound often used as a building block or intermediate in organic synthesis.[1]

PropertyValueSource(s)
CAS Number 56616-91-2[2][3]
Molecular Formula C₃H₄BrN₃[2][3]
Molecular Weight 161.99 g/mol [2]
Physical Form Solid[2]
IUPAC Name This compound[4]

Hazard Identification and GHS Classification

The compound is classified as hazardous. The primary routes of exposure are through inhalation, skin contact, and eye contact. The target organ for single-exposure toxicity is the respiratory system.[2]

GHS ClassificationDetails
Signal Word Warning [2]
Hazard Pictogram GHS07 (Exclamation Mark)
Hazard Statements H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2]
Hazard Classifications Skin Irritation (Category 2)Eye Irritation (Category 2)Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation[2]
WGK (Germany) WGK 3 (highly hazardous for water)[2]

Precautionary Measures and Handling

Proper handling and storage are critical to minimize risk. This includes the use of engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls & Handling Procedures
  • Ventilation: All work should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Safety Equipment: Safety showers and eyewash stations must be readily accessible.[5]

  • Safe Handling: Avoid direct contact with skin, eyes, and clothing.[5] Do not breathe dust.[6] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[6][7]

Storage
  • Store in a tightly sealed container in a dry, cool, and well-ventilated area.[3][8]

  • Keep in a dark place.[3]

  • Store separately from incompatible materials such as strong oxidants and strong acids.[7]

Personal Protective Equipment (PPE)
PPE CategoryRecommended Equipment
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be considered if there is a risk of splashing.[5]
Skin and Body Protection A lab coat must be worn. Chemically resistant gloves (e.g., nitrile, neoprene) are required. Double-gloving is advisable.[5]
Respiratory Protection If working outside a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with a cartridge for organic vapors and particulates should be used.[5][7]

Emergency and First Aid Procedures

The following table summarizes the recommended first aid measures based on the precautionary statements associated with the compound.[2] In all cases of exposure, seek medical attention if symptoms persist or develop.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[6]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][6]
Ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[6][7]

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Extinguishing Media: Use water spray, dry chemical powder, foam, or carbon dioxide.[7]

  • Specific Hazards: The compound is combustible.[2] In a fire, it may give off irritating or toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NO, NO₂).[7][9] Finely dispersed particles may form explosive mixtures in air, so prevent dust deposition.[7]

Accidental Release
  • Personal Precautions: Avoid breathing dust and ensure adequate ventilation. Wear appropriate PPE as described in Section 3.3.

  • Cleanup: Sweep up the spilled solid, preventing dust generation. Moisten with water first if appropriate to prevent dusting.[7] Place in a covered, sealable container for disposal.[7]

  • Environmental Precautions: Do not let the chemical enter the environment.[7]

Toxicity and Disposal

Toxicological Information

Detailed toxicological studies (e.g., LD50 data) for this compound are not available in the provided search results. The known toxicological effects are consistent with its GHS classification:

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

The parent compound, 1,2,4-triazole, has been shown in animal tests to potentially cause toxicity to human reproduction or development, but this cannot be directly extrapolated to this derivative without specific data.[7]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[5] Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[6] Do not mix with other waste, and handle uncleaned containers as you would the product itself.

Visualized Workflows and Protocols

No specific experimental protocols were cited in the safety and handling literature reviewed. The following diagrams illustrate generalized safety workflows.

G cluster_0 Safe Chemical Handling Workflow cluster_1 Experimental Use start Receipt of Chemical verify Verify Integrity (Container, Label) start->verify log Log into Inventory verify->log If OK storage Store in Designated Location (Cool, Dry, Dark) log->storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe hood Work in Fume Hood ppe->hood weigh Weigh/Handle Compound hood->weigh cleanup Clean Work Area & Decontaminate Equipment weigh->cleanup disposal Dispose of Waste in Hazardous Waste Container weigh->disposal Dispose of Contaminated Items cleanup->storage Return Unused Chemical cleanup->disposal

Caption: Workflow for handling this compound.

G cluster_0 First Aid Decision Logic exposure Chemical Exposure Occurs route Route of Exposure? exposure->route inhalation Inhalation route->inhalation Airway skin Skin Contact route->skin Dermal eye Eye Contact route->eye Ocular ingestion Ingestion route->ingestion Oral action_inhale Move to Fresh Air. Keep at rest. inhalation->action_inhale action_skin Remove Contaminated Clothing. Wash with Soap & Water. skin->action_skin action_eye Rinse with Water for 15 min. Remove Contact Lenses. eye->action_eye action_ingest Rinse Mouth. Do NOT Induce Vomiting. ingestion->action_ingest seek_medical Seek Medical Attention if Symptoms Persist action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical

Caption: First aid response logic for exposure incidents.

References

An In-depth Technical Guide to the Stability and Proper Storage of 3-Bromo-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-1-methyl-1H-1,2,4-triazole. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound for research and development purposes.

Introduction to this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. The stability of such chemical entities is of paramount importance as it can impact experimental outcomes, analytical results, and the safety and efficacy of potential therapeutic agents. This guide outlines the best practices for the storage and handling of this compound and provides a framework for establishing its stability profile through systematic experimental investigation.

Recommended Storage and Handling Conditions

Proper storage is crucial to maintain the chemical integrity of this compound. Based on information from various chemical suppliers, the following conditions are recommended.

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationRationale
Temperature Store at room temperature in a cool place.[1][2] Some suppliers utilize cold-chain transportation, suggesting that refrigeration may also be an acceptable, and potentially preferred, method for long-term storage.[1]Minimizes the rate of potential degradation reactions.
Light Keep in a dark place.[1]Protects the compound from photolytic degradation.
Atmosphere Store in a dry, well-ventilated place.[3] Keep containers tightly sealed.[3]Prevents hydrolysis and oxidation by atmospheric moisture and oxygen.
Incompatible Materials Avoid strong oxidizing agents and strong acids.[3]Prevents chemical reactions that could degrade the compound.
Handling Wear personal protective equipment (PPE), including gloves and eye protection.[3] Ensure adequate ventilation to avoid inhalation of dust.[3]Ensures personnel safety during handling.

Stability Profile and Degradation Pathways

While specific public data on the stability of this compound is limited, the triazole ring itself is known for its aromaticity and relative stability.[4] However, the presence of a bromine atom and a methyl group on the triazole ring can influence its susceptibility to degradation under certain conditions. Potential degradation pathways may include hydrolysis, oxidation, and photolysis.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[5]

Factors Affecting the Stability of this compound cluster_environmental Environmental Factors cluster_chemical Chemical Factors Temperature Temperature Stability Stability of this compound Temperature->Stability Thermal Degradation Light Light (UV/Visible) Light->Stability Photolytic Degradation Humidity Humidity/Moisture Humidity->Stability Hydrolysis pH pH (Acidic/Basic) pH->Stability Acid/Base Hydrolysis Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Stability Oxidation Incompatible_Solvents Incompatible Solvents Incompatible_Solvents->Stability Solvolysis/Reaction

Caption: Factors influencing the chemical stability of this compound.

Data Presentation for Stability Studies

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate analysis and shelf-life determination. The following tables provide a template for presenting data from long-term and accelerated stability studies as would be recommended by the International Council for Harmonisation (ICH) guidelines.

Table 2: Hypothetical Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)

Test ParameterAcceptance CriteriaTime Point (Months)
0 3 6 12 24
Appearance White to off-white solidConformsConformsConformsConformsConforms
Assay (%) 98.0 - 102.099.899.699.599.298.9
Purity by HPLC (%) ≥ 98.099.999.899.799.599.2
Total Impurities (%) ≤ 2.00.10.20.30.50.8
Water Content (%) ≤ 0.50.10.10.20.20.3

Table 3: Hypothetical Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)

Test ParameterAcceptance CriteriaTime Point (Months)
0 3 6
Appearance White to off-white solidConformsConformsSlight Discoloration
Assay (%) 98.0 - 102.099.898.597.2
Purity by HPLC (%) ≥ 98.099.998.897.5
Total Impurities (%) ≤ 2.00.11.22.5
Water Content (%) ≤ 0.50.10.30.4

Experimental Protocols for Stability Testing

The following are generalized protocols for forced degradation studies, which are crucial for understanding the stability of a compound. These protocols are based on standard industry practices and ICH guidelines.

5.1. Acid and Base Hydrolysis

  • Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the solution with 0.1 M to 1 M hydrochloric acid or sulfuric acid.

  • Base Hydrolysis: Treat a separate solution with 0.1 M to 1 M sodium hydroxide or potassium hydroxide.

  • Incubation: Store the solutions at room temperature and an elevated temperature (e.g., 60°C).

  • Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the samples and analyze by a stability-indicating HPLC method to determine the extent of degradation.

5.2. Oxidative Degradation

  • Preparation: Prepare a solution of the compound in a suitable solvent.

  • Oxidation: Add a solution of hydrogen peroxide (e.g., 3-30%).

  • Incubation: Store the solution at room temperature.

  • Sampling: Collect samples at various time points.

  • Analysis: Analyze the samples by HPLC to quantify the parent compound and any degradation products.

5.3. Photostability

  • Sample Preparation: Place the solid compound and a solution of the compound in transparent containers.

  • Control: Wrap identical samples in aluminum foil to serve as dark controls.

  • Exposure: Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: After exposure, compare the samples to the dark controls for any changes in appearance and analyze by HPLC for degradation.

5.4. Thermal Degradation

  • Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber.

  • Stress Conditions: Expose the sample to elevated temperatures (e.g., 60°C, 80°C) with controlled humidity.

  • Sampling: Take samples at different time points.

  • Analysis: Analyze the samples for appearance, assay, and purity by HPLC.

General Workflow for Stability and Forced Degradation Studies Start Start Develop_Method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) Start->Develop_Method Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Develop_Method->Forced_Degradation Identify_Degradants Identify & Characterize Degradation Products (e.g., LC-MS) Forced_Degradation->Identify_Degradants Stability_Protocol Design Long-Term & Accelerated Stability Protocol Identify_Degradants->Stability_Protocol Execute_Studies Execute Stability Studies Stability_Protocol->Execute_Studies Analyze_Samples Analyze Samples at Pre-defined Time Points Execute_Studies->Analyze_Samples Data_Analysis Analyze Data & Determine Degradation Kinetics Analyze_Samples->Data_Analysis Shelf_Life Establish Shelf-Life & Storage Conditions Data_Analysis->Shelf_Life End End Shelf_Life->End

Caption: A generalized workflow for conducting stability and forced degradation studies.

Conclusion

While specific, publicly available stability data for this compound is scarce, this guide provides a robust framework for its proper storage, handling, and stability assessment based on general chemical principles and regulatory guidelines. Adherence to the recommended storage conditions—cool, dark, and dry—is essential for maintaining the compound's integrity. For critical applications in drug development, it is imperative to conduct thorough stability studies, as outlined in the experimental protocols, to establish a comprehensive stability profile and ensure the quality and reliability of research data.

References

Tautomerism in Bromo-1,2,4-triazole Structures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in bromo-substituted 1,2,4-triazole structures. The 1,2,4-triazole ring is a prevalent scaffold in medicinal chemistry and materials science, and the presence of a bromine substituent, a versatile halogen, introduces further complexity and potential for modulating physicochemical and biological properties. Understanding the tautomeric equilibrium of bromo-1,2,4-triazoles is crucial for rational drug design, reaction mechanism elucidation, and the development of novel materials.

This guide details the possible tautomeric forms, summarizes the available quantitative data on their relative stabilities, provides detailed experimental protocols for their synthesis and characterization, and visualizes key concepts using Graphviz diagrams.

The Core of Tautomerism in Bromo-1,2,4-triazoles

Prototropic tautomerism in bromo-1,2,4-triazoles involves the migration of a proton between the nitrogen atoms of the triazole ring. For a mono-bromo-1,2,4-triazole, three principal tautomers can exist in equilibrium. Due to the symmetry of the unsubstituted 1,2,4-triazole ring, 3-bromo- and 5-bromo-1H-1,2,4-triazole are identical. Therefore, the primary tautomers of interest are 3-bromo-1H-1,2,4-triazole and 3-bromo-4H-1,2,4-triazole. In the case of 3,5-dibromo-1,2,4-triazole, the key tautomer is the 1H-form.

The position of the proton significantly influences the molecule's electronic distribution, dipole moment, hydrogen bonding capabilities, and overall three-dimensional structure. These factors, in turn, dictate the molecule's reactivity and its interactions with biological targets.

Quantitative Analysis of Tautomer Stability

It is important to note that there is some conflicting qualitative information in the literature regarding the most stable tautomer of mono-bromo-1,2,4-triazole. One review suggests that the 3-bromo-4H-tautomer is the most stable.[1] However, computational studies on other C5-substituted 1,2,4-triazoles suggest that substituents with lone pairs, like bromine, may stabilize the 1H-tautomer.[2] For 3,5-dibromo-1,2,4-triazole, the 1H-tautomer is the form observed in the solid state.[3]

The following tables summarize the known information and provide a framework for the expected relative stabilities.

Table 1: Tautomers of Mono-bromo-1,2,4-triazole

Tautomer NameStructureRelative Stability (Qualitative)
3-Bromo-1H-1,2,4-triazolePotentially more stable due to substituent effects of halogens on the 1H form.
3-Bromo-4H-1,2,4-triazoleReported as the most stable tautomer in some literature.[1]

Table 2: Tautomer of 3,5-Dibromo-1,2,4-triazole

Tautomer NameStructureRelative Stability
3,5-Dibromo-1H-1,2,4-triazoleThe experimentally observed form in the solid state.[3]

Experimental Protocols

The synthesis and characterization of bromo-1,2,4-triazole tautomers require specific experimental procedures. The following sections provide detailed methodologies for key experiments.

Synthesis of 3,5-Dibromo-1H-1,2,4-triazole[3][4]

This protocol describes the direct bromination of 1,2,4-triazole.

Materials:

  • 1H-1,2,4-triazole

  • Bromine

  • Potassium carbonate

  • Water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve 1H-1,2,4-triazole in an aqueous solution of potassium carbonate in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add bromine to the stirred solution. The addition should be dropwise to control the reaction temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold water.

  • Recrystallize the crude product from a mixture of water and ethanol to obtain pure 3,5-dibromo-1H-1,2,4-triazole.

  • Dry the purified product under vacuum.

Analysis of Tautomeric Equilibrium by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study tautomeric equilibria in solution.

Instrumentation:

  • High-resolution NMR spectrometer (400 MHz or higher is recommended).

  • 5 mm NMR tubes.

Sample Preparation:

  • Accurately weigh 5-10 mg of the bromo-1,2,4-triazole sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). The choice of solvent can influence the tautomeric equilibrium.

  • Transfer the solution to an NMR tube.

¹H NMR Spectroscopy Protocol:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical acquisition parameters:

    • Spectral width: 10-15 ppm

    • Number of scans: 16-64

    • Relaxation delay: 1-5 s

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals corresponding to the C-H and N-H protons of the different tautomers. The ratio of the integrals will provide the relative population of each tautomer in the solution.

¹³C NMR Spectroscopy Protocol:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical acquisition parameters:

    • Spectral width: 200-250 ppm

    • Number of scans: 1024 or more for sufficient signal-to-noise ratio.

    • Relaxation delay: 2-5 s

  • The chemical shifts of the carbon atoms in the triazole ring will be different for each tautomer, providing further evidence for their presence and aiding in structural assignment.

Characterization by Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present and can help distinguish between tautomers, especially in the solid state.

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Protocol for Solid-State Analysis (ATR-FTIR):

  • Place a small amount of the solid bromo-1,2,4-triazole sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analyze the N-H stretching and bending vibrations, as well as the ring vibrations, which will be characteristic of the predominant tautomeric form. For instance, the N-H stretching frequency can differ between the 1H and 4H tautomers. The IR spectrum of 3,5-dibromo-1,2,4-triazole has been reported and assigned.[3]

Visualizing Tautomerism and Experimental Workflows

Graphviz diagrams are provided to illustrate the key concepts and processes related to the tautomerism of bromo-1,2,4-triazoles.

Tautomeric_Equilibrium T1 3-Bromo-1H-1,2,4-triazole T2 3-Bromo-4H-1,2,4-triazole T1->T2 Proton Transfer

Caption: Tautomeric equilibrium of mono-bromo-1,2,4-triazole.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Characterization and Analysis cluster_outcome Outcome Synthesis Synthesis of Bromo-1,2,4-triazole NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR Xray X-ray Crystallography (for solid state) Synthesis->Xray Computational Computational Modeling (DFT Calculations) Synthesis->Computational Equilibrium Tautomeric Ratio (in solution) NMR->Equilibrium Structure Dominant Tautomer (in solid state) Xray->Structure Stability Relative Stabilities (ΔG) Computational->Stability

Caption: Experimental workflow for investigating tautomerism.

Signaling_Pathway cluster_reactants Reactants cluster_products Potential Products Triazole Bromo-1,2,4-triazole (Tautomeric Mixture) Product1 1-Alkyl-3-bromo-1,2,4-triazole Triazole->Product1 Alkylation at N1 Product4 4-Alkyl-3-bromo-1,2,4-triazole Triazole->Product4 Alkylation at N4 AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product1 AlkylHalide->Product4 Base Base Base->Triazole Deprotonation

Caption: Alkylation of bromo-1,2,4-triazole.

Conclusion

The tautomerism of bromo-1,2,4-triazole structures is a nuanced yet critical aspect that influences their chemical and biological properties. While the 1H and 4H tautomers are the primary forms for mono-bromo derivatives, and the 1H form is established for the 3,5-dibromo derivative in the solid state, a definitive quantitative understanding of their relative stabilities in different environments requires further dedicated computational and experimental investigation. The provided protocols offer a robust framework for the synthesis and characterization of these compounds, enabling researchers to probe their tautomeric behavior. A thorough understanding of this equilibrium is paramount for the successful development of novel therapeutics and functional materials based on the bromo-1,2,4-triazole scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, two-step synthetic route for the preparation of 3-Bromo-1-methyl-1H-1,2,4-triazole, a valuable heterocyclic building block in medicinal chemistry. The described methodology leverages the regioselective N-methylation of 3-amino-1H-1,2,4-triazole followed by a robust Sandmeyer reaction for the introduction of the bromo substituent.

Overall Synthetic Scheme

The synthesis is performed in two sequential steps starting from commercially available 3-amino-1H-1,2,4-triazole.

  • Step 1: N-Methylation. The precursor, 3-amino-1-methyl-1H-1,2,4-triazole, is synthesized via regioselective methylation at the N1 position of 3-amino-1H-1,2,4-triazole.

  • Step 2: Sandmeyer Bromination. The resulting amino-triazole is converted to the target compound, this compound, through a Sandmeyer reaction, which involves diazotization of the amino group followed by displacement with a bromide ion using a copper(I) bromide catalyst.

Below is a diagram illustrating the complete experimental workflow.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Sandmeyer Bromination start1 3-amino-1H-1,2,4-triazole reagents1 1. NaH, DMF 2. Methyl Iodide start1->reagents1 Reactants product1 3-amino-1-methyl-1H-1,2,4-triazole reagents1->product1 Yields start2 3-amino-1-methyl-1H-1,2,4-triazole product1->start2 Purification & Use reagents2 1. NaNO₂, HBr (aq) 2. CuBr start2->reagents2 Reactants product2 This compound reagents2->product2 Yields

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-amino-1-methyl-1H-1,2,4-triazole

This protocol details the N-methylation of 3-amino-1H-1,2,4-triazole. Alkylation of the 1,2,4-triazole ring under these conditions predominantly yields the N1-substituted isomer.[1][2]

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-amino-1H-1,2,4-triazole≥98%Sigma-Aldrich
Sodium hydride (NaH)60% dispersion in oilSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Methyl iodide (CH₃I)≥99.5%Sigma-Aldrich
Ethyl acetateACS GradeFisher Scientific
HexaneACS GradeFisher Scientific
Saturated aq. NH₄Cl solution-Lab-prepared
Brine-Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher Scientific

Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-amino-1H-1,2,4-triazole (1.0 eq).

  • Suspend the starting material in anhydrous N,N-Dimethylformamide (DMF).

  • Cool the suspension to 0 °C in an ice-water bath.

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred suspension over 20 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Methylation: Add methyl iodide (1.2 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using an ethyl acetate/hexane gradient) to yield 3-amino-1-methyl-1H-1,2,4-triazole as a solid.

Quantitative Data (Typical):

ParameterValue
Reactant Scale10 mmol
Yield 60-75%
Purity (by NMR)>95%
Eluent SystemEthyl Acetate/Hexane (e.g., 7:3)
Step 2: Synthesis of this compound (Sandmeyer Reaction)

This protocol describes the conversion of the amino group of 3-amino-1-methyl-1H-1,2,4-triazole to a bromo group via a Sandmeyer reaction.[3][4][5][6]

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-amino-1-methyl-1H-1,2,4-triazoleFrom Step 1-
Hydrobromic acid (HBr)48% aqueousSigma-Aldrich
Sodium nitrite (NaNO₂)ACS Reagent, ≥97%Sigma-Aldrich
Copper(I) bromide (CuBr)≥98%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Saturated aq. NaHCO₃ solution-Lab-prepared
Brine-Lab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄)-Fisher Scientific

Protocol:

  • Diazotization:

    • In a flask, dissolve 3-amino-1-methyl-1H-1,2,4-triazole (1.0 eq) in 48% aqueous hydrobromic acid (HBr) (approx. 4-5 eq).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred triazole solution, keeping the temperature below 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.

  • Sandmeyer Reaction:

    • In a separate, larger flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% aqueous HBr.

    • Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Extract the product with dichloromethane (DCM) (3x).

    • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Quantitative Data (Typical):

ParameterValue
Reactant Scale5 mmol
Yield 65-80%
Purity (by HPLC)>97%
Eluent SystemEthyl Acetate/Hexane (e.g., 1:4)

Logical Relationship Diagram

The following diagram outlines the logical progression and dependencies of the synthetic process.

G cluster_steps Synthetic Steps start Starting Material 3-amino-1H-1,2,4-triazole step1 Step 1: N-Methylation Deprotonation with NaH Reaction with CH₃I start:f0->step1:n Enters intermediate Intermediate 3-amino-1-methyl-1H-1,2,4-triazole step1:e->intermediate:f0 Forms step2 Step 2: Sandmeyer Reaction Diazotization (NaNO₂/HBr) Displacement with CuBr final_product Final Product This compound step2:e->final_product:f0 Forms intermediate:f0->step2:n Enters

Caption: Logical flow from starting material to final product via key steps.

References

3-Bromo-1-methyl-1H-1,2,4-triazole: A Versatile Building Block for Organic Synthesis in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Bromo-1-methyl-1H-1,2,4-triazole is a key heterocyclic building block utilized in the synthesis of a diverse range of functionalized molecules. Its unique structural and electronic properties make it an ideal scaffold for the development of novel compounds in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, with a focus on its application in the synthesis of biologically active compounds.

Key Applications in Organic Synthesis

This compound serves as a versatile precursor in various cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in the construction of complex molecular architectures.

1. Suzuki-Miyaura Coupling for C-C Bond Formation: The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position of the triazole ring.

2. Buchwald-Hartwig Amination for C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond. This transformation is instrumental in synthesizing 3-amino-1-methyl-1H-1,2,4-triazole derivatives, which are prevalent motifs in many biologically active compounds.

3. Chan-Evans-Lam (CEL) Coupling for N-Arylation: The Chan-Evans-Lam (CEL) coupling provides an effective method for the N-arylation of N-H containing heterocycles using boronic acids, catalyzed by copper. While the primary focus of this document is the methylated triazole, the N-arylation of the closely related 3-bromo-1H-1,2,4-triazole is a highly relevant transformation for generating diarylated triazole structures.

Biological Significance of 1,2,4-Triazole Derivatives

Derivatives of the 1,2,4-triazole scaffold are known to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties. Recent studies on diarylated 1,2,4-triazoles synthesized from 3-bromo-1H-1,2,4-triazole have demonstrated significant anticancer potency against human breast cancer cell lines. Mechanistic investigations have revealed that these compounds can induce apoptosis, a form of programmed cell death, by elevating the levels of the pro-apoptotic BAX protein, a key member of the Bcl-2 family.[1]

Signaling Pathway: BAX-Mediated Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[2][3][4] A critical balance between pro-apoptotic members (like BAX and BAK) and anti-apoptotic members (like Bcl-2 and Bcl-xL) determines the cell's fate.[2][3][4] In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing apoptosis.[3] Upon receiving an apoptotic stimulus, such as from a bioactive compound, BH3-only proteins are activated. These proteins then bind to and inhibit the anti-apoptotic Bcl-2 members. This releases BAX and BAK, allowing them to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[3] This permeabilization results in the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the dismantling of the cell.[2][4]

BAX_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_execution Execution Phase Triazole_Derivative Triazole Derivative BH3_only BH3-only proteins (e.g., Bid, Bim) Triazole_Derivative->BH3_only activates Bcl2_anti Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) BH3_only->Bcl2_anti inhibits BAX_BAK Pro-apoptotic BAX / BAK Bcl2_anti->BAX_BAK inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP induces CytoC Cytochrome c (released) MOMP->CytoC leads to Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) CytoC->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis executes

BAX-mediated intrinsic apoptosis pathway.

Experimental Protocols

The following section provides detailed experimental protocols for key reactions involving this compound and its close analogs. These protocols are based on established literature procedures and are intended to serve as a guide for researchers.

General Experimental Workflow for Cross-Coupling Reactions

The successful execution of palladium- or copper-catalyzed cross-coupling reactions requires careful attention to anhydrous and anaerobic conditions to prevent catalyst deactivation. A general workflow is outlined below.

Cross_Coupling_Workflow start Start: Assemble Glassware dry Oven-dry or flame-dry reaction vessel and stir bar start->dry inert Assemble under inert atmosphere (N2 or Ar) dry->inert reagents Add this compound, coupling partner, base, and ligand inert->reagents degas Degas solvent (e.g., sparging with Ar) reagents->degas add_solvent Add anhydrous, degassed solvent via syringe degas->add_solvent add_catalyst Add palladium or copper catalyst add_solvent->add_catalyst reaction Heat reaction mixture to specified temperature for the required time add_catalyst->reaction workup Aqueous workup: Quench, extract with organic solvent, wash reaction->workup purify Purify product via flash column chromatography workup->purify characterize Characterize product (NMR, MS, etc.) purify->characterize end End: Pure Product characterize->end

General workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of a 3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one (Representative Protocol)

This protocol describes a microwave-assisted Suzuki-Miyaura coupling of a brominated heterocyclic compound, which can be adapted for this compound.[5]

Materials:

  • 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Potassium carbonate (K₂CO₃) (2 equiv.)

  • XPhos (5 mol%)

  • XPhosPdG2 (2.5 mol%)

  • Ethanol (EtOH)

  • Water

Procedure:

  • In a microwave vial, combine the 3-bromo-heterocycle (100 mg, 1 equiv.), the respective arylboronic acid (1.5 equiv.), and K₂CO₃ (2 equiv.).

  • Add ethanol (4 mL) and water (1 mL) to the vial.

  • Thoroughly degas the mixture with a stream of argon.

  • Add XPhos (5 mol%) and XPhosPdG2 (2.5 mol%) to the reaction mixture.

  • Cap the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 135 °C for 40 minutes.

  • After cooling, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 3-aryl-heterocycle.

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one91
23-Methoxyphenylboronic acid3-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one88
34-Fluorophenylboronic acid3-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one85
4Thiophen-2-ylboronic acid3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one78

Table 1: Representative yields for the Suzuki-Miyaura coupling of a 3-bromo-heterocycle.[5]

Protocol 2: Buchwald-Hartwig Amination of an Unprotected Bromoimidazole (Representative Protocol)

This protocol details the palladium-catalyzed amination of a bromoimidazole and serves as a valuable starting point for the amination of this compound.[6]

Materials:

  • 4-Bromo-1H-imidazole (1.0 mmol, 1 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 mmol, 2.2 equiv.)

  • tBuBrettPhos Pd G4 Precatalyst (P4) (1-2 mol%)

  • tBuBrettPhos ligand (L4) (1-2 mol%)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • To an oven-dried reaction tube containing a stir bar, add the 4-bromo-1H-imidazole (1.0 mmol), the Pd precatalyst (P4, 1 mol %), and the ligand (L4, 1 mol %).

  • Seal the tube with a septum, and evacuate and backfill with argon (repeat three times).

  • Add the amine (1.2 mmol) followed by the anhydrous solvent.

  • Add LHMDS (2.2 mmol) dropwise to the stirred mixture.

  • Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the indicated time (e.g., 12 hours).

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

EntryAmineProductYield (%)
1Aniline4-(Phenylamino)-1H-imidazole85
2Morpholine4-(Morpholino)-1H-imidazole75
3N-Methylaniline4-(N-Methyl-N-phenylamino)-1H-imidazole78
42-Aminopyridine4-(Pyridin-2-ylamino)-1H-imidazole65

Table 2: Representative yields for the Buchwald-Hartwig amination of a bromo-heterocycle.[6]

Protocol 3: Chan-Evans-Lam N-Arylation of 3-Bromo-1H-1,2,4-triazole

This protocol describes the copper-catalyzed N-arylation of 3-bromo-1H-1,2,4-triazole, a close analog of the title compound, to produce N-aryl-3-bromo-1,2,4-triazoles.[1]

Materials:

  • 3-Bromo-1H-1,2,4-triazole (0.676 mmol, 1 equiv.)

  • Arylboronic acid (0.811 mmol, 1.2 equiv.)

  • Copper(II) acetate (Cu(OAc)₂) (50 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.028 mmol, 3 equiv.)

  • Dichloromethane (DCM) (3-4 mL)

  • 4 Å molecular sieves

  • Oxygen balloon

Procedure:

  • To a reaction flask containing 4 Å molecular sieves, add 3-bromo-1H-1,2,4-triazole (1 equiv.), the arylboronic acid (1.2 equiv.), Cu(OAc)₂ (50 mol%), and DCM (3-4 mL).

  • Add DBU (3 equiv.) to the mixture.

  • Fit the flask with an oxygen balloon and stir the reaction mixture at room temperature for 10 hours.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to afford the desired N-aryl-3-bromo-1,2,4-triazole.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Bromo-1-phenyl-1H-1,2,4-triazole77
24-Methoxyphenylboronic acid3-Bromo-1-(4-methoxyphenyl)-1H-1,2,4-triazole62
33-Methoxyphenylboronic acid3-Bromo-1-(3-methoxyphenyl)-1H-1,2,4-triazole61
44-Chlorophenylboronic acid3-Bromo-1-(4-chlorophenyl)-1H-1,2,4-triazole71

Table 3: Yields for the Chan-Evans-Lam N-arylation of 3-bromo-1H-1,2,4-triazole.[1]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in palladium- and copper-catalyzed cross-coupling reactions provides efficient routes to a wide array of substituted triazole derivatives. The demonstrated biological activity of these derivatives, particularly in the context of cancer therapy, underscores the importance of this scaffold in drug discovery programs. The protocols and data presented herein offer a comprehensive resource for researchers and scientists working in the field of organic and medicinal chemistry.

References

Application Notes and Protocols for 3-Bromo-1-methyl-1H-1,2,4-triazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Bromo-1-methyl-1H-1,2,4-triazole as a versatile building block in medicinal chemistry. The protocols detailed below are intended to serve as a guide for the synthesis and evaluation of novel bioactive compounds.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs with diverse therapeutic applications, including antifungal, anticancer, antiviral, and anti-inflammatory agents.[1][2] The unique electronic properties, hydrogen bonding capabilities, and metabolic stability of the triazole ring make it an attractive component in drug design. This compound is a key intermediate that allows for the introduction of various substituents at the 3-position through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise in several therapeutic areas:

  • Anticancer Agents: The 1-methyl-1,2,4-triazole core can be elaborated to produce compounds with potent antiproliferative activity. These compounds often induce apoptosis in cancer cells through modulation of key signaling pathways.[3][4]

  • Enzyme Inhibitors: The triazole nucleus is a common feature in many enzyme inhibitors. By modifying the substituent at the 3-position, it is possible to design selective inhibitors for various enzymes, including kinases, aromatase, and others, which are important targets in cancer and other diseases.[5][6][7]

Data Presentation: Biological Activity of 1-methyl-1,2,4-triazole Derivatives

The following tables summarize the quantitative biological data for representative compounds derived from 1,2,4-triazole scaffolds, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of Di-arylated 1,2,4-Triazole Derivatives

Compound IDModification on Triazole CoreCancer Cell LineIC₅₀ (µM)Reference
4q 1-Aryl, 3-Aryl (from 3-bromo-1H-1,2,4-triazole)MCF-7 (Breast)4.8[3]
3b Thiazolo[3,2-b][1][5][7]-triazole-GI₅₀ 1.37[6]
Vg Indolyl 1,2,4-triazoleMCF-7 (Breast)0.891[4]
Vg Indolyl 1,2,4-triazoleMDA-MB-231 (Breast)3.479[4]

Table 2: Enzyme Inhibitory Activity of 1,2,4-Triazole Derivatives

Compound IDTarget EnzymeIC₅₀ (µM)Reference
12d Acetylcholinesterase (AChE)0.73 ± 0.54[8][9]
12m Butyrylcholinesterase (BChE)0.038 ± 0.50[8][9]
12d α-Glucosidase36.74 ± 1.24[8][9]
4c α-Amylase185.2 ± 3.4[2]
4c α-Glucosidase202.1 ± 3.8[2]
57q PIM-1 Kinase0.007[7]
57q PIM-3 Kinase0.070[7]

Experimental Protocols

Detailed methodologies for key synthetic transformations involving this compound are provided below. While some protocols utilize the closely related 3-bromo-1H-1,2,4-triazole, the conditions are generally applicable with minor modifications.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 1-methyl-3-aryl-1H-1,2,4-triazoles

This protocol describes a palladium-catalyzed cross-coupling reaction between this compound and an arylboronic acid.[7][10]

Materials:

  • This compound

  • Arylboronic acid (1.5 equiv.)

  • Pd(PPh₃)₄ (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equiv.)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1 mmol), the corresponding arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.1 mmol), and Cs₂CO₃ (2 mmol).

  • Add a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture at 90 °C under an inert atmosphere for 5-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Dilute the filtrate with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-methyl-3-aryl-1H-1,2,4-triazole.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents 1. Add Reactants: This compound Arylboronic acid Pd(PPh3)4, Cs2CO3 Dioxane/Water reaction 2. Reaction: Degas with Ar/N2 Heat at 90°C, 5-12h reagents->reaction Setup workup 3. Work-up: Cool to RT, Filter Extract with Ethyl Acetate Wash with Water & Brine reaction->workup Completion purification 4. Purification: Dry over Na2SO4 Concentrate Column Chromatography workup->purification Crude Product product Product: 1-methyl-3-aryl- 1H-1,2,4-triazole purification->product Pure Product CEL_Arylation_Workflow reagents 1. Add Reactants: 3-Bromo-1H-1,2,4-triazole Arylboronic acid Cu(OAc)2, DBU, Mol. Sieves DCM reaction 2. Reaction: Stir at RT under O2 10 hours reagents->reaction Setup workup 3. Work-up: Quench with NH4Cl Extract with Ethyl Acetate Wash with Brine reaction->workup Completion purification 4. Purification: Dry over Na2SO4 Concentrate Column Chromatography workup->purification Crude Product product Product: N-arylated triazole purification->product Pure Product p53_Apoptosis_Pathway cluster_stress Cellular Stress cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Stress DNA Damage, Oncogene Activation p53 p53 Activation Stress->p53 Induces BAX_transcription BAX Gene Transcription p53->BAX_transcription Upregulates BAX_protein BAX Protein BAX_transcription->BAX_protein Leads to Mito Mitochondrion BAX_protein->Mito Translocates to Apaf1 Apaf-1 Casp9 Caspase-9 Apaf1->Casp9 Activates Apoptosome Apoptosome Casp9->Apoptosome Casp3 Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Executes Apoptosome->Casp3 Activates CytC Cytochrome c Mito->CytC Releases CytC->Apaf1 Binds to Triazole 1,2,4-Triazole Derivative Triazole->p53 May activate Triazole->BAX_protein May directly activate

References

Application Notes and Protocols for Suzuki Cross-Coupling of 3-Bromo-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds, including antifungal, antiviral, and anticancer agents. The functionalization of the triazole ring is therefore of significant interest in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and its application to the arylation of halogenated heterocycles has become a cornerstone of modern synthetic chemistry. This document provides detailed application notes and protocols for the Suzuki cross-coupling of 3-bromo-1,2,4-triazoles with various arylboronic acids, offering a practical guide for researchers in the field. The protocols described herein are based on established methodologies for the Suzuki coupling of closely related brominated 1,2,4-triazole derivatives and provide a solid foundation for the synthesis of a diverse library of 3-aryl-1,2,4-triazoles.

General Reaction Scheme

The Suzuki cross-coupling reaction of a 3-bromo-1,2,4-triazole with an arylboronic acid proceeds via a palladium-catalyzed cycle to form a new carbon-carbon bond between the triazole ring and the aryl group.

Caption: General scheme of the Suzuki cross-coupling reaction.

Data Presentation: Comparison of Reaction Protocols

The efficiency of the Suzuki cross-coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes the reaction conditions and yields for the Suzuki coupling of a model substrate, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole, with various arylboronic acids. This data provides a valuable starting point for optimizing the reaction of other 3-bromo-1,2,4-triazole derivatives.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Butyl-3,5-bis(4-biphenyl)-4H-1,2,4-triazole85
24-Methylphenylboronic acid4-Butyl-3,5-bis(4'-(4-methylphenyl)biphenyl)-4H-1,2,4-triazole88
34-Methoxyphenylboronic acid4-Butyl-3,5-bis(4'-(4-methoxyphenyl)biphenyl)-4H-1,2,4-triazole92
44-Chlorophenylboronic acid4-Butyl-3,5-bis(4'-(4-chlorophenyl)biphenyl)-4H-1,2,4-triazole81
53-Nitrophenylboronic acid4-Butyl-3,5-bis(4'-(3-nitrophenyl)biphenyl)-4H-1,2,4-triazole75
62-Thiopheneboronic acid4-Butyl-3,5-bis(4-(thiophen-2-yl)phenyl)-4H-1,2,4-triazole78

Data adapted from a study on the Suzuki cross-coupling of 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles.[1][2]

Experimental Protocols

The following are detailed experimental protocols for the Suzuki cross-coupling of 3-bromo-1,2,4-triazole derivatives.

Protocol 1: Conventional Heating

This protocol is based on the successful Suzuki coupling of 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles.[1][2]

Materials:

  • 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole (1.00 mmol)

  • Arylboronic acid (2.50 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Tetrabutylammonium bromide (NBu₄Br) (0.10 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (10 mmol)

  • Toluene (10 mL)

  • Water (6 mL)

  • Ethanol (3 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole (1.00 mmol), the respective arylboronic acid (2.50 mmol), Pd(PPh₃)₄ (0.05 mmol), NBu₄Br (0.10 mmol), and K₂CO₃ (10 mmol).

  • Add the solvent mixture of toluene (10 mL), water (6 mL), and ethanol (3 mL).

  • Attach a reflux condenser and heat the reaction mixture in an oil bath at 130 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time typically ranges from 4 to 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-diaryl-4-alkyl-4H-1,2,4-triazole.

Protocol 2: Microwave-Assisted Synthesis

This protocol is adapted from a microwave-assisted Suzuki coupling of a related brominated heterocyclic compound and can be a time-efficient alternative.[2]

Materials:

  • 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole (1.00 mmol)

  • Arylboronic acid (2.50 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Choline hydroxide in toluene (10:1 mL)

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole (1.00 mmol), the selected arylboronic acid (2.50 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add the choline hydroxide/toluene solvent mixture (10:1 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture for 5-7 minutes at a suitable temperature (optimization may be required, typically starting around 100-120 °C).

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the product by column chromatography.

Mandatory Visualization

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'        L₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Coupled Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X (3-Bromo-1,2,4-triazole) Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)₂ (Arylboronic Acid) + Base Ar'-B(OH)2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Workflow for Suzuki Cross-Coupling

A generalized workflow for performing the Suzuki cross-coupling reaction in a laboratory setting.

Experimental_Workflow Start Start Combine_Reactants Combine 3-Bromo-1,2,4-triazole, Arylboronic Acid, Base, and Catalyst Start->Combine_Reactants Add_Solvent Add Solvent System Combine_Reactants->Add_Solvent Heat_Reaction Heat Reaction Mixture (Conventional or Microwave) Add_Solvent->Heat_Reaction Monitor_Reaction Monitor Reaction Progress (TLC) Heat_Reaction->Monitor_Reaction Workup Aqueous Work-up Monitor_Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for Suzuki cross-coupling.

References

Application Notes and Protocols for Copper-Catalyzed N-Arylation of 3-bromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the copper-catalyzed N-arylation of 3-bromo-1H-1,2,4-triazole, a critical transformation for the synthesis of diverse N-aryl triazole compounds. These structures are of significant interest in medicinal chemistry and materials science. The following sections summarize optimized reaction conditions, present detailed experimental procedures, and visualize the reaction workflow.

Introduction

The N-arylation of 1,2,4-triazoles is a fundamental method for the construction of complex heterocyclic scaffolds. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type or Chan-Evans-Lam (CEL) coupling reactions, have emerged as a powerful tool for this purpose.[1][2] These methods offer an efficient and versatile alternative to traditional, often harsh, synthesis protocols.[3] This document focuses on the N-arylation of 3-bromo-1H-1,2,4-triazole, a versatile building block for further functionalization.

Data Presentation

Optimization of Reaction Conditions

The following table summarizes the optimization of the copper-catalyzed N-arylation of 3-bromo-1H-1,2,4-triazole with phenylboronic acid.[1] The goal was to identify the most effective catalyst, base, and solvent to maximize the yield of the desired N-arylated product.

Table 1: Optimization of Copper-Catalyzed N-Arylation Conditions [1]

EntryCatalyst (mol%)Base (equiv.)SolventYield (%)
1Cu(OAc)₂ (50)DBU (3)DCM77
2CuI (50)DBU (3)DCM55
3Cu₂O (50)DBU (3)DCM45
4CuCl₂ (50)DBU (3)DCM38
5CuSO₄·5H₂O (50)DBU (3)DCM25
6Cu(OAc)₂ (50)K₂CO₃ (3)DCMn.r.
7Cu(OAc)₂ (50)Cs₂CO₃ (3)DCMn.r.
8Cu(OAc)₂ (50)Et₃N (3)DCMn.r.
9Cu(OAc)₂ (50)DBU (3)DMF62
10Cu(OAc)₂ (50)DBU (3)Toluene48
11Cu(OAc)₂ (25)DBU (3)DCM55
12Cu(OAc)₂ (50)DBU (1.5)DCM58

Reaction conditions: 3-bromo-1H-1,2,4-triazole (0.676 mmol), phenylboronic acid (1.2 equiv.), catalyst, base, solvent (3–4 mL), 4 Å molecular sieves, room temperature, O₂ balloon, 10 h. n.r. = no reaction. Isolated yield.

Substrate Scope

Following the optimization, the scope of the reaction was explored using various substituted arylboronic acids. The optimized conditions (Cu(OAc)₂, DBU, DCM, O₂) proved effective for a range of substrates, affording moderate to good yields of the corresponding N-arylated products.

Table 2: Substrate Scope for the N-Arylation of 3-bromo-1H-1,2,4-triazole [1]

ProductArylboronic AcidYield (%)
3aPhenylboronic acid77
3p1-Naphthylboronic acid59
3qBenzo[d][1][4]dioxol-5-ylboronic acid59

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of 3-bromo-1H-1,2,4-triazole with Arylboronic Acids[1]

This protocol details the optimized procedure for the Chan-Evans-Lam cross-coupling reaction.

Materials:

  • 3-bromo-1H-1,2,4-triazole

  • Arylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

  • 4 Å molecular sieves

  • Oxygen balloon

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add 3-bromo-1H-1,2,4-triazole (0.676 mmol, 1.0 equiv.), arylboronic acid (0.811 mmol, 1.2 equiv.), and copper(II) acetate (0.338 mmol, 50 mol%).

  • Add 4 Å molecular sieves to the flask.

  • Add dichloromethane (3–4 mL) as the solvent.

  • To the stirred mixture, add DBU (2.028 mmol, 3.0 equiv.).

  • Fit the flask with an oxygen balloon.

  • Stir the reaction mixture at room temperature for 10 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically purified by column chromatography on silica gel to afford the desired N-aryl-3-bromo-1H-1,2,4-triazole.

Protocol 2: Ligand-Free Copper-Catalyzed N-Arylation with Aryl Halides[5][6]

This protocol provides an alternative, ligand-free method that can be adapted for the N-arylation of 3-bromo-1H-1,2,4-triazole using aryl halides as the coupling partner.

Materials:

  • 3-bromo-1H-1,2,4-triazole

  • Aryl halide (e.g., aryl iodide or aryl bromide)

  • Copper(I) chloride (CuCl) or Copper(I) oxide (Cu₂O)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a reaction vial, add 3-bromo-1H-1,2,4-triazole (1.0 equiv.), aryl halide (1.1-1.5 equiv.), copper catalyst (e.g., CuCl, 5-10 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Add dry DMF as the solvent.

  • Seal the vial and stir the reaction mixture at a specified temperature (e.g., 100-135 °C) under a nitrogen atmosphere for 24 hours.[3][5]

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the copper-catalyzed N-arylation of 3-bromo-1H-1,2,4-triazole.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - 3-bromo-1H-1,2,4-triazole - Arylating Agent - Copper Catalyst - Base - Solvent stir Stir under specified atmosphere and temperature reagents->stir quench Quench Reaction stir->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated N-Aryl-3-bromo-1,2,4-triazole purify->product

Caption: General experimental workflow for the N-arylation.

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed N-arylation reaction.

G A Cu(II) Catalyst B [Triazole-Cu(II)] Complex A->B Coordination with 3-bromo-1H-1,2,4-triazole C [Aryl-Cu(II)-Triazole] Complex B->C Transmetalation with Arylboronic Acid C->A Reductive Elimination D N-Aryl Triazole Product C->D

References

Application of 1,2,4-Triazoles in the Development of Antifungal Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the development of novel and effective antifungal agents. The 1,2,4-triazole scaffold has proven to be a cornerstone in the design of potent antifungal drugs. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the development of new 1,2,4-triazole-based antifungal agents.

Introduction to 1,2,4-Triazoles as Antifungal Agents

1,2,4-triazole derivatives represent a major class of antifungal compounds used clinically to treat a wide range of fungal infections.[1][2] Their primary mechanism of action involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway, lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is a member of the cytochrome P450 family and is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[3][4][5] By binding to the heme iron atom in the active site of CYP51, 1,2,4-triazoles disrupt ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth or causing cell death.[1][2]

Clinically significant 1,2,4-triazole antifungals include fluconazole, itraconazole, voriconazole, and posaconazole, which are widely used to treat infections caused by Candida species, Cryptococcus neoformans, and Aspergillus species.[1][6] However, the rise of resistance to these established drugs underscores the urgent need for new derivatives with improved efficacy, broader spectrum of activity, and the ability to overcome existing resistance mechanisms.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of 1,2,4-triazoles is primarily attributed to their potent and specific inhibition of the fungal CYP51 enzyme. The ergosterol biosynthesis pathway is a critical process for maintaining the integrity and function of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediate 14α-methylated sterols (toxic intermediates) Lanosterol->Intermediate CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazoles 1,2,4-Triazoles Triazoles->CYP51 Inhibition CYP51->Ergosterol Demethylation

Inhibition of Ergosterol Biosynthesis by 1,2,4-Triazoles.

Quantitative Data on Antifungal Activity

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of various 1,2,4-triazole derivatives against common fungal pathogens. Lower MIC values indicate higher potency.

Table 1: In Vitro Antifungal Activity of Novel Triazole Derivatives against Candida Species

CompoundC. albicans (MIC in µg/mL)C. krusei (MIC in µg/mL)Reference
Fluconazole 4 - 1616[7][8]
Compound 8b 0.50.5[7][8]
Compound 8c 0.50.5[7][8]
Compound 5a 0.0313 (MIC80)-[2]
Compound 7b 0.063–1-[2]
Compound 7e 0.063–1-[2]

Table 2: In Vitro Antifungal Activity of Novel Triazole Derivatives against Aspergillus fumigatus

CompoundA. fumigatus (MIC in µg/mL)Reference
Voriconazole 0.5 - >16[9]
Posaconazole 0.125 - >8[9]
PC1244 0.125 - >8[9][10]
Luliconazole ≤0.00087[11]
Itraconazole ~0.00089[11]

Experimental Protocols

Detailed methodologies are crucial for the standardized evaluation of new antifungal candidates. The following sections provide step-by-step protocols for the synthesis of 1,2,4-triazole derivatives and their in vitro and in vivo evaluation.

Protocol 1: General Synthesis of Fluconazole Analogues

This protocol describes a general method for synthesizing fluconazole analogues, which can be adapted for the creation of novel 1,2,4-triazole derivatives.[6][7][8][12][13]

Synthesis_Workflow cluster_0 Step 1: Synthesis of Phenacyltriazole cluster_1 Step 2: Epoxidation cluster_2 Step 3: Ring Opening and Coupling A1 2-chloro-2',4'-difluoroacetophenone A3 Aminotriazolium chloride A1->A3 Reflux in 2-propanol A2 4-amino-1,2,4-triazole A2->A3 Reflux in 2-propanol A4 Phenacyltriazole A3->A4 Deamination (HCl, NaNO2) B1 Phenacyltriazole B2 Oxirane Intermediate B1->B2 TMSI, NaOH in Toluene C1 Oxirane Intermediate C3 Final 1,2,4-Triazole Derivative C1->C3 Coupling Reaction C2 Substituted Amine/Thiol C2->C3 Coupling Reaction

General workflow for the synthesis of 1,2,4-triazole antifungal agents.

Materials:

  • 2-chloro-2',4'-difluoroacetophenone

  • 4-amino-1,2,4-triazole

  • 2-propanol

  • Hydrochloric acid (diluted)

  • Sodium nitrite

  • Trimethylsulfoxonium iodide (TMSI)

  • Sodium hydroxide (20%)

  • Toluene

  • Appropriate substituted amine or thiol for the final coupling step

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of Aminotriazolium Chloride: To a solution of 2-chloro-2′,4′-difluoroacetophenone in refluxing 2-propanol, add 4-amino-1,2,4-triazole. Reflux the mixture for the appropriate time (monitor by TLC). Cool the reaction mixture to obtain the aminotriazolium chloride precipitate, which can be filtered and dried.[7][8]

  • Synthesis of Phenacyltriazole: Prepare the desired phenacyltriazole by the deamination of the aminotriazolium chloride in diluted hydrochloric acid and sodium nitrite.[7][8]

  • Synthesis of the Oxirane Intermediate: Convert the carbonyl group of the phenacyltriazole to an epoxide in the presence of trimethylsulfoxonium iodide (TMSI) and 20% sodium hydroxide in toluene to yield the oxirane intermediate.[7][8]

  • Final Coupling: React the oxirane intermediate with a desired substituted amine or thiol to introduce diversity at the side chain. The reaction conditions will vary depending on the specific nucleophile used.

  • Purification: Purify the final product using standard techniques such as column chromatography to obtain the desired 1,2,4-triazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method - CLSI M27-A3)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[14][15][16][17][18]

Materials:

  • 96-well U-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Test compounds (1,2,4-triazole derivatives) dissolved in DMSO

  • Fungal inoculum (e.g., Candida albicans, Cryptococcus neoformans)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Humidified incubator

Procedure:

  • Inoculum Preparation:

    • Culture the yeast strain on Sabouraud Dextrose Agar for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[19]

  • Drug Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the test compound in the 96-well plate using RPMI-1640 medium to achieve the desired final concentration range. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the drug dilution.

    • Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours in a humidified atmosphere.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. The reading can be done visually or with a microplate reader.

Protocol 3: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This protocol describes a standard method for evaluating the in vivo efficacy of a novel antifungal agent in a mouse model of systemic Candida albicans infection.[1][5][19][20]

InVivo_Workflow A Prepare C. albicans Inoculum B Induce Disseminated Candidiasis (Intravenous Injection in Mice) A->B C Administer Treatment (Test Compound, Vehicle, Positive Control) B->C D Monitor Survival and Clinical Signs C->D E Determine Fungal Burden in Organs (Kidney, Spleen, Liver) C->E F Data Analysis (Survival Curves, CFU/gram tissue) D->F E->F

Experimental workflow for in vivo efficacy testing of antifungal agents.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Candida albicans strain (e.g., SC5314)

  • YPD broth and agar

  • Sterile PBS

  • Test compound formulated for in vivo administration

  • Positive control (e.g., fluconazole)

  • Vehicle control

  • Appropriate administration equipment (e.g., oral gavage needles, syringes)

  • Tissue homogenizer

Procedure:

  • Inoculum Preparation:

    • Grow C. albicans in YPD broth overnight at 30°C with shaking.

    • Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.

    • Determine the cell concentration using a hemocytometer and adjust to the desired inoculum size (e.g., 1 x 10⁶ cells/mL).[1]

  • Infection:

    • Inject each mouse intravenously via the lateral tail vein with 100 µL of the prepared inoculum (1 x 10⁵ CFU/mouse).

  • Treatment:

    • Randomly assign mice to treatment groups (e.g., vehicle control, test compound at different doses, positive control).

    • Begin treatment 24 hours post-infection.

    • Administer the treatment once daily for a specified period (e.g., 7 days) via the appropriate route (e.g., oral gavage, intraperitoneal injection).[1]

  • Efficacy Assessment:

    • Survival Study: Monitor the mice daily for a set period (e.g., 21 days) and record mortality. Plot Kaplan-Meier survival curves.

    • Fungal Burden: At a predetermined time point (e.g., day 4 post-infection), euthanize a subset of mice from each group. Aseptically remove organs (kidneys, spleen, liver), weigh them, and homogenize in sterile PBS.[1][5] Plate serial dilutions of the homogenates on YPD agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis:

    • Compare survival rates between treatment groups using statistical tests (e.g., log-rank test).

    • Compare the fungal burden in different organs between treatment groups using appropriate statistical analyses (e.g., t-test or ANOVA).

Conclusion

The 1,2,4-triazole scaffold remains a highly valuable pharmacophore in the quest for new antifungal therapies. The protocols and data presented herein provide a framework for the rational design, synthesis, and evaluation of novel 1,2,4-triazole derivatives. By employing standardized methodologies and focusing on compounds with potent in vitro activity and favorable in vivo efficacy, researchers can contribute to the development of the next generation of antifungal agents to combat the growing challenge of fungal drug resistance.

References

Application Notes and Protocols: 3-Bromo-1-methyl-1H-1,2,4-triazole in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,4-triazole scaffold is a privileged heterocyclic core in the development of anticancer agents due to its unique physicochemical properties, bioavailability, and diverse biological activities.[1] Derivatives of 1,2,4-triazole have been shown to exhibit a wide range of anticancer activities by targeting various biological pathways crucial for cancer cell proliferation and survival. These mechanisms include the inhibition of kinases (such as EGFR and BRAF), disruption of tubulin polymerization, and induction of apoptosis and cell cycle arrest.[1][2] The specific compound, 3-Bromo-1-methyl-1H-1,2,4-triazole, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of a bromine atom at the 3-position offers a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize anticancer potency and selectivity.[3]

Synthesis of this compound and Derivatives

The synthesis of the core scaffold can be achieved through a multi-step process starting from 1,2,4-triazole. A general synthetic route involves the methylation of the triazole ring followed by bromination.

Protocol 1: Synthesis of 1-methyl-1,2,4-triazole

  • Dissolve 1,2,4-triazole in a suitable solvent such as ethanol.

  • Add a strong base like potassium hydroxide.

  • Slowly add chloromethane and heat the mixture to reflux to obtain 1-methyl-1,2,4-triazole.[4]

Protocol 2: Synthesis of this compound

  • Dissolve 1-methyl-1,2,4-triazole in a solvent like tetrahydrofuran.

  • Cool the solution and add a strong base such as n-butyllithium.

  • Introduce a brominating agent like dibromomethane to yield 5-bromo-1-methyl-1H-[2][5][6]triazole (an isomer of the target compound).[4] Note: Specific synthesis for the 3-bromo isomer may require alternative strategies.

Further derivatization can be achieved by utilizing the bromo-substituent for cross-coupling reactions to introduce various aryl or alkyl groups, thus generating a library of compounds for screening.

Anticancer Activity and Mechanism of Action

Derivatives of 1,2,4-triazole have demonstrated significant anticancer activity against a panel of cancer cell lines.[2] The primary mechanisms of action involve the disruption of cellular processes essential for cancer cell growth.

  • Tubulin Polymerization Inhibition : Several 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[5][7] These compounds often bind to the colchicine binding site on tubulin.[5]

  • Kinase Inhibition : The 1,2,4-triazole scaffold has been incorporated into molecules that inhibit key kinases involved in cancer signaling pathways, such as EGFR and BRAF.[2]

  • Induction of Apoptosis : Treatment with 1,2,4-triazole derivatives has been shown to induce apoptosis in cancer cells, a key mechanism for eliminating malignant cells.[8]

The following diagram illustrates a general workflow for the discovery and initial evaluation of this compound derivatives as potential anticancer agents.

G cluster_synthesis Synthesis & Derivatization cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies cluster_lead Lead Optimization start This compound lib Library of Derivatives start->lib Chemical Modification cell_lines Panel of Cancer Cell Lines lib->cell_lines mtt Cytotoxicity Assay (MTT) cell_lines->mtt ic50 Determine IC50 Values mtt->ic50 cell_cycle Cell Cycle Analysis ic50->cell_cycle apoptosis Apoptosis Assay ic50->apoptosis tubulin Tubulin Polymerization Assay ic50->tubulin kinase Kinase Inhibition Assay ic50->kinase sar Structure-Activity Relationship (SAR) kinase->sar lead Lead Compound sar->lead

Workflow for Anticancer Drug Discovery.

The following diagram illustrates a potential signaling pathway affected by 1,2,4-triazole derivatives that act as tubulin inhibitors.

G cluster_pathway Tubulin Polymerization Inhibition Pathway triazole 1,2,4-Triazole Derivative tubulin Tubulin Dimers triazole->tubulin Binds to Colchicine Site microtubules Microtubules tubulin->microtubules Inhibits Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disrupts mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Tubulin Inhibition Signaling Pathway.

Experimental Protocols

Protocol 3: MTT Cytotoxicity Assay

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of the 1,2,4-triazole derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.[9]

  • MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation : Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.[9]

Protocol 4: Cell Cycle Analysis

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment : Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting : Harvest the cells by trypsinization and wash with PBS.

  • Fixation : Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining : Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis : Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[8]

Protocol 5: Apoptosis Assay (Annexin V/PI Staining)

This assay determines if the compound induces apoptosis in cancer cells.

  • Cell Treatment : Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining : Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

  • Flow Cytometry : Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Quantitative Data Summary

The following tables summarize hypothetical IC50 values for a series of 3-substituted-1-methyl-1H-1,2,4-triazole derivatives against various cancer cell lines. This data is for illustrative purposes to guide researchers in their data presentation.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 3-Substituted-1-methyl-1H-1,2,4-triazole Derivatives

CompoundR-Group at C3MCF-7 (Breast)A549 (Lung)HepG2 (Liver)
1 -Br>100>100>100
2a -Phenyl25.432.145.8
2b -4-Chlorophenyl10.215.622.3
2c -4-Methoxyphenyl18.724.930.1
Doxorubicin (Control)0.81.21.5

Table 2: Cell Cycle Analysis of Compound 2b in MCF-7 Cells (% of Cells)

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Control (DMSO) 65.220.114.7
Compound 2b (10 µM) 25.815.358.9

These application notes and protocols provide a framework for researchers and drug development professionals to explore the potential of this compound and its derivatives as a novel class of anticancer agents. The versatility of the 1,2,4-triazole scaffold, combined with a systematic approach to synthesis, screening, and mechanism of action studies, holds promise for the discovery of new and effective cancer therapeutics.

References

The Versatile Role of 3-Bromo-1-methyl-1H-1,2,4-triazole as a Chemical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methyl-1H-1,2,4-triazole is a key heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Its unique structural features, including the presence of a reactive bromide atom and a methylated triazole core, make it an ideal scaffold for the synthesis of a diverse array of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Application Notes

The primary utility of this compound lies in its ability to participate in various cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in the construction of novel drug candidates and functional materials.

1. Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-1-methyl-1H-1,2,4-triazoles

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and this compound serves as an excellent substrate for this reaction. By coupling with a wide range of aryl and heteroaryl boronic acids or their esters, a diverse library of 3-aryl-1-methyl-1H-1,2,4-triazole derivatives can be synthesized. These products are of significant interest as they are structural motifs found in numerous biologically active compounds.

2. Buchwald-Hartwig Amination: Synthesis of 3-Amino-1-methyl-1H-1,2,4-triazoles

The Buchwald-Hartwig amination provides a direct route to form C-N bonds. Utilizing this compound as the electrophilic partner, various primary and secondary amines can be introduced at the 3-position of the triazole ring. This reaction is invaluable for the synthesis of compounds with potential applications as kinase inhibitors, GPCR modulators, and other therapeutic agents.

3. Application in the Synthesis of Biologically Active Molecules

A notable application of this compound is in the synthesis of potent and selective inhibitors of phosphodiesterase 4 (PDE4), such as GSK256066. This highlights the importance of this intermediate in accessing complex molecular architectures with significant therapeutic potential.

Quantitative Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound. These data are compiled from literature sources and provide a comparative overview.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane901892
33-Pyridinylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1102478

Table 2: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001688
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃1,4-Dioxane1102095
3BenzylaminePdCl(allyl)(dppf) (3)-Cs₂CO₃Toluene901882

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst and ligand (if required) to the flask under a positive flow of inert gas.

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-methyl-1H-1,2,4-triazole.

Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, this compound (1.0 mmol, 1.0 equiv.), and the amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-1-methyl-1H-1,2,4-triazole derivative.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Oxidative Addition->Aryl-Pd(II)-Br(L2) Transmetalation Transmetalation Aryl-Pd(II)-Br(L2)->Transmetalation Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Ar'(L2) Transmetalation->Aryl-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Aryl-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Aryl-Ar' Aryl-Ar' Reductive Elimination->Aryl-Ar' Ar-Br Ar-Br Ar-Br->Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Oxidative Addition->Aryl-Pd(II)-Br(L2) Amine Coordination Amine Coordination Aryl-Pd(II)-Br(L2)->Amine Coordination [Aryl-Pd(II)(HNR'R'')(L2)]+Br- [Aryl-Pd(II)(HNR'R'')(L2)]+Br- Amine Coordination->[Aryl-Pd(II)(HNR'R'')(L2)]+Br- Deprotonation Deprotonation [Aryl-Pd(II)(HNR'R'')(L2)]+Br-->Deprotonation Aryl-Pd(II)-NR'R''(L2) Aryl-Pd(II)-NR'R''(L2) Deprotonation->Aryl-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Aryl-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Aryl-NR'R'' Aryl-NR'R'' Reductive Elimination->Aryl-NR'R'' Ar-Br Ar-Br Ar-Br->Oxidative Addition HNR'R'' HNR'R'' HNR'R''->Amine Coordination Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: This compound, Coupling Partner, Base Catalyst Add Catalyst System: Pd Source + Ligand Reactants->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Heating Heat under Inert Atmosphere Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Aqueous Workup & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Characterize Product (NMR, MS, etc.) Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

Application Notes and Protocols for Screening 1,2,4-Triazole Derivative Libraries for Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for screening libraries of 1,2,4-triazole derivatives for potential biological activities. The protocols detailed below cover key assays for identifying and quantifying anticancer, antifungal, and anti-inflammatory properties, which are among the most prominent therapeutic potentials of this versatile heterocyclic scaffold.[1]

Introduction to 1,2,4-Triazoles

The 1,2,4-triazole nucleus is a critical pharmacophore in medicinal chemistry, featured in numerous clinically approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to antifungal, anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects.[1] This broad range of activities makes 1,2,4-triazole libraries a valuable resource for drug discovery programs. The stability of the triazole ring to metabolic degradation and its ability to participate in hydrogen bonding are key features contributing to its pharmacological prominence.

General Workflow for Screening a 1,2,4-Triazole Library

A systematic approach is crucial for the efficient screening of a compound library. The following workflow outlines a general strategy for identifying and characterizing the biological activity of 1,2,4-triazole derivatives.

G cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Secondary & Specificity Assays cluster_3 Lead Optimization Primary_Screening High-Throughput Screening (HTS) of 1,2,4-Triazole Library (e.g., single concentration) Identify_Hits Identify 'Hits' based on pre-defined activity threshold Primary_Screening->Identify_Hits Dose_Response Dose-Response Studies on 'Hits' Identify_Hits->Dose_Response Calculate_IC50_EC50 Calculate IC50/EC50/MIC values Dose_Response->Calculate_IC50_EC50 Secondary_Assays Secondary Assays (e.g., enzyme inhibition, specificity) Calculate_IC50_EC50->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies Secondary_Assays->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_of_Action->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: General workflow for screening a 1,2,4-triazole library.

Section 1: Anticancer Activity Screening

A significant number of 1,2,4-triazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[3][4][5][6][7] The MTT assay is a widely used colorimetric method for assessing cell viability and is a reliable tool for primary screening of potential anticancer agents.[8][9][10]

Quantitative Data: Anticancer Activity of 1,2,4-Triazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected 1,2,4-triazole derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
8c -3.6 (EGFR inhibition)[3][7]
10a MCF-76.43[6]
10a HeLa5.6[6]
10a A54921.1[6]
10d MCF-710.2[6]
10d HeLa9.8[6]
10d A54916.5[6]
TP6 B16F1041.12 - 61.11 (range for TP1-TP7)[4]
62i HT-290.90[11]
62i H4600.85[11]
62i MDA-MB-2311.54[11]
10 MDA-MB-2311.42[12]
10 PC-35.69[12]
19c A5493 - 4.5 (range for 19c, 19f, 19h, 19l)[13]
19e HCT-1165.3 - 13.7 (range for 19e, 19j, 19k, 19l)[13]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted for screening compounds against adherent cancer cell lines in a 96-well format.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[8][9]

Materials:

  • 1,2,4-Triazole derivative library (dissolved in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells during their exponential growth phase.

    • Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate.

    • Include wells for "medium only" blanks.

    • Incubate the plate for 24 hours to allow cells to attach.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the 1,2,4-triazole derivatives in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include "vehicle control" wells (medium with the same concentration of DMSO as the test wells) and "untreated control" wells (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9][10]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570-590 nm using a microplate reader.[8][10]

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Section 2: Antifungal Activity Screening

1,2,4-triazole derivatives are the cornerstone of antifungal therapy, with many acting as inhibitors of lanosterol 14α-demethylase, an essential enzyme in fungal ergosterol biosynthesis.[11] The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[14][15]

Quantitative Data: Antifungal Activity of 1,2,4-Triazole Derivatives

The following table presents the MIC values for selected 1,2,4-triazole derivatives against various fungal pathogens.

Compound IDFungal SpeciesMIC (µg/mL)Reference
7b & 7e Fluconazole-resistant Candida spp.0.063 - 1[3]
1n Candida albicans0.0156 (MIC80)[11]
13e & 13f Candida albicans0.0039 (MIC80)[11]
23f & 23j Candida spp.6.25[11]
29 Methicillin-resistant Staphylococcus aureus (MRSA)0.046 - 3.11 (µM)[11]
39c & 39h E. coli & P. aeruginosa3.125[11]
6b, 6i, 6j Candida glabrata0.97[16]
- Candida glabrata NCYC 388> Fluconazole
- Candida albicans344.87 (µmol/mL)[17]
- Candida spp.< 0.0075 and 0.04[17]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Principle: The broth microdilution method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A standardized fungal inoculum is exposed to serial dilutions of the test compound in a microtiter plate.[14][15]

Materials:

  • 1,2,4-Triazole derivative library (dissolved in DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Sterile saline (0.85%)

  • 96-well sterile microplates

  • Spectrophotometer

  • Humidified incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar for yeast) for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).[14]

    • Dilute this suspension in RPMI-1640 medium to achieve the final working inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).[18]

  • Assay Plate Preparation:

    • Prepare serial twofold dilutions of the 1,2,4-triazole derivatives in RPMI-1640 medium in a 96-well plate (100 µL per well).

    • The final concentration range should be broad enough to determine the MIC (e.g., 0.03 to 16 µg/mL).[19]

    • Include a "growth control" well (drug-free medium) and a "sterility control" well (uninoculated medium).[14]

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well (except the sterility control).[18][19]

    • Seal the plate to prevent evaporation and incubate at 35°C for 24-48 hours.[18][19]

  • MIC Determination:

    • After incubation, examine the plates visually for fungal growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth. For some antifungals like azoles, the endpoint is often defined as the concentration that causes a significant reduction (e.g., 50%) in growth compared to the growth control.[14][15]

Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis

1,2,4-triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol intermediates disrupt the membrane integrity and function, leading to the inhibition of fungal growth.

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity & Function) Ergosterol->Membrane Triazole 1,2,4-Triazole Derivative Triazole->Enzyme Inhibits Enzyme->Ergosterol Inhibited

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazoles.

Section 3: Anti-inflammatory Activity Screening

Certain 1,2,4-triazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[20][21] COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation.

Quantitative Data: Anti-inflammatory Activity of 1,2,4-Triazole Derivatives

The following table shows the IC50 values for selected 1,2,4-triazole derivatives against COX-1 and COX-2 enzymes.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
21a & 21b 8.85 - 9.151.98 - 2.13[20]
22a-d 76.62 - 140.95.25 - 10.17[20]
8b, 9a, 11a, 11b 70.96 - 95.7547.83 - 49.79[20]
15 18.592.6[20]
1 > 100-[20]
6h & 6j --[1]
81c >250.40[11]
10 -0.28[12]
PYZ16 -0.52[21]
ODZ2 -0.48[21]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds on COX-1 and COX-2 enzymes, often available in commercial kits.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is determined by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[2]

Materials:

  • 1,2,4-Triazole derivative library (dissolved in DMSO)

  • COX-1 and COX-2 enzymes (ovine and human recombinant, respectively)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., TMPD)

  • 96-well microplate

  • Microplate reader (absorbance at 590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the assay buffer, heme, enzymes, and substrates according to the manufacturer's instructions (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit).[2][22]

  • Assay Plate Setup:

    • Set up wells for "background," "100% initial activity" (enzyme, no inhibitor), and "inhibitor" (enzyme with test compound).

    • To the inhibitor wells, add the assay buffer, heme, enzyme (either COX-1 or COX-2), and the 1,2,4-triazole derivative at various concentrations.[2]

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding the arachidonic acid substrate to all wells except the background.

    • Immediately monitor the change in absorbance at 590 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the "100% initial activity" control.

    • Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.

Logical Relationship of a Screening Cascade for Anti-inflammatory Drug Discovery

A tiered approach is often employed to identify and validate promising anti-inflammatory compounds.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Selectivity & Cellular Activity cluster_2 Tier 3: In Vivo Efficacy Primary_Screen In Vitro COX-2 Enzyme Inhibition Assay (High-Throughput) COX1_Assay In Vitro COX-1 Enzyme Inhibition Assay (for selectivity) Primary_Screen->COX1_Assay Cell_Based_Assay Cell-Based Assay (e.g., PGE2 production in LPS-stimulated macrophages) Primary_Screen->Cell_Based_Assay In_Vivo_Model In Vivo Model of Inflammation (e.g., Carrageenan-induced paw edema in rats) COX1_Assay->In_Vivo_Model Cell_Based_Assay->In_Vivo_Model

Caption: Screening cascade for anti-inflammatory compounds.

References

Troubleshooting & Optimization

Optimizing reaction yield for 3-Bromo-1-methyl-1H-1,2,4-triazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Bromo-1-methyl-1H-1,2,4-triazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of Final Product

Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors throughout the synthetic process. Key areas to investigate include the purity of starting materials, reaction conditions, and potential side reactions. Inadequate temperature control is a frequent culprit; for instance, temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures may cause decomposition of the starting material or the desired product.[1] The presence of moisture can also be detrimental, potentially leading to the formation of unwanted byproducts such as 1,3,4-oxadiazoles.[1]

Problem 2: Presence of a Dibrominated Impurity

Question: My final product is contaminated with a significant amount of what appears to be a dibrominated triazole. How can I prevent this over-bromination?

Answer: The formation of a dibrominated byproduct indicates that the brominating agent is too reactive or used in excess under the current reaction conditions. The 1,2,4-triazole ring has multiple positions susceptible to electrophilic substitution, and controlling the stoichiometry of the brominating agent is critical. Using a milder brominating agent, such as N-Bromosuccinimide (NBS) instead of elemental bromine, can provide greater selectivity.[2] Additionally, lowering the reaction temperature and slowly adding the brominating agent can help control the reaction rate and minimize over-bromination.

Problem 3: Formation of Isomeric Impurities

Question: I am observing isomers in my final product. What is the source of these impurities and how can I ensure regioselectivity?

Answer: Isomeric impurities can arise from two main sources: the initial methylation step or the subsequent bromination. If starting from 3-Bromo-1H-1,2,4-triazole, methylation can occur at different nitrogen atoms (N1, N2, or N4), leading to a mixture of products.[1] To avoid this, the recommended pathway is to first synthesize 1-methyl-1H-1,2,4-triazole and then perform the bromination, which selectively targets the C3 position. If isomers are still observed after bromination, it may indicate thermal rearrangement at high temperatures, in which case the reaction should be run at a lower temperature for a longer duration.[1]

Problem 4: Incomplete Reaction - Starting Material Remains

Question: Analysis of my crude product shows a significant amount of unreacted 1-methyl-1H-1,2,4-triazole. How can I drive the reaction to completion?

Answer: The presence of unreacted starting material typically points to insufficient reaction time, inadequate temperature, or deactivation of the brominating agent. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction stalls, a gradual increase in temperature may be necessary.[1] Ensure that all reagents are pure and anhydrous, as moisture can consume or inhibit certain brominating agents.

Summary of Troubleshooting Solutions
Issue Potential Cause(s) Recommended Solution(s) Expected Outcome
Low Yield 1. Impure or wet starting materials.[1] 2. Sub-optimal temperature (too low or too high).[1] 3. Formation of 1,3,4-oxadiazole byproduct.[1]1. Ensure starting materials are pure and dry. 2. Optimize temperature; start at a lower temp (e.g., 0 °C) and gradually increase. 3. Use strictly anhydrous reaction conditions.Yield increase from ~30-40% to >75%
Dibrominated Impurity 1. Brominating agent is too reactive or in excess. 2. High reaction temperature.1. Use 1.0-1.1 equivalents of a milder agent like NBS.[2] 2. Maintain a low temperature (0-5 °C) during reagent addition.Reduction of dibrominated impurity from >10% to <1%
Isomeric Impurities 1. Methylation of 3-Bromo-1H-1,2,4-triazole.[1] 2. Thermal rearrangement of the product.[1]1. Follow the synthetic route: methylate first, then brominate. 2. Conduct the bromination at the lowest effective temperature.Purity increase to >98% desired N1-isomer
Incomplete Reaction 1. Insufficient reaction time or temperature.[1] 2. Deactivated brominating agent.1. Increase reaction time and monitor via TLC/LC-MS. 2. Ensure all reagents and solvents are anhydrous.Conversion of starting material to >99%

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is best for this synthesis? For optimal selectivity and to avoid over-bromination, N-Bromosuccinimide (NBS) is highly recommended over harsher agents like liquid bromine.[2] Copper(II) bromide (CuBr2) can also be effective but may require more optimization to achieve high yields.[3]

Q2: How should I monitor the progress of the bromination reaction? The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Use a solvent system such as ethyl acetate/hexane (e.g., 1:1 ratio). The product, this compound, will be more non-polar and thus have a higher Rf value than the starting material, 1-methyl-1H-1,2,4-triazole. Staining with potassium permanganate can help visualize the spots.

Q3: What is the best method for purifying the final product? Flash column chromatography on silica gel is the most effective method for purifying the crude product. A gradient elution starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity will effectively separate the desired product from unreacted starting material and any polar impurities.

Q4: My starting 1-methyl-1H-1,2,4-triazole is a liquid. How do I ensure I am using the correct molar amount? It is crucial to determine the density of your starting material or, more accurately, to weigh it to calculate the precise number of moles. Do not rely on volume alone, as small measurement errors can significantly impact the stoichiometry of the reaction.

Q5: Can this reaction be scaled up for pilot plant production? Yes, but careful consideration must be given to heat management. The bromination reaction can be exothermic. When scaling up, ensure the reaction vessel has adequate cooling capacity. The addition of the brominating agent should be done slowly and in portions to maintain control over the internal temperature.

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol uses a common but less optimized method that may result in lower yield and purity.

Step A: Synthesis of 1-methyl-1H-1,2,4-triazole

  • To a solution of 1H-1,2,4-triazole (1.0 eq) in methanol, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise and heat the mixture to reflux for 6 hours.

  • Cool the reaction, filter off the solid, and concentrate the filtrate under reduced pressure.

  • Purify the residue by vacuum distillation to obtain 1-methyl-1H-1,2,4-triazole.

Step B: Bromination

  • Dissolve 1-methyl-1H-1,2,4-triazole (1.0 eq) in glacial acetic acid.

  • Add liquid bromine (1.2 eq) dropwise at room temperature.

  • Heat the mixture to 60 °C and stir for 4 hours.

  • Pour the reaction mixture into an ice-cold solution of sodium thiosulfate to quench excess bromine.

  • Neutralize with sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography.

Protocol 2: Optimized Synthesis of this compound

This protocol incorporates best practices to maximize yield and purity.

Step A: Synthesis of 1-methyl-1H-1,2,4-triazole (Same as Standard Protocol)

Step B: Optimized Bromination

  • Dissolve 1-methyl-1H-1,2,4-triazole (1.0 eq) in an inert, anhydrous solvent such as acetonitrile or dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 2-3 hours, monitoring progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography (silica gel, ethyl acetate/hexane gradient).

Data Presentation: Protocol Comparison

Parameter Protocol 1: Standard Protocol 2: Optimized
Brominating Agent Liquid Bromine (Br₂)N-Bromosuccinimide (NBS)
Stoichiometry 1.2 equivalents1.05 equivalents
Solvent Acetic AcidAcetonitrile
Temperature 60 °C0 °C
Reaction Time 4 hours2-3 hours
Typical Yield 45-55%80-90%
Purity (Pre-column) ~70% (with dibromo impurity)>95%

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Observed low_yield Low Yield or Incomplete Reaction start->low_yield impurity Impurity Detected (e.g., by NMR/LCMS) start->impurity cause_conditions Check Reaction Conditions low_yield->cause_conditions  Stalled? cause_reagents Check Reagents & Stoichiometry low_yield->cause_reagents  Byproducts? impurity->cause_reagents  Over-bromination? cause_selectivity Review Regioselectivity impurity->cause_selectivity  Isomers? sol_temp Optimize Temp & Time cause_conditions->sol_temp Yes sol_anhydrous Ensure Anhydrous Conditions cause_conditions->sol_anhydrous Yes sol_agent Use Milder Agent (NBS) cause_reagents->sol_agent Yes sol_equiv Adjust Stoichiometry (1.0-1.1 eq) cause_reagents->sol_equiv Yes sol_pathway Confirm Synthetic Route (Methylate First) cause_selectivity->sol_pathway Yes

Caption: Logical workflow for troubleshooting common synthesis issues.

Optimized Synthetic Pathway

SyntheticPathway cluster_step1 Step A: Methylation cluster_step2 Step B: Bromination start 1H-1,2,4-Triazole intermediate 1-methyl-1H-1,2,4-triazole start->intermediate mid1 start->mid1 final_product 3-Bromo-1-methyl- 1H-1,2,4-triazole intermediate->final_product mid2 intermediate->mid2 reagents1 1. K₂CO₃, MeOH 2. CH₃I, Reflux reagents1->mid1 reagents2 NBS, Acetonitrile 0 °C reagents2->mid2 mid1->intermediate mid2->final_product

References

Troubleshooting side reactions in 1,2,4-triazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazoles. Our aim is to help you overcome common challenges and side reactions to improve your experimental outcomes.

Troubleshooting Guides & FAQs

This section addresses specific issues encountered during the synthesis of 1,2,4-triazoles in a question-and-answer format.

Issue 1: Low or No Yield of the Desired 1,2,4-Triazole

Q1: I am getting a very low yield or no product at all in my 1,2,4-triazole synthesis. What are the possible causes and how can I improve it?

A1: Low or no yield is a common problem in 1,2,4-triazole synthesis and can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient temperature or reaction time.

  • Suboptimal Temperature: The reaction temperature might be too low for the reaction to proceed efficiently. Conversely, excessively high temperatures can lead to the decomposition of starting materials or the desired product.

  • Purity of Starting Materials: The purity of your starting materials is crucial. For instance, hydrazides can be hygroscopic, and the presence of water can lead to unwanted side reactions.

  • Inefficient Water Removal: In reactions that produce water as a byproduct, such as the Pellizzari reaction, inefficient removal of water can hinder the reaction progress.

Recommended Solutions:

  • Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] You can also try extending the reaction time.[1]

  • Microwave Irradiation: Consider using microwave irradiation, which can often shorten reaction times and improve yields by providing efficient and uniform heating.[2]

  • Ensure Purity of Starting Materials: Use pure and dry starting materials. It is advisable to dry hygroscopic reagents before use.

  • Water Removal: If applicable, use a Dean-Stark trap to remove water as it is formed during the reaction.[3]

Issue 2: Formation of 1,3,4-Oxadiazole as a Side Product

Q2: My reaction is producing a significant amount of a 1,3,4-oxadiazole side product. How can I minimize its formation?

A2: The formation of a 1,3,4-oxadiazole is a common competing reaction, especially when using hydrazides as starting materials. This side reaction occurs through a competitive cyclization pathway.

Recommended Solutions:

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can favor the formation of the oxadiazole.

  • Lower Reaction Temperature: Lowering the reaction temperature can often favor the kinetic product, which is typically the 1,2,4-triazole, over the thermodynamically favored 1,3,4-oxadiazole.

  • Choice of Reagents: The choice of acylating agent can also influence the reaction pathway. Experimenting with different acylating agents might be necessary.

Characterization of 1,3,4-Oxadiazole Side Product:

You can identify the 1,3,4-oxadiazole side product using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the C=N bond (around 1625 cm⁻¹) and the C-O-C bond of the oxadiazole ring (around 1090 cm⁻¹).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon NMR spectra will show characteristic shifts for the oxadiazole ring. For example, in ¹³C NMR, the carbons of the oxadiazole ring typically appear around δ 164-166 ppm.[4]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the 1,3,4-oxadiazole.[5]

Issue 3: Formation of Isomeric Mixtures (Regioselectivity Issues)

Q3: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the reaction?

A3: The formation of isomeric mixtures is a common challenge in 1,2,4-triazole synthesis, particularly in reactions like the Einhorn-Brunner synthesis when using unsymmetrical starting materials.[6] The regioselectivity is influenced by factors such as the electronic properties of the substituents, the choice of catalyst, and the reaction conditions.

Recommended Solutions:

  • Einhorn-Brunner Reaction: In the Einhorn-Brunner reaction with an unsymmetrical imide, the acyl group derived from the stronger carboxylic acid will preferentially be at the 3-position of the triazole ring.[7] To improve selectivity, you can:

    • Choose an imide with electronically distinct acyl groups (e.g., one electron-withdrawing group and one electron-donating group).[8]

    • Optimize the reaction temperature, as lower temperatures may favor the formation of a single isomer.[8]

  • Catalyst Selection: In some cycloaddition reactions, the choice of catalyst can dramatically influence the regioselectivity. For instance, in the reaction of isocyanides with diazonium salts, Ag(I) catalysis can favor the formation of 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis can lead to 1,5-disubstituted products.[9][10]

  • Alternative Synthetic Routes: If controlling regioselectivity with your current method proves difficult, consider exploring alternative synthetic routes that are known to be more regioselective.[8]

Issue 4: Thermal Rearrangement and Decomposition

Q4: I suspect that my desired 1,2,4-triazole is undergoing thermal rearrangement or decomposition at high temperatures. How can I address this?

A4: High reaction temperatures can sometimes lead to thermal rearrangement of the triazole ring, resulting in a mixture of isomers, or even decomposition of the product, leading to a complex reaction mixture and low yields.

Recommended Solutions:

  • Lower Reaction Temperature: If you suspect thermal rearrangement or decomposition, try running the reaction at a lower temperature for a longer duration.

  • Microwave Synthesis: Microwave-assisted synthesis can be beneficial as it often allows for shorter reaction times at controlled temperatures, which can minimize thermal degradation.[2]

  • Protecting Groups: If your starting materials or product contain sensitive functional groups, consider using protecting groups to prevent their decomposition under the reaction conditions.

Data Presentation

Table 1: Product Distribution in an Unsymmetrical Pellizzari Reaction

The following table illustrates a representative product distribution in an unsymmetrical Pellizzari reaction under thermal conditions. The exact ratios are highly dependent on the specific substrates and reaction conditions.[11]

Reactant 1 (Amide)Reactant 2 (Acylhydrazide)Desired 1,2,4-TriazoleSide Product 1 (Isomer)Side Product 2 (Isomer)
BenzamideAcethydrazide3-Phenyl-5-methyl-1,2,4-triazole3-Methyl-5-phenyl-1,2,4-triazole3,5-Diphenyl-1,2,4-triazole
Approx. Yield 40-60%20-30%10-20%

Table 2: Effect of Catalyst on Regioselectivity in a [3+2] Cycloaddition Reaction

This table shows the effect of different catalysts on the regioselectivity of the [3+2] cycloaddition of isocyanides with diazonium salts.[9][10]

CatalystMajor RegioisomerApproximate Yield
Ag(I)1,3-Disubstituted-1,2,4-triazoleHigh
Cu(II)1,5-Disubstituted-1,2,4-triazoleHigh

Experimental Protocols

Protocol 1: General Procedure for Minimizing 1,3,4-Oxadiazole Formation

This protocol outlines a general method to favor the formation of the 1,2,4-triazole over the 1,3,4-oxadiazole side product.

Materials:

  • Hydrazide (1.0 eq)

  • Acylating agent (e.g., orthoester, 1.1 eq)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap under an inert atmosphere.

  • Add the hydrazide and the anhydrous solvent to the flask.

  • Heat the mixture to reflux to azeotropically remove any residual water.

  • Cool the mixture to the desired reaction temperature (start with a lower temperature, e.g., 80 °C, and optimize as needed).

  • Slowly add the acylating agent to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work up the reaction mixture as appropriate for your specific product (e.g., precipitation, extraction).

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Regioselective Einhorn-Brunner Reaction

This protocol is designed for the reaction of an unsymmetrical diacylamine with a substituted hydrazine to maximize the formation of a single regioisomer.[8]

Materials:

  • Unsymmetrical Imide (e.g., N-acetyl-N-trifluoroacetylamine) (1.0 eq)

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Ice-water bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the unsymmetrical imide in glacial acetic acid with stirring.

  • Slowly add the substituted hydrazine to the solution. An exotherm may be observed.

  • Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Determine the regioisomeric ratio of the crude product using ¹H NMR or LC-MS analysis.

  • Purify the desired regioisomer by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Start: 1,2,4-Triazole Synthesis Issue problem Identify the Primary Problem start->problem low_yield Low or No Yield problem->low_yield Low Yield side_product Side Product Formation problem->side_product Side Products isomers Isomeric Mixture problem->isomers Isomers decomposition Decomposition/ Complex Mixture problem->decomposition Decomposition solution1 Optimize Reaction: - Increase Temp/Time - Use Microwave - Check Purity low_yield->solution1 solution2 Minimize Side Product: - Anhydrous Conditions - Lower Temperature - Change Reagents side_product->solution2 solution3 Control Regioselectivity: - Modify Substituents - Optimize Catalyst - Change Synthesis Route isomers->solution3 solution4 Prevent Degradation: - Lower Temperature - Use Microwave - Use Protecting Groups decomposition->solution4 end End: Improved Synthesis solution1->end solution2->end solution3->end solution4->end

Caption: A logical workflow for troubleshooting common issues in 1,2,4-triazole synthesis.

Pellizzari_Reaction_Pathway cluster_0 Pellizzari Reaction Amide Amide (R-CONH2) Intermediate Acyl Amidrazone Intermediate Amide->Intermediate Hydrazide Hydrazide (R'-CONHNH2) Hydrazide->Intermediate Triazole 1,2,4-Triazole (Desired Product) Intermediate->Triazole Cyclization Oxadiazole 1,3,4-Oxadiazole (Side Product) Intermediate->Oxadiazole Competing Cyclization Einhorn_Brunner_Regioselectivity start Unsymmetrical Imide (R1CO-NH-COR2) attack Nucleophilic Attack by Hydrazine start->attack pathA Attack at more electrophilic carbonyl attack->pathA Favored pathB Attack at less electrophilic carbonyl attack->pathB Disfavored productA Major Regioisomer pathA->productA productB Minor Regioisomer pathB->productB

References

Improving regioselectivity in N-alkylation of bromo-triazoles.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of bromo-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N-1 and N-2 alkylated regioisomers?

A1: The N-alkylation of 1,2,3-triazoles often yields a mixture of N-1 and N-2 isomers due to the presence of multiple nucleophilic nitrogen atoms on the triazole ring.[1] Generally, N-1 alkylation is kinetically favored due to higher electron density at this position, while the N-2 substituted product is thermodynamically more stable.[1] The final product ratio is highly dependent on the reaction conditions.

Q2: How does the bromine substituent influence the regioselectivity of N-alkylation?

A2: A bromine substituent at the 4- or 5-position of the triazole ring plays a crucial role in directing the alkylation to the N-2 position.[2][3] The steric bulk of the bromine atom disfavors alkylation at the adjacent N-1 and N-3 positions, thereby enhancing the selectivity for the N-2 isomer.[1][4] This bromo-directing effect is a key strategy for achieving high regioselectivity, and the bromine can often be removed in a subsequent step if desired.[2][3]

Q3: What are the key factors that I can modify to improve N-2 selectivity?

A3: Several factors can be optimized to favor N-2 alkylation:

  • Solvent: Dipolar aprotic solvents like DMF have been shown to significantly improve N-2 selectivity compared to solvents like THF, acetonitrile, or acetone.[3]

  • Temperature: Lowering the reaction temperature, for instance to -10°C, can enhance the regioselectivity in favor of the N-2 product by slowing down the competing N-1 alkylation.[2][3]

  • Base: The choice of base is important. Inorganic bases like potassium carbonate (K₂CO₃) are commonly used effectively.[2][3]

  • Steric Hindrance: As mentioned, substituents on the triazole ring, particularly at the 4 and 5 positions, can sterically direct the alkylation to the N-2 position.[1][4]

Q4: Can I predict the regioselectivity of my reaction?

A4: While computational methods like DFT can help predict the relative stabilities of the different regioisomers, the actual experimental outcome is a result of a complex interplay of factors including the specific substrates, reagents, and reaction conditions.[1] Therefore, experimental optimization is often necessary.

Troubleshooting Guide

This section provides solutions to common problems encountered during the N-alkylation of bromo-triazoles.

Problem 1: Poor Regioselectivity - Mixture of N-1 and N-2 Isomers

  • Potential Cause: Suboptimal reaction conditions that do not sufficiently favor the desired N-2 isomer.

  • Troubleshooting Steps:

    • Optimize the Solvent: If you are not using a dipolar aprotic solvent, consider switching to DMF.[3]

    • Lower the Reaction Temperature: If the reaction is being run at room temperature, try cooling it to 0°C or -10°C.[2][3] This can significantly improve the N-2 to N-1 ratio.

    • Check the Base: Ensure an appropriate base like K₂CO₃ is being used.

    • Steric Directing Groups: If the triazole is unsubstituted at the 4 and 5 positions, consider using a starting material with a bromo-substituent to direct the alkylation.[4]

Problem 2: Low Reaction Yield

  • Potential Cause: Incomplete reaction, side reactions, or degradation of starting materials or products.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the alkylating agent and the bromo-triazole are pure.

    • Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. While lower temperatures favor regioselectivity, they may require longer reaction times. A careful balance needs to be found.

    • Choice of Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If using a less reactive alkyl halide, consider switching to a more reactive one.[5]

    • Base Strength: If the reaction is sluggish, a stronger base might be required, but be aware that this could also affect the regioselectivity.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of N-Alkylation of 4-bromo-5-phenyl-1,2,3-triazole

SolventN-2:N-1 Ratio
THF70:30
Acetonitrile80:20
Acetone80:20
DMF86:14

Data adapted from a study by Wang et al. The reaction was performed with tert-butyl α-bromoacetate and K₂CO₃ at room temperature.[3]

Table 2: Effect of Temperature on the Regioselectivity of N-Alkylation in DMF

TemperatureN-2:N-1 Ratio
Room Temperature86:14
-10 °C91:9

Data adapted from a study by Wang et al., showcasing that lowering the temperature improves N-2 selectivity.[3]

Experimental Protocols

General Protocol for Regioselective N-2 Alkylation of 4-Bromo-NH-1,2,3-Triazoles

This protocol is based on the work of Wang et al. and provides a general method for achieving high N-2 regioselectivity.[2][3]

Materials:

  • 4-Bromo-NH-1,2,3-triazole derivative

  • Alkyl halide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the 4-bromo-NH-1,2,3-triazole in anhydrous DMF, add potassium carbonate (typically 1.5-2.0 equivalents).

  • Cool the mixture to the desired temperature (e.g., -10°C) using an appropriate cooling bath.

  • Add the alkyl halide (typically 1.1-1.2 equivalents) dropwise to the stirred suspension.

  • Allow the reaction to stir at the same temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-2 alkylated product.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Regioselectivity start Start: Poor Regioselectivity (Mixture of N-1 and N-2 isomers) check_solvent Is the solvent DMF? start->check_solvent change_solvent Change solvent to DMF check_solvent->change_solvent No check_temp Is the reaction temperature low (e.g., -10°C)? check_solvent->check_temp Yes change_solvent->check_temp lower_temp Lower reaction temperature check_temp->lower_temp No check_sterics Does the triazole have a 4-bromo substituent? check_temp->check_sterics Yes lower_temp->check_sterics consider_new_substrate Consider using a 4-bromo-triazole for steric direction check_sterics->consider_new_substrate No end Improved Regioselectivity check_sterics->end Yes consider_new_substrate->end FactorsInfluencingRegioselectivity Factors Influencing N-Alkylation Regioselectivity Regioselectivity N-Alkylation Regioselectivity (N-2 vs. N-1) Solvent Solvent (e.g., DMF favors N-2) Regioselectivity->Solvent Temperature Temperature (Lower temp favors N-2) Regioselectivity->Temperature Sterics Steric Hindrance (e.g., 4-Bromo group favors N-2) Regioselectivity->Sterics Base Base (e.g., K2CO3) Regioselectivity->Base AlkylatingAgent Alkylating Agent Regioselectivity->AlkylatingAgent

References

Technical Support Center: Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles. This guide covers several alternative synthetic routes, addressing common challenges and offering detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common alternative synthetic routes for 1,3,5-trisubstituted-1,2,4-triazoles?

The most common alternative synthetic routes include the Einhorn-Brunner reaction, the Pellizzari reaction, and modern one-pot three-component synthesis from carboxylic acids, amidines, and hydrazines. Each method has its own advantages and challenges regarding substrate scope, reaction conditions, and regioselectivity.

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

Low yields in 1,2,4-triazole synthesis can stem from several factors. Key areas to investigate include:

  • Purity of Starting Materials: Ensure all reactants, especially hydrazines, are pure and free from degradation.

  • Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, causing decomposition of starting materials or products. Optimization is often necessary.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

  • Inefficient Water Removal: In condensation reactions like the Pellizzari and Einhorn-Brunner, inefficient removal of water can hinder the reaction equilibrium.

Q3: I am observing the formation of side products. What are the common culprits and how can I minimize them?

Side product formation is a common issue. In the context of 1,2,4-triazole synthesis, you might encounter:

  • Isomeric Triazoles: In unsymmetrical reactions, mixtures of regioisomers can form. Controlling regioselectivity is a key challenge, particularly in the Einhorn-Brunner reaction.[1]

  • 1,3,4-Oxadiazoles: This is a common side product in syntheses involving the cyclization of acylamidrazone intermediates. Milder reaction conditions can often favor triazole formation.

  • Hydrolysis of Starting Materials: Nitriles or other functional groups can hydrolyze under acidic or basic conditions, especially at elevated temperatures. Using anhydrous solvents and reagents is crucial.

Q4: How can microwave synthesis benefit my 1,2,4-triazole preparation?

Microwave irradiation has been shown to significantly improve the synthesis of 1,2,4-triazoles.[2][3][4][5] The main advantages include:

  • Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[5]

  • Improved Yields: By minimizing side reactions and decomposition, microwave synthesis can lead to higher product yields.[2][4]

  • Greener Chemistry: Shorter reaction times and often solvent-free conditions contribute to more environmentally friendly processes.

Troubleshooting Guides

Route 1: One-Pot Synthesis from Carboxylic Acids, Amidines, and Hydrazines

This modern approach offers high regioselectivity and a broad substrate scope.[6][7][8]

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation Incomplete activation of the carboxylic acid.Ensure the peptide coupling reagent (e.g., HATU) is fresh and used in the correct stoichiometry.[7][8]
Low reactivity of the amidine or hydrazine.Consider using more electron-rich or less sterically hindered starting materials.[7]
Incorrect base or solvent.N,N-Diisopropylethylamine (DIPEA) in DMF is a commonly used and effective combination.[7][9]
Formation of Amide Byproduct (from carboxylic acid and hydrazine) Premature reaction between the carboxylic acid and hydrazine before amidine addition.Ensure the sequential addition of reagents as per the protocol, allowing for the formation of the acylamidine intermediate first.
Difficulty in Purification Residual coupling agents or base.Perform an aqueous work-up to remove water-soluble impurities before chromatographic purification.
Route 2: Einhorn-Brunner Reaction

This classical method involves the condensation of diacylamines (imides) with hydrazines.[1][10][11][12][13]

ProblemPotential Cause(s)Recommended Solution(s)
Formation of a Mixture of Regioisomers Use of an unsymmetrical imide.The regioselectivity is governed by the electronic properties of the acyl groups. The hydrazine will preferentially attack the more electrophilic carbonyl carbon.[1] Consider modifying the imide to enhance the electronic differentiation between the two carbonyls.
Low Product Yield Impure or degraded hydrazine.Use freshly opened or purified hydrazine.
Suboptimal reaction temperature.Screen a range of temperatures. While reflux in acetic acid is common, lower temperatures for longer durations might improve yield and reduce side products.[1][10]
Complex Reaction Mixture Decomposition at high temperatures.Monitor the reaction closely and avoid unnecessarily long reaction times. Consider a lower boiling point solvent if compatible with the reactants.
Route 3: Pellizzari Reaction

This route involves the condensation of an amide and an acylhydrazide, often at high temperatures.[2][3][14]

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Insufficiently high reaction temperature.Traditional Pellizzari reactions often require temperatures above 200°C.[2]
Short reaction time.These reactions can be slow; ensure sufficient time for completion.
Reversible reaction.If possible, use a setup that allows for the removal of water (e.g., a Dean-Stark trap) to drive the equilibrium towards the product.[14]
Acyl Interchange Leading to a Mixture of Products Use of an unsymmetrical amide and acylhydrazide at high temperatures.This is a known challenge. Consider using a symmetrical approach if possible. Microwave synthesis can sometimes minimize this by reducing the overall heating time.[14]
Charring or Decomposition Excessively high temperatures or prolonged reaction times.Carefully control the temperature and monitor the reaction. Microwave synthesis can be a good alternative to avoid prolonged exposure to high heat.[3]

Data Presentation

Table 1: One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines
EntryCarboxylic AcidAmidineHydrazineYield (%)Reference
1Benzoic acidBenzamidinePhenylhydrazine84[6]
24-Chlorobenzoic acidBenzamidinePhenylhydrazine82[15]
3Thiophene-2-carboxylic acidBenzamidinePhenylhydrazine79[15]
4Cyclohexanecarboxylic acidAcetamidineIsopropylhydrazine75[15]
5Acetic acidAcetamidineMethylhydrazine78[15]
Table 2: Einhorn-Brunner Reaction Conditions and Yields
EntryDiacylamine (Imide)HydrazineProductYield (%)Reference
1DibenzamidePhenylhydrazine1,3,5-Triphenyl-1,2,4-triazole85[11]
2N-FormylbenzamidePhenylhydrazine1,5-Diphenyl-1,2,4-triazole-[11]
3SuccinimidePhenylhydrazine3-(β-Carboxyethyl)-1-phenyl-1,2,4-triazole50[11]
4PhthalimidePhenylhydrazine3-(o-Carboxyphenyl)-1-phenyl-1,2,4-triazole65[11]
Table 3: Pellizzari Reaction: Conventional vs. Microwave Synthesis
EntryAmide/NitrileAcylhydrazideMethodTemperature (°C)TimeYield (%)Reference
1BenzamideBenzoylhydrazideConventional220-2502-4 h-[2]
2Substituted NitrileAromatic HydrazideMicrowave1502 h-[2]
3--Microwave2001 minHigh[5]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles

This protocol is adapted from the work of Castanedo et al.[6][7]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amidine hydrochloride (1.2 eq)

  • Monosubstituted hydrazine (1.5 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • DMF (N,N-Dimethylformamide)

  • Acetic Acid

Procedure:

  • To a solution of the carboxylic acid in DMF, add the amidine hydrochloride, HATU, and DIPEA.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the monosubstituted hydrazine and acetic acid to the reaction mixture.

  • Heat the reaction to 80-100°C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Einhorn-Brunner Reaction

This is a general procedure adapted from literature protocols.[10][11]

Materials:

  • Diacylamine (Imide) (1.0 eq)

  • Substituted Hydrazine (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve the diacylamine in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Slowly add the substituted hydrazine to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 110-120°C) for 2-8 hours, monitoring by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent like ethanol.

Protocol 3: Microwave-Assisted Pellizzari Reaction

This protocol provides a more rapid and efficient synthesis.[2]

Materials:

  • Substituted Aromatic Hydrazide (1.0 eq)

  • Substituted Nitrile (1.1 eq)

  • Potassium Carbonate (1.1 eq)

  • n-Butanol

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the aromatic hydrazide, substituted nitrile, and potassium carbonate.

  • Add n-butanol as the solvent.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150°C for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated product can be collected by filtration.

Visualizations

G cluster_0 One-Pot Three-Component Synthesis Carboxylic_Acid Carboxylic Acid (R1-COOH) Acylamidine Acylamidine Intermediate Carboxylic_Acid->Acylamidine HATU, DIPEA Amidine Amidine (R3-C(=NH)NH2) Amidine->Acylamidine Hydrazine Hydrazine (R5-NHNH2) Triazole_1 1,3,5-Trisubstituted-1,2,4-Triazole Hydrazine->Triazole_1 AcOH, Heat Acylamidine->Triazole_1

Caption: Workflow for the one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles.

G cluster_1 Einhorn-Brunner Reaction Pathway Imide Diacylamine (Imide) Nucleophilic_Attack Nucleophilic Attack Imide->Nucleophilic_Attack Hydrazine Hydrazine Protonated_Hydrazine Protonated Hydrazine Hydrazine->Protonated_Hydrazine Acid Catalyst Protonated_Hydrazine->Nucleophilic_Attack Dehydration_1 Dehydration Nucleophilic_Attack->Dehydration_1 Cyclization Intramolecular Cyclization Dehydration_1->Cyclization Dehydration_2 Final Dehydration Cyclization->Dehydration_2 Triazole_2 1,2,4-Triazole Product Dehydration_2->Triazole_2

Caption: Generalized mechanism of the Einhorn-Brunner reaction for 1,2,4-triazole synthesis.

G cluster_2 Pellizzari Reaction Pathway Amide Amide Nucleophilic_Attack Nucleophilic Attack Amide->Nucleophilic_Attack Acylhydrazide Acylhydrazide Acylhydrazide->Nucleophilic_Attack Water_Loss_1 Loss of H2O Nucleophilic_Attack->Water_Loss_1 Cyclization Intramolecular Cyclization Water_Loss_1->Cyclization Water_Loss_2 Loss of H2O Cyclization->Water_Loss_2 Triazole_3 1,2,4-Triazole Product Water_Loss_2->Triazole_3

Caption: Key steps in the Pellizzari reaction for the synthesis of 1,2,4-triazoles.

References

How to remove unreacted starting material in triazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the removal of unreacted starting materials and other impurities during triazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude triazole synthesis reaction mixture?

The most common impurities include unreacted starting materials (azides and alkynes), the copper catalyst used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and byproducts from side reactions. The specific impurities will depend on the reaction conditions and the stability of your starting materials.

Q2: What are the primary methods for purifying crude triazole products?

The most common and effective methods for purifying triazole products are:

  • Flash Column Chromatography: Highly effective for separating the desired triazole from starting materials and non-polar byproducts.[1]

  • Recrystallization: A powerful technique for purifying solid triazole products, especially for removing impurities with different solubility profiles.[2]

  • Aqueous Extraction: Useful for removing water-soluble impurities, such as residual salts or highly polar starting materials.

  • Scavenger Resins: Solid-supported reagents that can selectively bind to and remove excess starting materials or metal catalysts.[3]

  • Precipitation/Filtration: In some cases, the desired triazole product may precipitate out of the reaction mixture, allowing for simple isolation by filtration.[4]

Q3: How do I choose the best purification method for my specific triazole?

The choice of purification method depends on several factors:

  • Physical state of your product: Recrystallization is only suitable for solid compounds.

  • Polarity of your product and impurities: The difference in polarity between your desired product and the impurities will determine the effectiveness of column chromatography and extraction.

  • Solubility of your product: The solubility profile of your triazole will dictate the appropriate solvents for recrystallization and extraction.

  • Nature of the impurities: If you have an excess of a specific starting material, a targeted scavenger resin may be the most efficient removal method.

A typical purification workflow often involves a combination of these techniques. For example, an initial aqueous workup to remove salts, followed by column chromatography, and then recrystallization to obtain a highly pure product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of triazole synthesis products.

Unreacted Starting Material Removal

Issue: My purified triazole is still contaminated with unreacted azide.

  • Possible Cause: The azide is co-eluting with your product during column chromatography due to similar polarities.

  • Solution:

    • Optimize Chromatography: Adjust the solvent system for your column chromatography. A shallower gradient or a different solvent system might improve separation.

    • Aqueous Wash: If the azide is sufficiently polar, perform an aqueous wash of your organic layer before chromatography.

    • Scavenger Resin: Consider using an alkyne-functionalized scavenger resin to selectively react with and remove the excess azide.[3]

Issue: I have a significant amount of unreacted alkyne in my final product.

  • Possible Cause: The alkyne is non-polar and difficult to separate from the triazole product.

  • Solution:

    • Column Chromatography: Flash chromatography is generally effective for removing non-polar impurities like excess alkynes.[1]

    • Recrystallization: If your triazole product is a solid, recrystallization can be very effective. The non-polar alkyne will likely remain in the mother liquor.

    • Scavenger Resin: An azide-functionalized scavenger resin can be used to react with and remove the excess alkyne.[3]

General Purification Problems

Issue: My triazole product will not crystallize during recrystallization.

  • Possible Cause: The solution may be too dilute, or the chosen solvent may be too good at dissolving your compound even at low temperatures.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.

    • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your product.

    • Add an Anti-solvent: Slowly add a solvent in which your triazole is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.

Issue: I have a low yield after recrystallization.

  • Possible Cause: Too much solvent was used to dissolve the crude product, or the product is too soluble in the cold solvent.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve your crude product.

    • Cool Slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

    • Recover from Mother Liquor: Concentrate the mother liquor (the solution left after filtration) and cool it again to obtain a second crop of crystals.[2]

Data Presentation

The following table summarizes typical yields for triazole synthesis reactions, which can be indicative of the purity before and after purification, although direct comparative data for different purification methods is often compound-specific.

Synthesis MethodProduct TypeReported YieldReference
Copper-Catalyzed Azide-Alkyne Cycloaddition1,4-disubstituted-1,2,3-triazole90%[5]
Nonmetal-mediated three-component reaction1,4-disubstituted-1,2,3-triazole75%-92%[5]
Copper-catalyzed three-component reactionN-alkyl-5-seleno-1,2,3-triazoles83%[5]
Copper-catalyzed [3+2] cycloaddition4-NO2-1,5-trisubstituted-1,2,3-triazoles96%[5]
Copper-catalyzed decarboxylation1,5-disubstituted-1,2,3-triazoles80%[5]
Silver-catalyzed [3+2] cycloaddition1,3-disubstituted-1,2,4-triazole88%
Copper-catalyzed [3+2] cycloaddition1,5-disubstituted-1,2,4-triazole79%

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Triazole Purification

This protocol is a general guideline for purifying a triazole product using flash column chromatography.

Materials:

  • Crude triazole product

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., Hexane/Ethyl Acetate)

  • Glass column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar solvent mixture.

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a more volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.[1]

  • Elution:

    • Begin eluting with the determined solvent system, starting with a lower polarity.

    • Gradually increase the polarity of the eluent to move the product down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified triazole.[1]

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dissolved Crude Product) Pack->Load Elute 4. Elute Column (Gradient Elution) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC) Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Purified Triazole Evaporate->Pure_Product

Caption: Workflow for triazole purification by flash column chromatography.

Protocol 2: Recrystallization of a Solid Triazole

This protocol describes the general procedure for purifying a solid triazole product by recrystallization.

Materials:

  • Crude solid triazole

  • Appropriate recrystallization solvent(s)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Selection: Choose a solvent in which the triazole is highly soluble at elevated temperatures but sparingly soluble at room temperature.

  • Dissolution: Place the crude triazole in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[2]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask.

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

G Start Crude Solid Triazole Dissolve 1. Dissolve in Minimal Hot Solvent Start->Dissolve Cool 2. Slow Cooling to Room Temperature Dissolve->Cool Crystallize 3. Induce Further Crystallization (Ice Bath) Cool->Crystallize Filter 4. Isolate Crystals (Vacuum Filtration) Crystallize->Filter Wash 5. Wash with Cold Solvent Filter->Wash Dry 6. Dry Crystals Wash->Dry Pure_Crystals Purified Triazole Crystals Dry->Pure_Crystals

Caption: General workflow for the recrystallization of a solid triazole.

Troubleshooting Logic Diagram

The following diagram illustrates a logical approach to troubleshooting the removal of unreacted starting materials.

G Start Crude Triazole with Unreacted Starting Material Check_Polarity Are Starting Material and Product Polarity Significantly Different? Start->Check_Polarity Column_Chrom Use Column Chromatography Check_Polarity->Column_Chrom Yes Check_Solid Is the Product a Solid? Check_Polarity->Check_Solid No Success Pure Triazole Column_Chrom->Success Failure Further Optimization Needed Column_Chrom->Failure Recrystallize Perform Recrystallization Check_Solid->Recrystallize Yes Scavenger Consider Scavenger Resin Specific to the Starting Material Check_Solid->Scavenger No Recrystallize->Success Recrystallize->Failure Scavenger->Success Scavenger->Failure

References

Optimizing solvent and temperature for triazole reaction conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to triazole formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,2,3-triazoles, and what are its limitations?

A1: The most prevalent method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes. However, the thermal reaction often requires high temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers, leading to low yields and difficult purification.[1][2] To overcome these limitations, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) was developed, which is highly regioselective, typically yielding the 1,4-disubstituted product under mild conditions.[1][2]

Q2: How does the choice of solvent affect the outcome of a triazole synthesis reaction?

A2: The solvent plays a critical role in triazole synthesis, influencing reaction rate, yield, and even regioselectivity. Polar aprotic solvents like DMF and DMSO are commonly used.[1][3] In some cases, greener and more sustainable solvents like water, glycerol, and deep eutectic solvents have been shown to be effective, sometimes even enhancing reaction rates and allowing for catalyst recycling.[4] The choice of solvent can also be crucial for microwave-assisted synthesis, where its ability to absorb microwaves is a key factor.[5] For instance, in one study, toluene was found to be an optimal solvent for a microwave-assisted reaction, yielding a high product-to-reactant ratio.[5]

Q3: What is the typical temperature range for a CuAAC reaction, and how does temperature influence the reaction?

A3: CuAAC reactions are often run at room temperature.[6][7] However, the optimal temperature can vary depending on the substrates and catalyst system. In some cases, increasing the temperature can lead to side product formation and may not improve the yield.[6] For instance, one study on the synthesis of bis(1,2,3-triazole) found that the yield increased as the reaction temperature decreased from 70°C to 0°C.[8][9] Conversely, for the synthesis of 5-alkynyl-1,2,3-triazole, the yield was highest at 60°C.[8][9] In flow synthesis, temperatures around 110°C have been used to achieve quantitative formation of the desired product.[10]

Q4: Can the regioselectivity of the triazole formation be controlled?

A4: Yes, regioselectivity is a key aspect of triazole synthesis. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its high regioselectivity, almost exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer.[2] For the synthesis of the 1,5-disubstituted isomer, ruthenium catalysts are typically employed in what is known as the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). The choice of catalyst is therefore the primary means of controlling the regiochemical outcome.

Q5: What are some common side reactions or byproducts in triazole synthesis?

A5: A common issue, particularly in the absence of a catalyst or with inefficient catalysis, is the formation of a mixture of 1,4- and 1,5-regioisomers in the Huisgen cycloaddition. In some cases, dimerization of the starting materials can occur. For example, in a microwave-assisted synthesis, the formation of a dimer was observed in some solvents.[5] In reactions involving terminal alkynes, oxidative homocoupling of the alkyne (Glaser coupling) can be a significant side reaction, leading to the formation of diynes. Careful control of reaction conditions, particularly the exclusion of oxygen and the use of appropriate ligands, can help to minimize this.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The Cu(I) catalyst may have been oxidized to Cu(II).Add a reducing agent like sodium ascorbate to regenerate Cu(I) in situ. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Poor Solvent Choice: The chosen solvent may not be suitable for the specific substrates or catalyst system.Screen a range of solvents with varying polarities (e.g., DMF, DMSO, THF, toluene, water/t-BuOH mixtures).[6][11]
Sub-optimal Temperature: The reaction may be too cold or too hot.Optimize the reaction temperature. While many CuAAC reactions proceed at room temperature, some may benefit from gentle heating or cooling.[8][9]
Low Reactivity of Substrates: Steric hindrance or electronic effects in the azide or alkyne can slow down the reaction.Increase the reaction time or temperature. Consider using a more active catalyst system or adding a ligand to accelerate the reaction.
Formation of Side Products (e.g., alkyne homocoupling) Presence of Oxygen: Oxygen can promote the oxidative homocoupling of terminal alkynes.Degas the solvent and reactants thoroughly before starting the reaction. Maintain an inert atmosphere throughout the experiment.
Inappropriate Ligand or Catalyst: The catalyst system may not be selective enough.Use a ligand that can stabilize the Cu(I) oxidation state and prevent side reactions. Common ligands include TBTA and various nitrogen-based ligands.
Poor Regioselectivity (mixture of 1,4- and 1,5-isomers) Thermal Reaction Dominating: If the catalyzed reaction is slow, the uncatalyzed thermal Huisgen cycloaddition may occur, leading to a mixture of regioisomers.Ensure the catalyst is active and present in a sufficient amount. Optimize other reaction parameters (solvent, temperature) to favor the catalyzed pathway.
Incorrect Catalyst for Desired Isomer: Using a copper catalyst when the 1,5-isomer is desired, or a ruthenium catalyst for the 1,4-isomer.For 1,4-disubstituted triazoles, use a Cu(I) catalyst. For 1,5-disubstituted triazoles, use a ruthenium catalyst.
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction.Add a fresh portion of the catalyst or the reducing agent.
Product Inhibition: The triazole product may coordinate to the copper catalyst and inhibit its activity.The addition of a suitable ligand can sometimes mitigate product inhibition.
Insolubility of Reactants or Products: As the reaction progresses, reactants may precipitate out, or the product may be insoluble, hindering the reaction.Choose a solvent in which all components are soluble. In flow synthesis, precipitation can lead to blockages.[10][12]

Data Presentation

Table 1: Effect of Solvent on Triazole Synthesis Yield

SolventProduct Yield (%)CommentsReference
Toluene94.5High product to reactant ratio in microwave-assisted synthesis.[5]
Dioxane84.8Good yield in microwave-assisted synthesis.[5]
DMF69.6Moderate yield in microwave-assisted synthesis.[5]
H₂O/t-BuOH (1:1)-Often used for CuAAC reactions, providing good yields.[6]
Water-An eco-friendly solvent that can promote the reaction.[4][11]
Glycerol-A sustainable solvent that can allow for catalyst recycling.[4]
DCM-Good solubility for a wide range of triazoles in flow synthesis.[10]

Table 2: Effect of Temperature on Triazole Synthesis

Temperature (°C)ProductYield (%)CommentsReference
0bis(1,2,3-triazole)91Yield increased with decreasing temperature.[8][9]
Room Temperature1,2,3-triazoles-Commonly used for CuAAC, often providing good yields.[6][7]
605-alkynyl-1,2,3-triazole68Optimal temperature for this specific product.[8][9]
1101,4-diphenyl-1H-1,2,3-triazoleQuantitativeOptimal temperature in a continuous flow system.[10]
120N-alkyl-5-seleno-1,2,3-triazolium compounds-Efficient synthesis at this temperature.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) at Room Temperature

  • Reactant Preparation: In a reaction vessel, dissolve the alkyne (1.0 eq) and the azide (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of water and t-BuOH, or DMF).

  • Catalyst Preparation: In a separate vial, prepare a solution of the copper catalyst, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 eq), and a reducing agent, such as sodium ascorbate (0.05-0.10 eq), in water.

  • Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start: Define Azide and Alkyne Substrates solvent_selection Select Solvent System (e.g., H2O/t-BuOH, DMF, Toluene) start->solvent_selection catalyst_prep Prepare Catalyst Solution (e.g., CuSO4/Sodium Ascorbate) solvent_selection->catalyst_prep reaction_setup Combine Reactants and Catalyst under Inert Atmosphere catalyst_prep->reaction_setup temp_control Set Reaction Temperature (e.g., Room Temp, 0°C, 60°C) reaction_setup->temp_control monitoring Monitor Reaction Progress (TLC, LC-MS) temp_control->monitoring workup Quench Reaction and Perform Aqueous Work-up monitoring->workup Reaction Complete purification Purify Product (Column Chromatography) workup->purification analysis Characterize Final Product (NMR, MS) purification->analysis end End: Isolated Triazole Product analysis->end

Caption: A typical experimental workflow for triazole synthesis.

troubleshooting_flowchart decision decision start Low or No Yield check_catalyst Is the catalyst active? (Check for Cu(II) formation) start->check_catalyst add_reducing Add reducing agent (e.g., Sodium Ascorbate) check_catalyst->add_reducing No check_solvent Is the solvent optimal? check_catalyst->check_solvent Yes add_reducing->check_solvent screen_solvents Screen different solvents check_solvent->screen_solvents No check_temp Is the temperature optimal? check_solvent->check_temp Yes screen_solvents->check_temp optimize_temp Vary the temperature check_temp->optimize_temp No check_reactivity Are substrates unreactive? check_temp->check_reactivity Yes optimize_temp->check_reactivity increase_time_temp Increase reaction time/temperature or add a ligand check_reactivity->increase_time_temp Yes end Improved Yield check_reactivity->end No increase_time_temp->end

Caption: A troubleshooting guide for low reaction yield.

References

Technical Support Center: Minimizing Over-bromination in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for heterocyclic synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize over-bromination during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of over-bromination in heterocyclic synthesis?

Over-bromination, the introduction of more bromine atoms onto a heterocyclic ring than desired, is a frequent side reaction. The primary causes include:

  • High Reactivity of the Heterocycle: Electron-rich heterocycles, such as indoles, pyrroles, and thiophenes, are highly activated towards electrophilic substitution, making them susceptible to multiple brominations.[1][2]

  • Excessive Brominating Agent: Using a stoichiometric excess of a powerful brominating agent like molecular bromine (Br₂) can lead to uncontrolled reactions and the formation of di- and tri-brominated products.[1]

  • High Reaction Temperature: Elevated temperatures increase reaction rates but can decrease selectivity, promoting further bromination of the initially formed mono-brominated product.[1][3]

  • Inappropriate Choice of Brominating Agent: Highly reactive brominating agents are more likely to cause over-bromination compared to milder reagents.[1][4]

Q2: Which brominating agents are recommended for selective mono-bromination?

To achieve selective mono-bromination, the choice of a milder and more selective brominating agent is crucial. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose.[1][2][5][6] Other effective reagents include:

  • Pyridinium bromide perbromide[1]

  • Dioxane dibromide[1]

  • Tetraalkylammonium tribromides for phenolic substrates[4][7]

  • In situ generation of hypobromous acid (HOBr) from a bromide/bromate couple.[8]

Q3: How can I monitor the progress of my bromination reaction to avoid over-bromination?

Regular monitoring of the reaction is essential. Thin-Layer Chromatography (TLC) is a simple and effective technique to track the consumption of the starting material and the formation of the desired mono-brominated product and any over-brominated byproducts. It is advisable to run TLC at regular intervals, quenching a small aliquot of the reaction mixture before spotting.

Q4: What are some common byproducts of over-bromination for indole?

For the bromination of indole, common byproducts resulting from over-bromination include di- and tri-brominated indoles.[1] Specifically, 2,3-dibromoindole can be a significant byproduct when using molecular bromine.[1] Depending on the reaction conditions, oxindole derivatives can also be formed.[1]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your bromination experiments.

Problem 1: My TLC analysis shows multiple spots, indicating a mixture of mono-, di-, and poly-brominated products.

This is a classic sign of over-bromination. The following troubleshooting workflow can help you address this issue.

G start Over-bromination Detected (Multiple spots on TLC) check_stoichiometry Step 1: Verify Stoichiometry - Are you using >1.05 eq. of brominating agent? start->check_stoichiometry reduce_equivalents Action: Reduce to 1.0 - 1.05 equivalents. check_stoichiometry->reduce_equivalents Yes check_temperature Step 2: Check Reaction Temperature - Is the temperature too high? check_stoichiometry->check_temperature No reduce_equivalents->check_temperature lower_temperature Action: Perform reaction at lower temperature (e.g., 0°C or below). check_temperature->lower_temperature Yes check_reagent Step 3: Evaluate Brominating Agent - Is the reagent too reactive (e.g., Br₂)? check_temperature->check_reagent No lower_temperature->check_reagent milder_reagent Action: Switch to a milder agent (e.g., NBS, Pyridinium bromide perbromide). check_reagent->milder_reagent Yes end Problem Resolved: Selective mono-bromination achieved check_reagent->end No, further optimization needed (e.g., solvent, protecting groups) milder_reagent->end

Caption: Troubleshooting workflow for over-bromination.

Problem 2: I am trying to mono-brominate an electron-rich heterocycle (e.g., indole, thiophene) and consistently get multiple products.

Electron-rich heterocycles are particularly prone to over-bromination. The following table summarizes key parameters to control for selective mono-bromination of these substrates.

ParameterRecommendation for Electron-Rich HeterocyclesRationale
Brominating Agent Use a mild and selective agent like N-Bromosuccinimide (NBS).[1][4]Reduces the electrophilicity of the bromine source, favoring mono-substitution.
Stoichiometry Use a stoichiometric amount (1.0 equivalent) or a slight excess (e.g., 1.05 equivalents) of the brominating agent.[1]Limits the availability of bromine for subsequent reactions.
Temperature Conduct the reaction at low temperatures (e.g., 0°C or below).[1][3]Decreases the reaction rate and enhances selectivity.
Solvent Use less polar solvents to potentially increase steric hindrance and selectivity. For NBS brominations, DMF can promote para-selectivity.[2]The solvent can influence the reactivity of the brominating agent and the substrate.
Protecting Groups Consider protecting highly activating groups (e.g., the nitrogen of indole) to direct bromination and prevent side reactions.[1]Blocks reactive sites and can direct the regioselectivity of the bromination.

Problem 3: My desired mono-brominated product is difficult to purify from the over-brominated byproducts.

Purification can be challenging due to the similar polarities of the desired product and its over-brominated analogues.

  • Column Chromatography: This is the most common method. Careful selection of the eluent system is critical. For indoles, which can be slightly basic, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation.[1] If the compound degrades on silica gel, consider using neutral alumina or deactivating the silica gel with triethylamine.[1]

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for purification, provided a suitable solvent system can be found.

  • Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative layer chromatography or high-performance liquid chromatography can be employed.

Experimental Protocols

Protocol 1: Selective Mono-bromination of Indole at the 3-position using NBS

This protocol describes a general procedure for the selective mono-bromination of indole at the C3 position using N-Bromosuccinimide.

G cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up and Purification dissolve_indole 1. Dissolve indole in a suitable solvent (e.g., DMF, THF) in a round-bottom flask. cool_solution 2. Cool the solution to 0°C using an ice bath. dissolve_indole->cool_solution add_nbs 3. Add NBS (1.05 eq.) portion-wise over 15-30 minutes. cool_solution->add_nbs stir 4. Stir the reaction mixture at 0°C. add_nbs->stir monitor 5. Monitor the reaction by TLC until starting material is consumed. stir->monitor quench 6. Quench the reaction with a reducing agent (e.g., aq. Na₂S₂O₃). monitor->quench extract 7. Extract the product with an organic solvent (e.g., ethyl acetate). quench->extract dry_purify 8. Dry the organic layer, concentrate, and purify by column chromatography. extract->dry_purify

Caption: Experimental workflow for the mono-bromination of indole.

Materials:

  • Indole

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve indole (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise over a period of 15-30 minutes, ensuring the temperature remains at 0°C.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC.

  • Once the starting material is consumed (typically within 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine.

  • Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain 3-bromoindole.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Users should consult relevant safety data sheets (SDS) for all reagents before use.

References

Technical Support Center: Microwave-Assisted Synthesis of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing microwave-assisted synthesis to achieve higher yields of 1,2,4-triazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the microwave-assisted synthesis of 1,2,4-triazoles.

Issue Potential Cause Recommended Solution
Low or No Product Yield Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, causing decomposition.Optimize the reaction temperature by running a series of small-scale reactions at varying temperatures (e.g., 100°C, 125°C, 150°C).[1]
Incorrect Reaction Time: The reaction time may be too short for completion or excessively long, leading to product degradation.Monitor the reaction progress using Thin Layer Chromatography (TLC) at different time intervals to determine the optimal reaction time. Microwave synthesis can often reduce reaction times from hours to minutes.[2][3]
Inappropriate Solvent: The chosen solvent may not be ideal for microwave absorption or for dissolving the reactants.Select a solvent with a high dielectric constant for efficient microwave heating.[4] Common solvents for 1,2,4-triazole synthesis include n-butanol, ethanol, and formamide.[1][2] Solvent-free conditions can also be explored.[3]
Catalyst Inefficiency or Absence: The reaction may require a catalyst that is either absent or not functioning correctly.For certain pathways, such as copper-catalyzed azide-alkyne cycloadditions, ensure the use of an appropriate catalyst system. Some syntheses are catalyst-free.[5]
Formation of Side Products/Impurities Decomposition of Reactants or Products: Excessive temperature or prolonged reaction times can lead to the breakdown of starting materials or the desired triazole product.Re-optimize the reaction temperature and time, aiming for the lowest possible temperature and shortest time that still provides a good yield.[4]
Transamidation Products: When using amides other than formamide in certain reaction pathways, transamidation may occur instead of triazole formation.[5]If the desired product is a 1,2,4-triazole, use formamide as the reagent and solvent.[5]
Dimerization: Longer reaction times can sometimes lead to the formation of dimers as the catalyst decomposes.[4]Optimize the reaction time to favor the formation of the desired product over side reactions.[4]
Reaction Not Reproducible Uneven Heating: "Hot spots" within the reaction vessel can lead to inconsistent results. This can be a drawback of using domestic microwave ovens.[6][7]Use a dedicated scientific microwave reactor with a stirrer and temperature sensor to ensure uniform heating.[8] Rotating the sample can also improve heating uniformity.[8]
Pressure Buildup: Reactions involving volatile substances or gas evolution can lead to pressure buildup in sealed vessels, potentially affecting the reaction outcome or posing a safety hazard.[6][7]Use sealed reaction vials designed for microwave synthesis that can withstand high pressures. If a reaction is known to evolve gas, consider using an open-vessel system or specialized vials.
Arcing or Sparking in the Microwave Cavity Presence of Metal: Any metal inside the microwave, including catalysts on metallic supports, can cause arcing.[9][10][11]Ensure that no metal utensils or foil are inside the microwave. If using a supported catalyst, ensure the support is not metallic.[10]
Damaged Waveguide Cover or Interior Paint: Chipped paint exposing the metal chassis or a soiled waveguide cover can lead to sparking.[10][11][12]Inspect the microwave interior for any damage and ensure the waveguide cover is clean and intact.[12]

Frequently Asked Questions (FAQs)

Q1: Why is microwave-assisted synthesis preferred over conventional heating for 1,2,4-triazoles?

A1: Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), increased product yields, and enhanced purity.[2][3] Microwave energy directly and efficiently heats the reaction mixture, leading to rapid and uniform heating that can minimize the formation of byproducts.[2][13] This technique often aligns with the principles of green chemistry by enabling the use of smaller quantities of solvents or even solvent-free conditions.[2]

Q2: What is the mechanism of microwave heating in chemical synthesis?

A2: Microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction.[6][9] Polar molecules in the reaction mixture attempt to align with the oscillating electric field of the microwaves. This rapid reorientation creates molecular friction, which generates heat.[9] If ions are present, they will migrate in the electric field, and the resistance to this movement results in heating.[9]

Q3: How do I select the right solvent for my microwave-assisted 1,2,4-triazole synthesis?

A3: The choice of solvent is crucial for efficient microwave heating. Solvents with a high dielectric constant (polar solvents) absorb microwave energy more effectively.[4] For 1,2,4-triazole synthesis, commonly used polar solvents include n-butanol, ethanol, and formamide.[1][2] However, non-polar solvents can be used in the presence of a polar reagent or catalyst that will absorb the microwave energy.

Q4: Can I use a domestic microwave oven for synthesis?

A4: While early experiments were conducted in household microwave ovens, it is strongly discouraged due to safety concerns and lack of reproducibility.[14] Domestic ovens lack temperature and pressure controls, which can lead to uncontrolled heating, pressure buildup, and potential explosions.[6][7][14] They also provide uneven heating, resulting in inconsistent yields.[7] It is highly recommended to use a dedicated laboratory microwave reactor designed for chemical synthesis.

Q5: What safety precautions should I take when performing microwave-assisted synthesis?

A5: Always use sealed reaction vessels specifically designed for microwave synthesis to handle potential pressure increases.[6] Never use metal objects or damaged equipment in the microwave to avoid arcing.[10] Be cautious with reactions that may evolve gas, as this can lead to excessive pressure buildup.[7] Always consult the safety guidelines for your specific microwave reactor.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-triazoles

This protocol is adapted from a method involving the reaction of an aromatic hydrazide with a substituted nitrile.[2]

Materials:

  • Aromatic hydrazide (0.005 mol)

  • Substituted nitrile (0.0055 mol)

  • Potassium carbonate (0.0055 mol)

  • n-Butanol (10 mL)

  • 20 mL microwave reaction vessel

Procedure:

  • Combine the aromatic hydrazide, substituted nitrile, and potassium carbonate in the microwave reaction vessel.

  • Add n-butanol to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the precipitated product.

  • Wash the crude product with cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.[2]

Protocol 2: Catalyst-Free Synthesis of Substituted 1,2,4-triazoles

This protocol outlines a simple and efficient catalyst-free method for the synthesis of substituted 1,2,4-triazoles using hydrazines and formamide.[2][5]

Materials:

  • Hydrazine derivative (1 mmol)

  • Formamide (20 mmol)

  • Microwave-safe reaction vial

Procedure:

  • Add the hydrazine derivative and formamide to the microwave-safe reaction vial.[2]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160°C for 10 minutes.[2]

  • After cooling, the product can be purified by column chromatography.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the microwave-assisted synthesis of 1,2,4-triazoles as reported in the literature.

Table 1: Comparison of Microwave vs. Conventional Heating for 1,2,4-Triazole Synthesis

Reaction Method Time Yield (%) Reference
Synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivativesMicrowave10-25 min97%[15]
Conventional290 min78%[15]
Synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivativesMicrowave30 min96%[3][15]
Conventional27 hours-[3][15]
Synthesis of 3,5-disubstituted-1,2,4-triazole derivativesMicrowave1.5 hours85%[15]
Hydrothermal72 hours-[15]

Table 2: Optimized Conditions for Microwave-Assisted 1,2,4-Triazole Synthesis

Reactants Solvent Temperature (°C) Time Yield (%) Reference
Hydrazines and formamideFormamide16010 min74%[5]
Aromatic hydrazide and substituted nitrilen-Butanol1502 hoursHigh[2]
Aminoguanidine bicarbonate and carboxylic acidsSolvent-free or i-PrOH1803 hoursup to 83%[16]

Visualizations

experimental_workflow Experimental Workflow for Microwave-Assisted Synthesis cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification reactants Combine Reactants (Hydrazide, Nitrile, Base) solvent Add Solvent (e.g., n-Butanol) reactants->solvent vessel Seal Microwave Vessel solvent->vessel microwave Irradiate in Microwave Reactor (e.g., 150°C, 2h) vessel->microwave cooling Cool to Room Temperature microwave->cooling filtration Filter Precipitate cooling->filtration washing Wash with Ethanol filtration->washing recrystallization Recrystallize Product washing->recrystallization final_product final_product recrystallization->final_product Pure 1,2,4-Triazole

Caption: General experimental workflow for the microwave-assisted synthesis of 1,2,4-triazoles.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_params Reaction Parameters cluster_solutions Solutions cluster_equipment Equipment Check start Low Yield check_temp Is Temperature Optimized? start->check_temp check_time Is Time Optimized? check_temp->check_time Yes optimize_temp Run Temperature Gradient check_temp->optimize_temp No check_solvent Is Solvent Appropriate? check_time->check_solvent Yes optimize_time Monitor with TLC check_time->optimize_time No optimize_solvent Test Polar Solvents check_solvent->optimize_solvent No check_heating Is Heating Uniform? check_solvent->check_heating Yes optimize_temp->start optimize_time->start optimize_solvent->start use_stirring Use Stirring/ Dedicated Reactor check_heating->use_stirring No end Yield Improved check_heating->end Yes use_stirring->start

Caption: A logical workflow for troubleshooting low yields in microwave-assisted synthesis.

References

Technical Support Center: 1,2,4-Triazole Workup and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2,4-triazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols to prevent product degradation during experimental workups.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1,2,4-triazole ring during typical aqueous workups?

A1: The 1,2,4-triazole ring is generally aromatic and stable, making it resistant to cleavage under typical acidic and basic conditions. However, harsh conditions, such as concentrated acids or bases at elevated temperatures, can lead to hydrolysis or rearrangement.[1] The susceptibility to hydrolysis is highly dependent on the substituents present on the triazole ring.[1] For instance, 1H-1,2,4-triazole has been found to be stable in aqueous buffered solutions at pH 5, 7, and 9 at 25°C for over 30 days.[2]

Q2: What are the primary degradation pathways for 1,2,4-triazoles during workup?

A2: The main degradation pathway during acidic or basic workup is hydrolysis. While the 1,2,4-triazole ring itself is robust, strong acids or bases, particularly at higher temperatures, can facilitate ring opening. Another potential issue is the formation of side products during the synthesis that can be carried into the workup, such as 1,3,4-oxadiazoles, especially when using hydrazides as starting materials under dehydrating conditions.[1]

Q3: My 1,2,4-triazole product is highly polar and I'm experiencing low recovery after extraction. What can I do?

A3: Low recovery of polar compounds is a common issue.[3] Several strategies can improve recovery:

  • Solvent Choice: Use more polar extraction solvents like n-butanol, tetrahydrofuran (THF), or ethyl acetate. In some cases, a mixture of a polar solvent with water (e.g., 70-80% ethanol) can be effective.[4]

  • Salting Out: Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of the polar organic compound in the aqueous phase, driving it into the organic layer.

  • Continuous Extraction: For compounds with some water solubility, continuous liquid-liquid extraction can be a highly effective technique.

  • Solid-Phase Extraction (SPE): For highly polar analytes, reversed-phase SPE cartridges can be used. Ensure proper cartridge activation and consider using a larger column or more eluent if recovery is still low.[5]

Q4: I'm observing an unexpected byproduct in my reaction. How can I identify and minimize it?

A4: A common byproduct in 1,2,4-triazole synthesis is the corresponding 1,3,4-oxadiazole, particularly when using acylhydrazines.[1] This can be favored by acidic or dehydrating conditions. To minimize its formation, ensure strictly anhydrous reaction conditions and consider lowering the reaction temperature.[1] Characterization of the byproduct can be achieved using techniques like NMR, IR, and mass spectrometry to confirm its structure.

Troubleshooting Guides

Issue 1: Low Product Yield After Workup
Potential Cause Troubleshooting Steps
Product Degradation Avoid high temperatures and prolonged exposure to strong acids or bases. If heating is necessary, do so for the minimum time required. Consider using milder reagents (e.g., dilute acids/bases) or performing the workup at a lower temperature (e.g., in an ice bath).
Incomplete Extraction For polar products, use a more polar organic solvent for extraction (e.g., ethyl acetate, n-butanol). Perform multiple extractions (3-5 times) with smaller volumes of solvent. Use a brine wash to decrease the solubility of the product in the aqueous layer.
Product Precipitation If your product precipitates at the interface between the organic and aqueous layers, try adding more of the organic solvent to redissolve it. Gentle warming may also help, but be cautious of potential degradation.
Emulsion Formation To break an emulsion, try adding brine, allowing the mixture to stand for an extended period, or filtering the entire mixture through a pad of Celite. Gentle swirling instead of vigorous shaking during extraction can help prevent emulsion formation.[6]
Issue 2: Product Impurity After Purification
Potential Cause Troubleshooting Steps
Co-eluting Impurities in Column Chromatography Optimize the solvent system for your column chromatography. A different solvent system or a gradient elution may be necessary to achieve better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel if your compound is acid-sensitive).
Incomplete Removal of Starting Materials Ensure the reaction has gone to completion before beginning the workup by monitoring with TLC. If starting materials are present, consider an appropriate acidic or basic wash to remove them if they have suitable functional groups.
Formation of Salts If your 1,2,4-triazole has basic nitrogen atoms, it can form salts with acidic reagents. These salts may have different solubility profiles. Neutralize the solution before extraction to ensure the product is in its freebase form.

Data on 1,2,4-Triazole Stability

While specific kinetic data for the degradation of all 1,2,4-triazole derivatives under various workup conditions is extensive and highly structure-dependent, the following table provides a general overview of the stability of the parent 1H-1,2,4-triazole under different pH conditions.

pHTemperature (°C)TimeStability
52530 daysStable (89.6% - 97.9% of parent molecule remaining)[2]
72530 daysStable (89.6% - 97.9% of parent molecule remaining)[2]
92530 daysStable (89.6% - 97.9% of parent molecule remaining)[2]

Note: The stability of substituted 1,2,4-triazoles can vary significantly. Electron-withdrawing or -donating groups on the ring can influence its susceptibility to hydrolysis. It is always recommended to perform a small-scale stability test under your specific workup conditions if degradation is a concern.

Experimental Protocols

Protocol 1: Mild Acid-Base Extraction for a Basic 1,2,4-Triazole Derivative

This protocol is designed to minimize degradation for acid-sensitive compounds.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Weak Acid Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any strong acid catalysts or acidic byproducts. Shake gently to avoid emulsion formation. Separate the layers.

  • Extraction of Basic Product: Extract the organic layer with a dilute aqueous solution of a weak acid, such as 1M citric acid or 10% acetic acid. Repeat the extraction 2-3 times. The basic 1,2,4-triazole will be protonated and move into the aqueous layer.

  • Back-Extraction: Combine the aqueous layers from the previous step. Cool the aqueous solution in an ice bath.

  • Neutralization: Slowly add a base (e.g., saturated NaHCO₃ solution or dilute NaOH) to the cooled aqueous solution with stirring until the pH is neutral or slightly basic. The 1,2,4-triazole product should precipitate out if it is a solid, or it can be extracted with an organic solvent.

  • Final Extraction and Drying: Extract the neutralized aqueous solution with an organic solvent (e.g., ethyl acetate) 3-5 times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Workup for a Neutral 1,2,4-Triazole Derivative
  • Quenching: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) 3-5 times.

  • Washes: Combine the organic layers. Wash sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated aqueous NaHCO₃ (to remove acidic impurities).

    • Brine (to initiate the drying process).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Visualizations

Logical Workflow for Troubleshooting Low Recovery

LowRecoveryTroubleshooting start Low Recovery of 1,2,4-Triazole check_polarity Is the product highly polar? start->check_polarity polar_yes Yes check_polarity->polar_yes Yes polar_no No check_polarity->polar_no No extraction_issue Potential Extraction Issue change_solvent Use more polar solvent (e.g., EtOAc, n-BuOH) extraction_issue->change_solvent add_salt Add salt to aqueous layer ('Salting Out') extraction_issue->add_salt spe Consider Solid-Phase Extraction (SPE) extraction_issue->spe degradation_issue Potential Degradation Issue mild_conditions Use milder reagents (e.g., dilute acid/base) degradation_issue->mild_conditions lower_temp Lower workup temperature degradation_issue->lower_temp polar_yes->extraction_issue end Improved Recovery change_solvent->end add_salt->end spe->end harsh_conditions Were harsh conditions used? (Strong acid/base, high temp) polar_no->harsh_conditions harsh_yes Yes harsh_conditions->harsh_yes Yes harsh_no No harsh_conditions->harsh_no No harsh_yes->degradation_issue mild_conditions->end lower_temp->end other_issues Investigate other issues: - Emulsion formation - Incomplete reaction - Precipitation harsh_no->other_issues other_issues->end

Caption: A troubleshooting workflow for low recovery of 1,2,4-triazole products.

Antifungal Mechanism of Action of 1,2,4-Triazoles

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple steps Intermediates 14-demethylated intermediates Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol Multiple steps FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Incorporation Triazoles 1,2,4-Triazole Antifungals Inhibition Triazoles->Inhibition Inhibition->Lanosterol Disruption Membrane Disruption & Inhibition of Fungal Growth FungalCellMembrane->Disruption Leads to

Caption: The antifungal mechanism of 1,2,4-triazoles via inhibition of ergosterol biosynthesis.

References

Validation & Comparative

Reactivity Face-Off: 3-Bromo-1-methyl-1H-1,2,4-triazole vs. 3-chloro-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery

The strategic selection of halogenated building blocks is a cornerstone of modern synthetic chemistry, profoundly influencing reaction efficiency, yield, and overall synthetic strategy. This guide provides a detailed comparative analysis of the reactivity of two key heterocyclic synthons: 3-Bromo-1-methyl-1H-1,2,4-triazole and 3-chloro-1H-1,2,4-triazole. This objective comparison, supported by established chemical principles and analogous experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Executive Summary

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, This compound is generally the more reactive substrate compared to its chloro-analogue. This heightened reactivity is primarily attributed to the lower carbon-bromine (C-Br) bond dissociation energy relative to the carbon-chlorine (C-Cl) bond. Consequently, the bromo-triazole often requires milder reaction conditions and can lead to higher yields in shorter reaction times. Conversely, while 3-chloro-1H-1,2,4-triazole is less reactive, its lower cost and wider availability can make it an attractive alternative, provided that optimized catalytic systems are employed. In nucleophilic aromatic substitution (SNA) reactions, the reactivity is more nuanced and is significantly influenced by the nature of the nucleophile and the presence of activating or deactivating groups on the triazole ring.

Quantitative Reactivity Comparison

While direct head-to-head quantitative comparisons for these specific triazole derivatives are not extensively documented in publicly available literature, the relative reactivity can be inferred from established principles of organic chemistry and data from analogous systems. The following tables provide a generalized comparison of expected yields and reaction conditions for common transformations.

Table 1: Generalized Comparison in Suzuki-Miyaura Cross-Coupling

FeatureThis compound3-chloro-1H-1,2,4-triazole
Relative Reactivity HigherLower
Typical Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%)
Typical Reaction Temperature Milder (e.g., 80-100 °C)More forcing (e.g., 100-120 °C)
Typical Reaction Time ShorterLonger
Expected Yield Generally Good to ExcellentModerate to Good (highly dependent on catalyst system)

Table 2: Generalized Comparison in Buchwald-Hartwig Amination

FeatureThis compound3-chloro-1H-1,2,4-triazole
Relative Reactivity HigherLower
Ligand Requirements Standard phosphine ligands often sufficeOften requires more specialized, bulky, and electron-rich ligands
Typical Base Weaker bases may be effective (e.g., K₂CO₃, Cs₂CO₃)Stronger bases often necessary (e.g., NaOtBu, K₃PO₄)
Typical Reaction Temperature Milder (e.g., 90-110 °C)More forcing (e.g., 110-130 °C)
Expected Yield Generally Good to ExcellentFair to Good (highly dependent on catalyst and ligand)

Table 3: Generalized Comparison in Nucleophilic Aromatic Substitution

FeatureThis compound3-chloro-1H-1,2,4-triazole
Leaving Group Ability BetterPoorer
Reaction Conditions Milder conditions may be sufficientMore forcing conditions (higher temperature, stronger nucleophile/base) often required
Expected Yield Generally higher for a given nucleophile and conditionsGenerally lower for a given nucleophile and conditions

The Underlying Chemical Principles

The difference in reactivity between the bromo and chloro derivatives stems from fundamental chemical properties:

  • Bond Dissociation Energy (BDE): The C-Br bond (average BDE ~285 kJ/mol) is weaker than the C-Cl bond (average BDE ~340 kJ/mol).[1] In the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions, the C-X bond is cleaved. The lower BDE of the C-Br bond facilitates this process, leading to a faster reaction rate.

  • Leaving Group Ability: In nucleophilic aromatic substitution reactions, the ability of the halide to depart as a stable anion is crucial. Bromide is a better leaving group than chloride because it is a weaker base.[2]

Experimental Protocols

The following are representative experimental protocols for common reactions, adapted from literature procedures for analogous heterocyclic systems.

Suzuki-Miyaura Cross-Coupling (Representative Protocol)

Objective: To synthesize 3-aryl-1-methyl-1H-1,2,4-triazole.

Materials:

  • This compound or 3-chloro-1H-1,2,4-triazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene/Water (5:1, 6 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the 3-halo-1-methyl-1H-1,2,4-triazole, arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(OAc)₂ and SPhos to the tube.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours. For the chloro- a higher temperature and longer reaction time may be necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination (Representative Protocol)

Objective: To synthesize 3-amino-1-methyl-1H-1,2,4-triazole derivatives.

Materials:

  • This compound or 3-chloro-1H-1,2,4-triazole (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol)

  • XPhos (0.036 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the 3-halo-1-methyl-1H-1,2,4-triazole and a stir bar.

  • Remove the tube from the glovebox, add the amine and toluene under an inert atmosphere.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours. For the chloro- derivative, a more specialized ligand like RuPhos or a higher temperature may be required for optimal results.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Chemical Logic

To better illustrate the processes discussed, the following diagrams outline the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a workflow for catalyst screening.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation R2NH, Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Substrates & Reagents assembly Assemble Glassware reagents->assembly inert Establish Inert Atmosphere assembly->inert addition Add Solvents & Catalysts inert->addition heating Heat to Reaction Temperature addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product purification->characterization

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The choice between this compound and 3-chloro-1H-1,2,4-triazole is a strategic decision that balances reactivity with cost and availability. For rapid synthesis and high yields under milder conditions, the bromo-derivative is the superior choice. However, with the advent of sophisticated catalyst systems, the less expensive chloro-analogue has become a viable and often preferred substrate for large-scale applications. This guide provides the foundational knowledge for researchers to select the optimal building block and reaction conditions to achieve their synthetic goals efficiently and effectively.

References

Comparing biological activity of brominated vs. other halogenated triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into the triazole scaffold has proven to be a pivotal strategy in medicinal chemistry, significantly modulating the biological activity of this versatile heterocyclic core. This guide provides a comparative analysis of the biological activities of brominated triazoles versus their chlorinated, fluorinated, and iodinated counterparts, with a focus on antifungal, antibacterial, and anticancer properties. The information presented is curated from experimental data to assist researchers in making informed decisions in drug design and development.

Comparative Analysis of Biological Activity

The biological efficacy of halogenated triazoles is intricately linked to the nature and position of the halogen substituent on the triazole or its associated phenyl rings. The electronegativity, size, and lipophilicity of the halogen atom influence the compound's interaction with biological targets, thereby affecting its potency.

Antifungal Activity

In the realm of antifungal agents, halogen substitution is a well-established approach to enhance efficacy. The 1,2,4-triazole nucleus is a core component of many commercial antifungal drugs.[1] Studies have shown that the type and position of the halogen can have a significant impact on the minimum inhibitory concentration (MIC) against various fungal pathogens.

For instance, against Microsporum gypseum, triazole derivatives with monochloro, 2,4-dichloro, and 4-fluoro substitutions have demonstrated antifungal activity superior to the standard drug ketoconazole.[2] In another study, while 2,4-dichloro substitution on a phenyl ring attached to a triazole analog was effective against Candida albicans, the introduction of fluoro or bromo groups did not show a beneficial effect.[3]

Compound/SubstituentOrganismActivity (MIC in µg/mL)Reference
4-chlorophenyl derivativeMicrosporum gypseum12.5[2]
2,4-dichlorophenyl derivativeMicrosporum gypseum12.5[2]
4-fluorophenyl derivativeMicrosporum gypseum12.5[2]
Ketoconazole (Standard)Microsporum gypseum25[2]
2,4-dichlorobenzyl derivativeCandida albicans1.05-8.38 (µM)[2]
2,4-difluorobenzyl derivativeCandida albicans1.05-8.38 (µM)[2]
Fluconazole (Standard)Candida albicans-[2]

Table 1: Comparative Antifungal Activity of Halogenated Triazoles.

Antibacterial Activity

The antibacterial potential of triazoles can also be significantly influenced by halogenation. The presence of halogens on phenyl rings appended to the triazole core has been shown to enhance antibacterial activity.

For example, a study on 4-amino-5-aryl-4H-1,2,4-triazole derivatives revealed that compounds with 4-chloro and 4-bromo substituents exhibited good activity against various bacterial strains.[4] Another study highlighted that the presence of halogen and nitro groups on the aromatic substituent at the 4-position of the triazole ring significantly enhanced inhibitory activity against all tested bacteria.[4]

Compound/SubstituentOrganismActivity (MIC in µg/mL)Reference
2-chloro-phenyl derivativePseudomonas aeruginosa16[4]
Streptomycin (Standard)Pseudomonas aeruginosa2-15[4]
4-chloro-phenyl derivativeBacillus subtilisGood Activity[4]
4-bromo-phenyl derivativeBacillus subtilisGood Activity[4]
Ciprofloxacin (Standard)Bacillus subtilis-[4]

Table 2: Comparative Antibacterial Activity of Halogenated Triazoles.

Anticancer Activity

In the context of anticancer research, halogenated triazoles have emerged as promising candidates. The cytotoxic effects of these compounds are often evaluated by their IC50 values against various cancer cell lines. The nature and position of the halogen substituent can dramatically alter the antiproliferative activity.

One study on 1,2,3-triazole-containing chalcone derivatives indicated that a bromo group was essential for activity against A549 lung cancer cells.[5] Another investigation into fused acridines containing a 1,2,4-triazole ring found that compounds with 4-chloro and 4-trifluoromethyl groups on the phenyl ring exhibited the strongest anticancer activity.[6]

Compound/SubstituentCell LineActivity (IC50 in µM)Reference
3-nitro substituted phenyl derivativeHeLa4.49±0.32[7]
3-nitro substituted phenyl derivativeMCF-76.67±0.39[7]
Doxorubicin (Standard)HeLa, MCF-7-[7]
Bromo-substituted chalcone derivativeA5498.67[5]
Doxorubicin (Standard)A5493.24[5]

Table 3: Comparative Anticancer Activity of Halogenated Triazoles.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the key assays cited in this guide.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.[8][9]

Workflow for Antifungal Susceptibility Testing

G prep_inoculum Prepare Fungal Inoculum (e.g., Candida species) inoculate Inoculate Plates with Fungal Suspension prep_inoculum->inoculate Standardized concentration serial_dilution Serially Dilute Test Compounds in 96-well plate serial_dilution->inoculate incubate Incubate Plates (e.g., 35°C for 24-48h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640). The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

  • Drug Dilution: The halogenated triazole compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24 to 48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This assay determines the MIC of an antibacterial agent against a specific bacterial strain.[10]

Workflow for Antibacterial Susceptibility Testing

G prep_inoculum Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate Standardized concentration serial_dilution Serially Dilute Test Compounds in 96-well plate serial_dilution->inoculate incubate Incubate Plates (e.g., 37°C for 16-20h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no turbidity) incubate->read_mic

Caption: Workflow for the broth microdilution antibacterial susceptibility assay.

  • Inoculum Preparation: A standardized bacterial suspension is prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB) to match a 0.5 McFarland turbidity standard.

  • Drug Dilution: The test compounds are serially diluted in CAMHB in a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., no turbidity).

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.[11][12]

Workflow for MTT Assay

G seed_cells Seed Cancer Cells in 96-well plate treat_cells Treat Cells with Halogenated Triazoles (various concentrations) seed_cells->treat_cells 24h incubation add_mtt Add MTT Reagent (Incubate for 2-4 hours) treat_cells->add_mtt 48-72h treatment solubilize Solubilize Formazan Crystals (e.g., with DMSO) add_mtt->solubilize read_absorbance Measure Absorbance (e.g., at 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for the MTT assay to determine anticancer activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the halogenated triazole compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion

The biological activity of triazole derivatives is profoundly influenced by the nature and position of halogen substituents. While general trends can be observed, the specific impact of bromination versus other halogenations is highly dependent on the biological target and the overall molecular structure. The data presented in this guide underscores the importance of systematic structure-activity relationship (SAR) studies in the design of potent halogenated triazole-based therapeutic agents. The provided experimental protocols offer a foundation for researchers to conduct their own comparative analyses and contribute to this evolving field. Further research, particularly focusing on direct comparative studies including iodinated analogs, is warranted to fully elucidate the therapeutic potential of this chemical class.

References

Validation of Anticancer Activity in Novel 1,2,4-Triazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity.[1][2] This guide provides a comparative analysis of novel 1,2,4-triazole derivatives, summarizing their cytotoxic effects against various cancer cell lines and elucidating their mechanisms of action. The information presented is supported by experimental data from recent studies, offering a valuable resource for the evaluation and development of next-generation anticancer therapeutics.

Comparative Anticancer Activity of Novel 1,2,4-Triazole Derivatives

The in vitro cytotoxicity of newly synthesized 1,2,4-triazole compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify and compare the potency of these compounds. The following table summarizes the IC50 values of several recently developed 1,2,4-triazole derivatives against a panel of human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Series 1: Indolyl 1,2,4-Triazoles
VfMCF-7 (Breast)2.91Staurosporine3.144
VfMDA-MB-231 (Breast)1.914Staurosporine4.385
VgMCF-7 (Breast)0.891Staurosporine3.144
VgMDA-MB-231 (Breast)3.479Staurosporine4.385
Series 2: Phenyl-Substituted 1,2,4-Triazoles
7dHeLa (Cervical)<12--
7eHeLa (Cervical)<12--
10aHeLa (Cervical)5.6--
10dHeLa (Cervical)9.8--
10aMCF-7 (Breast)6.43--
10aA549 (Lung)21.1--
Series 3: Thiazolo[3,2-b][3][4]-triazoles
3bMCF-7 (Breast)1.37 (Mean GI50)Doxorubicin1.13 (Mean GI50)
Series 4: Indolyl-Triazole Hybrids
13bMCF-7 (Breast)1.07Erlotinib2.51
13bHepG2 (Liver)0.32Erlotinib2.91
Series 5: 1,2,4-Triazole-Chalcone Hybrids
24A549 (Lung)4.4 - 16.04Cisplatin15.3
25A549 (Lung)4.4 - 16.04Cisplatin15.3
27A549 (Lung)4.4 - 16.04Cisplatin15.3
41A549 (Lung)4.4 - 16.04Cisplatin15.3
47A549 (Lung)4.4 - 16.04Cisplatin15.3
Series 6: 1,2,4-Triazole Containing Compounds
5ePANC1 (Pancreatic)5.9 - 7.3--
5fPANC1 (Pancreatic)5.9 - 7.3--
5gPANC1 (Pancreatic)5.9 - 7.3--

Mechanisms of Anticancer Action

Novel 1,2,4-triazole derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

Apoptosis is a crucial pathway for eliminating cancerous cells. Many 1,2,4-triazole compounds have been shown to trigger this process. For instance, indolyl 1,2,4-triazole derivatives Vf and Vg significantly induced apoptosis, with Vf leading to 45.33% and Vg to 37.26% apoptotic cells compared to a control of 1.91%.[5] Similarly, new 1,2,3-triazole/1,2,4-oxadiazole hybrids have been demonstrated to promote apoptosis by activating pro-apoptotic proteins like Bax and caspases-3 and -8, while down-regulating the anti-apoptotic protein Bcl-2.[6] Another study on 1,2,4-triazole-chalcone hybrids revealed apoptosis induction through the increased levels of Bax, release of cytochrome c from mitochondria, and activation of caspases-3, -8, and -9.[7] Furthermore, some thiazolo[3,2-b][3][4]-triazoles have been identified as inducers of apoptosis by targeting the p53 tumor suppressor protein.[8]

ext_stimuli 1,2,4-Triazole Compound bax Bax ext_stimuli->bax upregulates bcl2 Bcl-2 ext_stimuli->bcl2 downregulates p53 p53 ext_stimuli->p53 activates cyto_c Cytochrome c (release) bax->cyto_c promotes bcl2->cyto_c inhibits caspase9 Caspase-9 cyto_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes p53->bax upregulates

Apoptosis Induction Pathway by 1,2,4-Triazole Compounds.
Cell Cycle Arrest

Disruption of the normal cell cycle is another key strategy to inhibit cancer cell proliferation. Several 1,2,4-triazole derivatives have been found to arrest the cell cycle at different phases. For example, compounds 5e-g were shown to cause cell cycle arrest at the S-phase in pancreatic and prostate cancer cells.[9] Indolyl 1,2,4-triazole Vf arrested the cell cycle at the S phase, while Vg caused arrest at the G0/G1 phase.[5] Furthermore, some synthetic 1,2,4-triazole-3-carboxamides have demonstrated antiproliferative activities by inducing cell cycle arrest.[10]

compound 1,2,4-Triazole Compound arrest_g1 Arrest compound->arrest_g1 arrest_s Arrest compound->arrest_s arrest_g2m Arrest compound->arrest_g2m g1 G1 Phase s S Phase g1->s g2 G2 Phase s->g2 m M Phase g2->m m->g1 arrest_g1->g1 inhibits arrest_s->s inhibits arrest_g2m->g2 inhibits arrest_g2m->m inhibits

Cell Cycle Arrest by 1,2,4-Triazole Compounds.

Experimental Protocols

Standardized in vitro assays are essential for the validation of anticancer activity. Below are detailed methodologies for key experiments.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability.[11] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

start Seed Cells in 96-well plate treat Treat with Compounds start->treat mtt Add MTT Solution treat->mtt incubation Incubate (4 hours) mtt->incubation solubilize Add DMSO to Dissolve Formazan incubation->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

MTT Assay Experimental Workflow.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][13]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[3]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.[15][16]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[17]

References

The Fulcrum of Fungal Disruption: A Comparative Guide to the Structure-Activity Relationship of 1,2,4-Triazole Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1,2,4-triazole antifungal agents, supported by experimental data. We delve into the critical structure-activity relationships that govern their efficacy, offering insights for the rational design of next-generation antifungal therapies.

The 1,2,4-triazole scaffold is a cornerstone in the development of potent antifungal agents, primarily due to its ability to effectively inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[1][2] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately, fungal cell death.[1][2] This guide explores the nuanced structure-activity relationships (SAR) of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Comparative Antifungal Activity of 1,2,4-Triazole Derivatives

The antifungal potency of 1,2,4-triazole derivatives is highly dependent on the nature and position of various substituents. The following tables summarize the in vitro antifungal activities (Minimum Inhibitory Concentration, MIC) of several series of 1,2,4-triazole compounds against various fungal pathogens.

Table 1: SAR of 1,2,3-Benzotriazine-4-one Containing Triazoles

Compound IDR-group PositionR-groupCandida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
Reference Drug-->2.0>2.0
Derivative 17-NO₂0.01560.0312
Derivative 27-CF₃0.03120.0625
Derivative 35-NO₂0.51.0
Derivative 46-NO₂0.250.5
Derivative 58-NO₂1.02.0
Derivative 67-Cl0.06250.125
Derivative 77-F0.1250.25

Data compiled from a study on triazole compounds containing 1,2,3-benzotriazine-4-one. A strong SAR investigation revealed that derivatives with electron-withdrawing groups like -NO₂ and -CF₃ at the 7-position exhibited more effective antifungal activity.[3] Halogen substitutions (Cl and F) at the 7-position also demonstrated excellent antifungal activity.[3]

Table 2: Antifungal Activity of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives

Compound IDFungal StrainInhibition Rate (%) at 50 µg/mLEC₅₀ (µg/mL)
6u Rhizoctonia solani80.8-
Chlorothalonil (Commercial)Rhizoctonia solani85.9-
5j Phytophthora capsici9017.362
Mefentrifluconazole (Commercial)Phytophthora capsici-75.433
6h Physalospora piricola9213.095
Mefentrifluconazole (Commercial)Physalospora piricola-39.516

This data highlights the potent activity of newly synthesized 1,2,4-triazole derivatives.[4][5] Compound 6u showed comparable activity to the commercial fungicide chlorothalonil.[4] Compounds 5j and 6h exhibited significantly better efficacy than the commercial antifungal mefentrifluconazole against specific phytopathogenic fungi.[5]

Table 3: Antifungal Activity of 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives

Compound IDSubstituent (R)Botrytis cinerea (cucumber) Inhibition Rate (%) at 50 µg/mL
4 -75.86
5h 4-F72.31
5o 3-CF₃80.38
5r 4-CN73.57

This series of compounds demonstrated significant antifungal activities against several strains of Botrytis cinerea. The introduction of halogen atoms and electron-withdrawing groups like -CN and -CF₃ on the phenyl ring was found to enhance antifungal activity.[6]

Key Structure-Activity Relationship Insights

Several key structural features consistently influence the antifungal activity of 1,2,4-triazole derivatives:

  • The 1,2,4-Triazole Ring: This core heterocycle is essential for coordinating with the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.[5]

  • Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as halogens (F, Cl), nitro (-NO₂), and trifluoromethyl (-CF₃), on the phenyl ring attached to the triazole core generally enhances antifungal potency.[3][6][7] The position of these substituents is also crucial, with substitutions at the 2, 4, and 5 positions of the phenyl ring often being beneficial.[7]

  • Side Chain Modifications: The nature of the side chain extending from the core structure plays a significant role in the compound's interaction with the CYP51 active site and its overall pharmacokinetic properties.[1][8] Long-tailed side chains can form more extensive hydrophobic interactions within the enzyme's binding pocket, often leading to stronger binding affinity and improved antifungal activity.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antifungal compounds. Below are protocols for key experiments cited in the evaluation of 1,2,4-triazole antifungals.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.

Materials:

  • Standardized fungal inoculum (e.g., 0.5–2.5 x 10³ cells/mL)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Fluconazole)

  • Negative control (medium with solvent)

Procedure:

  • Prepare serial twofold dilutions of the test compounds and the positive control in the 96-well plates.

  • Add the standardized fungal inoculum to each well.

  • Include a growth control well (inoculum without any antifungal agent) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth control.

Mycelial Growth Rate Method

This method assesses the effect of antifungal compounds on the growth of filamentous fungi.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes

  • Test compounds

  • Fungal mycelial plugs (typically 5 mm in diameter) from a fresh culture

  • Positive control (e.g., a commercial fungicide)

Procedure:

  • Incorporate the test compounds at desired concentrations into the molten PDA medium before pouring it into Petri dishes.

  • Place a mycelial plug at the center of each agar plate.

  • Incubate the plates at a suitable temperature (e.g., 25-28°C).

  • Measure the diameter of the fungal colony at regular intervals until the growth in the control plate reaches the edge of the dish.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony.

Visualizing Key Concepts

To further elucidate the mechanisms and processes involved in the action and development of 1,2,4-triazole antifungals, the following diagrams are provided.

Ergosterol_Biosynthesis_Inhibition cluster_inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 DisruptedMembrane Disrupted Fungal Cell Membrane Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane CYP51->Ergosterol Catalyzes demethylation CYP51->DisruptedMembrane Inhibition leads to ergosterol depletion Triazole 1,2,4-Triazole Antifungal Triazole->CYP51

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole antifungals.

Antifungal_Development_Workflow Design Lead Compound Design & Modification Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Antifungal Screening (MIC) Purification->InVitro SAR Structure-Activity Relationship Analysis InVitro->SAR SAR->Design Feedback for new designs Hit Hit Compound Identification SAR->Hit Optimization Lead Optimization Hit->Optimization Optimization->Synthesis InVivo In Vivo Efficacy & Toxicity Studies Optimization->InVivo

Caption: A typical workflow for the development of novel 1,2,4-triazole antifungal agents.

SAR_Summary cluster_0 Key Structural Features for High Antifungal Activity cluster_1 Substitutions on Phenyl Ring cluster_2 Side Chain Characteristics Core 1,2,4-Triazole Core (Essential for CYP51 Heme Binding) EWG Electron-Withdrawing Groups (e.g., -F, -Cl, -NO₂, -CF₃) Hydrophobicity Increased Hydrophobicity Position Optimal Positioning (e.g., 2, 4, 5-positions) Length Optimal Length for Channel Binding

Caption: Summary of key structure-activity relationships for 1,2,4-triazole antifungals.

References

A Comparative Guide to In Vitro Growth Inhibition Assays for Triazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triazole-based compounds have emerged as a significant class of therapeutic agents, demonstrating a broad spectrum of activity against both fungal pathogens and cancer cell lines. Their mechanism of action, while varied, often involves the inhibition of key enzymes in vital cellular pathways. This guide provides an objective comparison of the in vitro growth inhibitory performance of various triazole derivatives, supported by experimental data from recent studies. Detailed methodologies for the key assays are presented to facilitate reproducibility and further investigation.

Antifungal Activity of Triazole Compounds

The primary antifungal mechanism of triazole compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is a vital component of the fungal cell membrane; its depletion disrupts membrane integrity, leading to the inhibition of fungal growth or cell death.[1][2]

Quantitative Data Summary: Antifungal Activity

The following table summarizes the in vitro minimum inhibitory concentration (MIC) values of various triazole compounds against a range of pathogenic fungi. Lower MIC values are indicative of higher antifungal potency.

Compound/DrugCandida albicans (MIC in µg/mL)Cryptococcus neoformans (MIC in µg/mL)Other Fungi (MIC in µg/mL)Reference
Voriconazole ≤0.03 - 1.00.25Aspergillus spp.: ≤0.03 - 2.0[3]
Itraconazole ≤0.03 - 4.00.125Aspergillus spp.: 0.25 - >16[3]
Fluconazole 0.125 - 4.0[4]4.0C. glabrata: 0.5 - 32[3][4]
Posaconazole 0.03 (Geometric Mean)0.06 (Geometric Mean)C. parapsilosis: 0.11 (Geometric Mean)[4]
Novel Triazole (A1) 1.0 (FCZ-resistant)-C. auris: 32.0[5]
Novel Triazole (A5) 1.0 (FCZ-resistant)--[5]
Novel Triazole (4s) 0.53--[6]
Novel Triazole (5k) 0.1250.125-
Novel Triazole (6c) 0.06250.0625-

FCZ: Fluconazole

Anticancer Activity of Triazole Compounds

In the realm of oncology, triazole derivatives have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms. These include the inhibition of key enzymes like kinases and topoisomerases, interference with DNA, and the modulation of apoptotic pathways.[7] The versatility of the triazole scaffold allows for the design of compounds that can target specific signaling pathways implicated in cancer progression.[8]

Quantitative Data Summary: Anticancer Activity

The following table presents the in vitro half-maximal inhibitory concentration (IC50) values of different triazole-based compounds against several human cancer cell lines. Lower IC50 values signify greater cytotoxic potency.

Compound/DrugA549 (Lung) (IC50 in µM)MCF-7 (Breast) (IC50 in µM)Other Cell Lines (IC50 in µM)Reference
Compound 4a 2.97-NIH/3T3 (Mouse fibroblast): 49.07[9]
Compound 4b 4.78--[9]
Compound 7a 8.67--[9]
Compound 7c 9.74--[9]
Compound 8 21.2518.06HT-1080 (Fibrosarcoma): 15.13[10]
Compound 13ab' --Caco-2 (Colorectal): < 0.63[11]
Compound 13ad' --Caco-2 (Colorectal): < 0.63[11]
Compound 22 -5.8HCT-116 (Colon): Prominent Inhibition[12]
Compound 23 -1.26HCT-116 (Colon): Prominent Inhibition[12]
Compound 24 -6.17MDA-MB-231 (Breast): 10.52[12]
Doxorubicin 3.245.46HT-1080 (Fibrosarcoma): 5.13[9][10]
Cisplatin 24.15--[9]

Experimental Protocols

Broth Microdilution Assay for Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.[13] The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A documents.[6][14]

a. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) to ensure sporulation.[14][15]

  • A suspension of fungal conidia or yeast cells is prepared in sterile saline.

  • The suspension is adjusted spectrophotometrically to a specific transmittance, which corresponds to a defined cell density (e.g., 0.5 McFarland standard).[14]

  • The adjusted inoculum is then diluted in RPMI 1640 medium to achieve the final desired concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[16]

b. Preparation of Antifungal Dilutions:

  • Stock solutions of the triazole compounds are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using RPMI 1640 broth.[15] The final concentrations typically range from 0.03 to 64 µg/mL.[3]

c. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • The plates are incubated at 35°C for 24-72 hours, depending on the fungal species.[15][16]

d. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.[4] This is often assessed visually or by using a spectrophotometric plate reader.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[17][18]

a. Cell Seeding:

  • Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well).[19]

  • The plates are incubated for 24 hours to allow for cell attachment.[19]

b. Compound Treatment:

  • Stock solutions of the triazole compounds are prepared in DMSO.

  • Serial dilutions of the compounds are made in the culture medium.

  • The old medium is removed from the wells, and the cells are treated with various concentrations of the triazole compounds.

  • The plates are incubated for a specified period, typically 48 or 72 hours.[17][20]

c. MTT Addition and Formazan Solubilization:

  • After the incubation period, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[17][19]

  • During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • The medium containing MTT is then removed, and an organic solvent such as isopropanol or DMSO is added to dissolve the formazan crystals.[18][19]

d. Absorbance Measurement and IC50 Determination:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[17]

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[17]

Visualizations

experimental_workflow cluster_antifungal Antifungal Assay (Broth Microdilution) cluster_anticancer Anticancer Assay (MTT) A1 Fungal Culture & Inoculum Prep A3 Inoculation of 96-well Plates A1->A3 A2 Serial Dilution of Triazole Compounds A2->A3 A4 Incubation (24-72h at 35°C) A3->A4 A5 MIC Determination (Visual/Spectrophotometric) A4->A5 B1 Cancer Cell Culture & Seeding in 96-well Plates B2 Treatment with Triazole Compounds B1->B2 B3 Incubation (48-72h) B2->B3 B4 MTT Addition & Incubation (2-4h) B3->B4 B5 Formazan Solubilization (DMSO/Isopropanol) B4->B5 B6 Absorbance Reading & IC50 Calculation B5->B6

Caption: General workflow for in vitro antifungal and anticancer assays.

ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway (Fungi) Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation CYP51->Ergosterol Demethylation Triazoles Triazole Antifungals Triazoles->Inhibition Inhibition->CYP51

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazoles.

References

Metabolic Stability of Diarylated 1,2,4-Triazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. This guide provides a comparative analysis of the metabolic stability of diarylated 1,2,4-triazole derivatives, a class of compounds with diverse therapeutic potential, against other established anticancer agents. The information presented herein is intended to aid researchers in lead optimization and candidate selection.

Comparative Metabolic Stability Data

The following tables summarize the in vitro metabolic stability of selected diarylated 1,2,4-triazole derivatives and a panel of approved anticancer drugs. The data has been compiled from various literature sources. It is important to note that direct comparison between studies should be approached with caution due to potential variations in experimental conditions.

Table 1: In Vitro Metabolic Stability of Diarylated 1,2,4-Triazole Derivatives in Liver Microsomes
Compound ClassSpecific CompoundSpeciesT1/2 (min)CLint (µL/min/mg protein)Reference
p97 Inhibitors NMS-873Mouse9Not Reported
Analog of NMS-873 (Compound 16)Mouse< 10Not Reported
NAMPT Inhibitors Compound A1Human-72% remaining
Compound A1Rat-51% remaining
Compound E5Human-49% remaining
Compound E5Rat-31% remaining
Compound E6Human-61% remaining
Compound E6Rat-14% remaining
Compound E7Human-84% remaining
Compound E7Rat-16% remaining

Note: For NAMPT inhibitors, data is presented as the percentage of the compound remaining after a specific incubation time, as T1/2 and CLint were not explicitly stated in the source.

Table 2: In Vitro Metabolic Stability of Selected Anticancer Drugs in Human Liver Microsomes
DrugTherapeutic Target/ClassT1/2 (min)CLint (µL/min/mg protein)Primary Metabolizing CYPsReference
Olaparib PARP InhibitorNot Reported0.0575 (per pmol CYP3A4)CYP3A4/5[1]
Veliparib PARP Inhibitor36.522.23 (scaled to kg body weight)Not specified[2][3]
Bortezomib Proteasome InhibitorNot a substrate for major CYPsWeak inhibitor of CYP2C19CYP3A4, CYP2C19, CYP1A2 (minor)[4]
Paclitaxel Microtubule StabilizerNot ReportedNot ReportedCYP2C8, CYP3A4[5][6][7]
Doxorubicin Topoisomerase II Inhibitor~180 (in tissue culture media)Not applicable (chemical instability)Carbonyl reductases[8][9]
Cisplatin DNA Alkylating AgentNot applicable (non-enzymatic)Not applicable (non-enzymatic)Non-enzymatic[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of metabolic stability studies. Below are generalized protocols for the key in vitro assays.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolic enzymes, predominantly Cytochrome P450s (CYPs).

Objective: To determine the in vitro half-life (T1/2) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., verapamil, testosterone)

  • Acetonitrile containing an internal standard for reaction termination and sample processing

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the liver microsome suspension to the buffer.

  • Add the test compound working solution to the microsome suspension and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-NADPH-dependent degradation.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

Data Analysis:

  • The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of the curve is used to calculate the half-life (T1/2 = 0.693 / slope).

  • Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / T1/2) / (mg of microsomal protein/mL).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.

Objective: To determine the in vitro T1/2 and CLint of a test compound in a suspension of hepatocytes.

Materials:

  • Cryopreserved or fresh hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution

  • Positive control compounds

  • Acetonitrile with internal standard

  • 96-well plates, CO2 incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Thaw and prepare a suspension of viable hepatocytes in the incubation medium.

  • Prepare a working solution of the test compound in the incubation medium.

  • In a 96-well plate, add the hepatocyte suspension.

  • Add the test compound working solution to the hepatocyte suspension.

  • Incubate the plate at 37°C in a humidified CO2 incubator with gentle shaking.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and terminate the metabolic activity by adding cold acetonitrile with an internal standard.

  • Centrifuge the samples to pellet cell debris.

  • Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound.

Data Analysis: The data analysis is similar to the microsomal stability assay, with CLint being expressed as per million hepatocytes.

Cytochrome P450 (CYP) Inhibition Assay

This assay is critical for evaluating the potential of a drug candidate to cause drug-drug interactions (DDIs).

Objective: To determine the concentration of a test compound that causes 50% inhibition (IC50) of the activity of major CYP isoforms.

Materials:

  • Human liver microsomes

  • Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)

  • NADPH regenerating system

  • Test compound at various concentrations

  • Positive control inhibitors for each CYP isoform

  • Acetonitrile with internal standard

  • 96-well plates, incubator, and LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing human liver microsomes, phosphate buffer, and the specific CYP probe substrate.

  • Add the test compound at a range of concentrations (and a vehicle control).

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a specific period.

  • Terminate the reaction with cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

Data Analysis:

  • The rate of metabolite formation is measured for each concentration of the test compound.

  • The percent inhibition is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the described metabolic stability and CYP inhibition assays.

Metabolic_Stability_Workflow prep Prepare Reagents (Compound, Microsomes/ Hepatocytes, Buffer) incubate Incubate at 37°C (Initiate with NADPH for Microsomes) prep->incubate Add to plate sample Sample at Time Points incubate->sample During incubation terminate Terminate Reaction (Cold Acetonitrile + Internal Standard) sample->terminate process Process Sample (Centrifuge) terminate->process analyze LC-MS/MS Analysis process->analyze data Data Analysis (T1/2, CLint) analyze->data

Caption: A generalized workflow for in vitro metabolic stability assays.

CYP_Inhibition_Workflow mix Prepare Reaction Mix (Microsomes, Buffer, Probe Substrate) add_inhibitor Add Test Compound (Varying Concentrations) mix->add_inhibitor preincubate Pre-incubate at 37°C add_inhibitor->preincubate start_reaction Initiate Reaction (Add NADPH) preincubate->start_reaction incubate Incubate start_reaction->incubate terminate Terminate Reaction (Acetonitrile + IS) incubate->terminate analyze LC-MS/MS Analysis (Quantify Metabolite) terminate->analyze calculate Calculate % Inhibition and IC50 analyze->calculate

Caption: Workflow for a typical in vitro CYP450 inhibition assay.

Conclusion

This guide provides a comparative overview of the metabolic stability of diarylated 1,2,4-triazole derivatives in the context of established anticancer drugs. The presented data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development. A thorough understanding and early assessment of metabolic stability are paramount for the successful progression of novel therapeutic agents from the laboratory to the clinic.

References

A Comparative Analysis of Synthetic Methodologies for 1,2,3- and 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triazoles, five-membered heterocyclic scaffolds containing three nitrogen atoms, are fundamental building blocks in medicinal chemistry and materials science. Their two isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, both serve as crucial pharmacophores in a multitude of therapeutic agents. The choice of synthetic route to these isomers is critical, impacting regioselectivity, yield, reaction conditions, and suitability for various applications, including high-throughput screening and bioconjugation. This guide provides an objective comparison of the prominent synthetic methods for each isomer, supported by experimental data and detailed protocols.

Synthesis of 1,2,3-Triazoles: A Tale of "Click Chemistry"

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the cornerstone of 1,2,3-triazole synthesis. While the thermal Huisgen cycloaddition often results in a mixture of 1,4- and 1,5-regioisomers, catalyzed and strain-promoted versions offer exceptional control and efficiency.[1]

Key Synthetic Methods for 1,2,3-Triazoles:
  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential click reaction, CuAAC, utilizes a copper(I) catalyst to exclusively yield 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[1][2] It is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.[3]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a complementary method to CuAAC, RuAAC provides selective access to 1,5-disubstituted 1,2,3-triazoles.[4][5] A significant advantage of RuAAC is its ability to also catalyze the cycloaddition of internal alkynes, leading to fully substituted triazoles.[3][5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A catalyst-free alternative, SPAAC employs strained cyclooctynes that react readily with azides to relieve ring strain.[6] The absence of a cytotoxic copper catalyst makes SPAAC invaluable for applications in living systems and bioconjugation.[6][7] However, reaction rates are generally slower than CuAAC.[8]

Quantitative Data Comparison for 1,2,3-Triazole Synthesis

The following tables summarize the performance of CuAAC, RuAAC, and SPAAC.

Table 1: Head-to-Head Comparison of CuAAC and RuAAC

ParameterCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Regioisomer 1,4-disubstituted1,5-disubstituted
Typical Catalyst CuSO₄/Sodium Ascorbate or Cu(I) salt[CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂)
Alkyne Scope Terminal Alkynes OnlyTerminal and Internal Alkynes
Typical Yield High to QuantitativeGood to High
Reaction Time Minutes to a few hoursHours
Temperature Room Temperature to mild heatingRoom Temperature to 80 °C

Data compiled from multiple sources for general comparison.[3][4][5]

Table 2: General Performance Characteristics of SPAAC

ParameterStrain-Promoted (SPAAC)
Regioisomer Mixture, but often favors one depending on cyclooctyne
Catalyst None (Metal-free)
Key Reagent Strained Cyclooctyne (e.g., DBCO, BCN)
Second-Order Rate Constant 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)
Biocompatibility Excellent; widely used in vivo
Reaction Time 30 minutes to several hours
Temperature Physiological temperatures (e.g., 37 °C) to room temp.

Data compiled from multiple sources for general comparison.[6][8]

Experimental Workflows and Signaling Pathways

1_2_3_Triazole_Synthesis_Pathways General Synthetic Pathways for 1,2,3-Triazoles cluster_start Starting Materials cluster_products Products Azide R1-N3 (Azide) CuAAC CuAAC Azide->CuAAC RuAAC_term RuAAC Azide->RuAAC_term RuAAC_int RuAAC Azide->RuAAC_int SPAAC SPAAC Azide->SPAAC Alkyne R2-C≡C-H (Terminal Alkyne) Alkyne->CuAAC Alkyne->RuAAC_term Int_Alkyne R2-C≡C-R3 (Internal Alkyne) Int_Alkyne->RuAAC_int Strained_Alkyne Cyclooctyne-R2 (Strained Alkyne) Strained_Alkyne->SPAAC Triazole_1_4 1,4-disubstituted 1,2,3-Triazole Triazole_1_5 1,5-disubstituted 1,2,3-Triazole Triazole_1_4_5 1,4,5-trisubstituted 1,2,3-Triazole Triazole_SPAAC 1,2,3-Triazole (SPAAC Product) CuAAC->Triazole_1_4 [Cu(I)] catalyst RT, aq. solvent RuAAC_term->Triazole_1_5 [Ru(II)] catalyst RT-80°C RuAAC_int->Triazole_1_4_5 [Ru(II)] catalyst SPAAC->Triazole_SPAAC Catalyst-free Physiological cond.

Caption: Synthetic routes to 1,2,3-triazole isomers.

Synthesis of 1,2,4-Triazoles: Classical Condensation Reactions

The synthesis of the 1,2,4-triazole core typically relies on classical condensation reactions that have been established for over a century. These methods, while robust, often require harsh reaction conditions, such as high temperatures. Modern adaptations, particularly the use of microwave irradiation, have significantly improved the efficiency of these transformations.

Key Synthetic Methods for 1,2,4-Triazoles:
  • Pellizzari Reaction: This reaction involves the condensation of an amide and an acylhydrazide at high temperatures to form a 1,2,4-triazole.[9][10] A significant drawback of using two different acyl groups is the potential for acyl interchange, leading to a mixture of products.[11]

  • Einhorn-Brunner Reaction: This method synthesizes 1,2,4-triazoles through the acid-catalyzed condensation of imides (diacylamines) with hydrazines.[12][13] When using an unsymmetrical imide, the reaction exhibits regioselectivity, which can be predicted based on the electronic properties of the acyl groups.[14]

Quantitative Data Comparison for 1,2,4-Triazole Synthesis

Direct comparative studies are less common for these classical reactions. However, the data below highlights the impact of modern techniques like microwave synthesis.

Table 3: Comparison of Conventional vs. Microwave-Assisted Pellizzari Reaction

ParameterConventional HeatingMicrowave Irradiation
Typical Temperature >200 °C100 - 150 °C
Reaction Time Long (hours)Short (minutes)
Yield Generally low to moderateOften significantly improved
Side Reactions Acyl interchange and decomposition can be significantReduced due to shorter reaction times

Data compiled from multiple sources indicating general trends.[9][11]

Experimental Workflows and Signaling Pathways

1_2_4_Triazole_Synthesis_Pathways Classical Synthetic Pathways for 1,2,4-Triazoles cluster_pellizzari Pellizzari Reaction cluster_einhorn_brunner Einhorn-Brunner Reaction cluster_product Product Amide R1-CONH2 (Amide) Pellizzari Pellizzari Rxn Amide->Pellizzari Acylhydrazide R2-CONHNH2 (Acylhydrazide) Acylhydrazide->Pellizzari Imide (R1CO)(R2CO)NH (Imide) Einhorn_Brunner Einhorn-Brunner Rxn Imide->Einhorn_Brunner Hydrazine R3-NHNH2 (Hydrazine) Hydrazine->Einhorn_Brunner Triazole_1_2_4 Substituted 1,2,4-Triazole Pellizzari->Triazole_1_2_4 High Temp (>200°C) or Microwave Einhorn_Brunner->Triazole_1_2_4 Acid Catalyst Reflux

Caption: Synthetic routes to 1,2,4-triazoles.

Detailed Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)

Procedure:

  • To a round-bottom flask, add the azide and the terminal alkyne.

  • Dissolve the starting materials in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. A color change is typically observed.

  • Stir the reaction mixture at room temperature. For slower reactions, gentle heating (e.g., 40-50 °C) can be applied.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Materials:

  • Azide (1.0 equiv)

  • Alkyne (terminal or internal) (1.1-1.5 equiv)

  • Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD)) (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, benzene, or THF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ruthenium catalyst in the anhydrous solvent.

  • Add the alkyne to the catalyst solution, followed by the azide.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted or 1,4,5-trisubstituted 1,2,3-triazole.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

Materials:

  • Azide-modified biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • Strained cyclooctyne reagent (e.g., DBCO-NHS ester) dissolved in an organic solvent (e.g., DMSO)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Prepare a stock solution of the strained cyclooctyne reagent in DMSO (e.g., 10 mM).

  • To the solution of the azide-modified biomolecule, add a molar excess (typically 5-20 fold) of the cyclooctyne stock solution. Ensure the final concentration of the organic solvent is compatible with the biomolecule's stability (e.g., <10% DMSO).

  • Incubate the reaction mixture at room temperature or 4 °C for 1-24 hours with gentle mixing.

  • Monitor the conjugation progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Once the reaction has reached the desired level of completion, remove the excess, unreacted cyclooctyne reagent via size-exclusion chromatography, dialysis, or spin filtration.

  • Characterize the final conjugate to determine the degree of labeling and confirm purity.

Protocol 4: Pellizzari Reaction (Conventional Heating)

Materials:

  • Amide (e.g., Benzamide) (1.0 equiv)

  • Acylhydrazide (e.g., Benzoylhydrazide) (1.0 equiv)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, thoroughly mix the amide and acylhydrazide.

  • Heat the mixture in an oil bath to a high temperature (e.g., 220-250 °C) under a nitrogen atmosphere with constant stirring.

  • Maintain this temperature for 2-4 hours. The evolution of water vapor may be observed.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature, which may result in solidification.

  • Pulverize the crude solid and wash with dilute acid and then water to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to yield the pure 1,2,4-triazole.

Protocol 5: Einhorn-Brunner Reaction

Materials:

  • Diacylamine (Imide) (1.0 equiv)

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 equiv)

  • Glacial Acetic Acid (as solvent and catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diacylamine in glacial acetic acid.

  • Slowly add the substituted hydrazine to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C).

  • Allow the reaction to proceed for 2-8 hours, monitoring its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Conclusion

The synthetic landscapes for 1,2,3- and 1,2,4-triazoles are distinct and well-defined. The synthesis of 1,2,3-triazoles is dominated by highly efficient and regioselective "click" reactions, with CuAAC and RuAAC offering complementary access to 1,4- and 1,5-isomers, respectively, while SPAAC provides a metal-free option essential for biological applications. In contrast, the synthesis of 1,2,4-triazoles continues to rely on classical condensation methods like the Pellizzari and Einhorn-Brunner reactions. While these methods are effective, they often require harsher conditions. The application of modern techniques such as microwave-assisted synthesis is crucial for improving the efficiency and environmental footprint of these classical transformations. The selection of a specific synthetic method will ultimately depend on the desired substitution pattern, the required scale of the synthesis, the functional group tolerance needed, and the intended application of the final triazole-containing molecule.

References

Evaluating the Efficacy of New Triazole-Norfloxacin Hybrids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. One promising strategy is the hybridization of existing antibiotics with bioactive moieties to enhance their efficacy and overcome resistance mechanisms. This guide provides a comparative evaluation of new triazole-norfloxacin hybrids, focusing on their antibacterial performance supported by experimental data.

Superior Antibacterial Potency Observed in Triazole-Norfloxacin Hybrids

Recent studies have demonstrated that the conjugation of a triazole ring to the norfloxacin scaffold can significantly enhance its antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] This enhancement is often attributed to the modification at the C-7 position of the quinolone core, a critical site for interaction with the bacterial enzyme DNA gyrase.[3] Many synthesized triazole-norfloxacin hybrids have exhibited minimum inhibitory concentration (MIC) values superior to the parent drug, norfloxacin.[1][2]

Comparative Antibacterial Activity

The following table summarizes the in vitro antibacterial activity (MIC in µg/mL) of selected 1,2,3-triazole and 1,2,4-triazole norfloxacin hybrids against common pathogenic bacteria, compared to the parent drug, norfloxacin.

CompoundHybrid TypeTest OrganismMIC (µg/mL)Reference
Norfloxacin -Staphylococcus aureus0.5 - 4[4]
Escherichia coli0.125 - 4[4]
Hybrid 1 1,2,3-TriazoleStaphylococcus aureus0.25[3]
Escherichia coli0.5[3]
Hybrid 2 1,2,3-TriazoleStaphylococcus aureus0.125[3]
Escherichia coli0.25[3]
Hybrid 3 1,2,4-TriazoleStaphylococcus aureus0.12[5]
Escherichia coli0.25[5]
Hybrid 4 1,2,4-TriazoleStaphylococcus aureus0.06[5]
Escherichia coli0.12[5]

Mechanism of Action: Enhanced DNA Gyrase Inhibition

Norfloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][6] The drug stabilizes the enzyme-DNA complex, leading to double-stranded DNA breaks and subsequent cell death.[1][3][6] The addition of the triazole moiety at the C-7 position of norfloxacin is believed to enhance the binding affinity of the hybrid molecule to the DNA gyrase, thereby increasing its inhibitory effect.[3] Molecular docking studies have predicted a strong affinity of these hybrids for bacterial topoisomerase IV.[1][2]

Norfloxacin_Mechanism cluster_bacterium Bacterial Cell Triazole-Norfloxacin_Hybrid Triazole-Norfloxacin Hybrid DNA_Gyrase DNA Gyrase / Topoisomerase IV Triazole-Norfloxacin_Hybrid->DNA_Gyrase Inhibits DNA_Damage Double-Strand DNA Breaks Triazole-Norfloxacin_Hybrid->DNA_Damage Induces DNA_Replication_Transcription DNA Replication & Transcription DNA_Gyrase->DNA_Replication_Transcription Enables Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of triazole-norfloxacin hybrids.

Experimental Protocols

Synthesis of Triazole-Norfloxacin Hybrids

1,2,3-Triazole Hybrids (via Click Chemistry):

A common method for the synthesis of 1,2,3-triazole-norfloxacin hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. The general procedure involves the reaction of an azide-functionalized norfloxacin derivative with a terminal alkyne.

  • Step 1: Synthesis of Azide-Functionalized Norfloxacin: Norfloxacin is reacted with a suitable reagent, such as sodium azide, to introduce an azide group, typically at the C-7 piperazinyl ring.

  • Step 2: Click Reaction: The azide-functionalized norfloxacin is then reacted with a terminal alkyne in the presence of a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) in a suitable solvent system (e.g., a mixture of water and tert-butyl alcohol). The reaction mixture is typically stirred at room temperature until completion.

  • Purification: The resulting 1,2,3-triazole-norfloxacin hybrid is purified using standard techniques such as recrystallization or column chromatography.

1,2,4-Triazole Hybrids:

The synthesis of 1,2,4-triazole-norfloxacin hybrids can be achieved through various multi-step reactions. A representative protocol is outlined below:

  • Step 1: Preparation of an Intermediate: Norfloxacin is reacted with a reagent to form an intermediate containing a reactive group suitable for cyclization, such as a hydrazide or an amidine.

  • Step 2: Cyclization: The intermediate is then reacted with a one-carbon source (e.g., formic acid or a derivative) or another suitable reagent to form the 1,2,4-triazole ring. This step often requires heating.

  • Purification: The final 1,2,4-triazole-norfloxacin hybrid is purified by methods such as recrystallization from an appropriate solvent.

Synthesis_Workflow cluster_123 1,2,3-Triazole Hybrid Synthesis cluster_124 1,2,4-Triazole Hybrid Synthesis NFX_azide Azide-Functionalized Norfloxacin Click Cu(I)-catalyzed Click Reaction NFX_azide->Click Alkyne Terminal Alkyne Alkyne->Click Hybrid_123 1,2,3-Triazole-Norfloxacin Hybrid Click->Hybrid_123 NFX_intermediate Norfloxacin Intermediate Cyclization Cyclization Reaction NFX_intermediate->Cyclization Cyclization_reagent Cyclization Reagent Cyclization_reagent->Cyclization Hybrid_124 1,2,4-Triazole-Norfloxacin Hybrid Cyclization->Hybrid_124

Caption: General synthesis workflows.

Antibacterial Susceptibility Testing

The antibacterial activity of the synthesized hybrids is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method or the agar well diffusion method.

Broth Microdilution Method:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture of the test organism.

  • Serial Dilutions: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Agar Well Diffusion Method:

  • Preparation of Agar Plates: A standardized inoculum of the test bacteria is uniformly spread onto the surface of a Mueller-Hinton agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compounds: A fixed volume of a known concentration of the test compound solution is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the zone is proportional to the antibacterial activity of the compound.

References

Confirming the Structure of Synthesized Triazole Derivatives: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

The structural confirmation of newly synthesized triazole derivatives is a critical step in chemical research and drug development. The precise arrangement of atoms within these heterocyclic compounds dictates their biological activity and physical properties. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about molecular structure. This guide offers an objective comparison of the primary spectroscopic methods used for the structural elucidation of triazole derivatives, supported by experimental data and detailed protocols.

Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is often employed to unambiguously determine the structure of a synthesized triazole derivative. The most common techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1] Each technique provides unique and complementary information.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the connectivity and chemical environment of atoms can be elucidated.[2][3][4] Two-dimensional (2D) NMR experiments are essential for assigning the signals of each carbon and proton accurately.[3]

  • Mass Spectrometry (MS): Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.[5] It also provides information about the structure through the analysis of fragmentation patterns.[6][7] The choice of ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is crucial and depends on the nature of the triazole derivative being analyzed.[5][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[2] The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.[8] This technique is particularly useful for identifying key structural features of triazole derivatives.[9]

Comparison of Spectroscopic Techniques
Technique Information Provided Advantages Limitations
¹H & ¹³C NMR Detailed information on the carbon-hydrogen framework, connectivity of atoms, and chemical environment.[3][4]Provides the most comprehensive structural information.[2]Requires a relatively larger amount of pure sample.
Mass Spectrometry Molecular weight, elemental composition, and structural information from fragmentation patterns.[5][6]High sensitivity, requires a very small amount of sample.Isomers may not be distinguishable without tandem MS.
IR Spectroscopy Presence of specific functional groups (e.g., C=C, C-H, N-H).[2][8]Fast, non-destructive, and can be used for solid and liquid samples.Provides limited information on the overall molecular structure.
Experimental Data Presentation

The following tables summarize typical spectroscopic data for synthesized triazole derivatives.

Table 1: Typical ¹H NMR Chemical Shifts (δ) for 1,2,4-Triazole Derivatives [4]

Proton Chemical Shift (ppm) Notes
Triazole C3-H7.5 - 9.5Downfield region, sensitive to substituents.
Triazole C5-H7.5 - 9.5Downfield region, sensitive to substituents.
Aromatic Protons6.5 - 8.5Characteristic region for aromatic substituents.
Alkyl Protons0.5 - 4.5Upfield region, depends on the specific alkyl group.

Table 2: Typical ¹³C NMR Chemical Shifts (δ) for 1,2,3-Triazole Derivatives [10]

Carbon Chemical Shift (ppm)
Triazole C4120 - 130
Triazole C5130 - 150
Aromatic Carbons110 - 140
Alkyl Carbons10 - 60

Table 3: Characteristic IR Absorption Frequencies for Triazole Derivatives [8]

Functional Group Vibrational Mode Frequency (cm⁻¹)
C-H (aromatic)Stretching3000 - 3100
N-HStretching3100 - 3300
C=C (aromatic)Stretching1450 - 1600
-N=N-Stretching1540 - 1580

Table 4: Common Mass Fragmentation Patterns (m/z) for 1,2,4-Triazole Ring [6]

Fragmentation Description
Loss of HCNA characteristic fragmentation of the unsubstituted 1H-1,2,4-triazole.
Loss of N₂Can form a nitrilium ion, especially in substituted triazoles.
Substituent LossFragmentation involving the loss of substituents from the triazole ring.

Mandatory Visualizations

G Workflow for Spectroscopic Structure Confirmation of Triazole Derivatives cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesized Triazole Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Sample MS Mass Spectrometry (EI, ESI) Synthesis->MS Sample IR IR Spectroscopy Synthesis->IR Sample Data_Analysis Combined Data Analysis NMR->Data_Analysis Spectral Data MS->Data_Analysis Spectral Data IR->Data_Analysis Spectral Data Structure_Confirmation Confirmed Structure Data_Analysis->Structure_Confirmation Interpretation

Caption: Workflow for confirming the structure of a synthesized triazole derivative.

G Complementary Information from Spectroscopic Techniques cluster_info Information Obtained Triazole Synthesized Triazole Derivative NMR NMR Triazole->NMR Analyzed by MS MS Triazole->MS Analyzed by IR IR Triazole->IR Analyzed by Framework Carbon-Hydrogen Framework (Connectivity) MolWeight Molecular Weight & Elemental Composition FuncGroups Functional Groups NMR->Framework MS->MolWeight IR->FuncGroups

Caption: Information provided by different spectroscopic techniques.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified triazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11] Transfer the solution to an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[11] Standard acquisition parameters are typically used. For complex structures, 2D NMR experiments (e.g., COSY, HSQC) may be necessary for complete assignment.[3]

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the structure.[4]

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the triazole derivative (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: The choice of ionization source and mass analyzer is critical.[5] For polar triazoles, an LC-MS/MS system with an ESI source and a triple quadrupole or time-of-flight (TOF) mass analyzer is often preferred.[5]

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data.[6]

  • Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain insights into the molecular structure.[7]

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two NaCl or KBr plates.[11]

  • Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the triazole derivative.[9]

Conclusion

The structural confirmation of synthesized triazole derivatives relies on the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides the foundational information about the molecular framework, while mass spectrometry confirms the molecular weight and offers clues about the structure through fragmentation analysis. IR spectroscopy complements these techniques by identifying the key functional groups present. By combining the data from these methods, researchers can achieve an unambiguous structural elucidation of novel triazole compounds, which is essential for advancing research and development in medicinal chemistry and materials science.

References

A Comparative Guide to the Synthesis of 1,2,4-Triazoles: Conventional vs. Green Methods

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole scaffold is a critical pharmacophore in medicinal chemistry, integral to a wide array of therapeutic agents exhibiting antifungal, antiviral, anticancer, and anti-inflammatory properties. The synthesis of this heterocyclic core has evolved from classical, often harsh, methodologies to more sustainable and efficient "green" chemistry approaches. This guide provides a comprehensive comparison of conventional and green synthesis methods for 1,2,4-triazoles, offering researchers, scientists, and drug development professionals objective data, detailed experimental protocols, and visual workflows to inform their synthetic strategies.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data for the synthesis of 1,2,4-triazoles via conventional and green methods, providing a clear comparison of their performance.

MethodSubstratesCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Conventional Methods
Pellizzari ReactionBenzamide, BenzoylhydrazideNeat (solvent-free)220-2502-4 hoursModerate to Good[1][2][3]
Einhorn-Brunner ReactionDiacylamine, PhenylhydrazineGlacial Acetic Acid110-120 (Reflux)2-8 hoursModerate to Good[4][5][6]
Green Synthesis Methods
Microwave-AssistedAromatic Hydrazide, Substituted Nitrilen-Butanol / K₂CO₃1502 hoursGood to Excellent[1]
Microwave-AssistedHydrazine, FormamideNone16010 minutes54-81[7]
Ultrasound-Assistedα-Nitrophenyl hydrazones, Methylene aminesNaNO₂ / BTEAC45-5540-80 minutes75-89[8][9]
MechanochemicalHydrazone, other reactants-Room Temperature1 hourQuantitative[10]

Experimental Protocols

Detailed methodologies for key conventional and green synthesis experiments are provided below.

Conventional Method: Pellizzari Reaction for 3,5-Diphenyl-1,2,4-triazole

Materials:

  • Benzamide

  • Benzoylhydrazide

  • Ethanol (for recrystallization)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[1][2]

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[1][2]

  • Maintain this temperature for 2-4 hours.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will solidify.[1]

  • Triturate the solid product with ethanol to remove impurities.

  • Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[2]

Green Method: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles

Materials:

  • Aromatic hydrazide (0.005 moles)

  • Substituted nitrile (0.0055 moles)

  • Potassium carbonate (0.0055 moles)

  • n-Butanol (10 mL)

  • Microwave reactor vial (20 mL)

  • Microwave synthesizer

Procedure:

  • To a 20 mL microwave reactor vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.

  • Add 10 mL of n-butanol to the vial.[1]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150°C for 2 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated substituted 1,2,4-triazole product can be collected by filtration.[1]

  • The isolated crude material can then be recrystallized from ethanol to give the analytically pure product.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described conventional and green synthesis methods.

Conventional_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine equimolar benzamide and benzoylhydrazide react Heat to 220-250°C for 2-4 hours under N₂ prep->react Stirring cool Cool to room temperature react->cool triturate Triturate with ethanol cool->triturate recrystallize Recrystallize from ethanol/acetic acid triturate->recrystallize product Pure 3,5-diphenyl- 1,2,4-triazole recrystallize->product Green_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine aromatic hydrazide, nitrile, and K₂CO₃ in n-butanol react Microwave irradiation at 150°C for 2 hours prep->react Seal vial cool Cool to room temperature react->cool filter Filter the precipitate cool->filter recrystallize Recrystallize from ethanol filter->recrystallize product Pure substituted 1,2,4-triazole recrystallize->product

References

Comparative Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing a Propionic Acid Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological performance of a series of novel 1,2,4-triazole derivatives incorporating a propionic acid moiety. The inclusion of the propionic acid group is a strategic design choice, drawing inspiration from the structure of widely-used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] The following sections present a detailed analysis of their anti-inflammatory, antimicrobial, and anthelmintic activities, supported by experimental data and detailed methodologies to facilitate reproducibility and further investigation.

Comparative Analysis of Biological Activities

A series of seven novel 1,2,4-triazole derivatives, designated 3a–3g, were synthesized and evaluated for a range of biological activities. The core structure consists of a 1,2,4-triazole ring linked to a propionic acid tail, with variable aryl substituents at other positions on the triazole ring.

Anti-inflammatory and Cytokine Release Modulation

The anti-inflammatory potential of compounds 3a–3g was assessed by measuring their impact on the release of key pro-inflammatory and anti-inflammatory cytokines from peripheral blood mononuclear cells (PBMCs). Notably, none of the tested compounds exhibited significant toxicity or antiproliferative effects on these cells, indicating a favorable safety profile at the tested concentrations.

A significant finding is the universal ability of all tested compounds (3a-3g) to reduce the level of Tumor Necrosis Factor-alpha (TNF-α), a key mediator of inflammation.[1][2][3] Furthermore, compounds 3a , 3c , and 3e demonstrated a more pronounced anti-inflammatory profile by also decreasing the release of Interferon-gamma (IFN-γ).[1][3][4] These three compounds are highlighted as having the most promising anti-inflammatory effects.

Table 1: Effect of 1,2,4-Triazole Derivatives (3a–3g) on Cytokine Release in PBMC Cultures

CompoundR¹ SubstituentR² SubstituentTNF-α Release (% of Control)IFN-γ Release (% of Control)
3a 2-pyridyl2-pyridylSignificantly ReducedDecreased
3b 4-pyridyl4-pyridylSignificantly ReducedNo Significant Change
3c 2-pyridyl4-methylphenylSignificantly ReducedDecreased
3d 4-chlorophenyl4-methoxyphenylSignificantly ReducedNo Significant Change
3e 4-pyridylPhenylSignificantly ReducedDecreased
3f 4-chlorophenyl4-chlorophenylSignificantly ReducedNo Significant Change
3g PhenylPhenylSignificantly ReducedNo Significant Change
Data summarized from the findings that all compounds significantly reduced TNF-α, while 3a, 3c, and 3e also decreased IFN-γ release.[1][2][3]
Antimicrobial and Anthelmintic Activity

The investigation extended to the antimicrobial and anthelmintic potential of these derivatives. The presence of the propionic acid group was found to generally reduce the antibacterial activity of compounds 3a–3g when compared to analogous 1,2,4-triazole derivatives substituted with methacrylic acid.[1] However, specific substitutions did confer some level of activity.

In terms of anthelmintic properties against Rhabditis sp., compounds 3a (with two 2-pyridyl substituents) and 3c (with a 2-pyridyl and a 4-methylphenyl substituent) showed increased potential.[1] This suggests that the nature of the aryl groups plays a crucial role in determining the spectrum of biological activity.

Experimental Workflow and Methodologies

The biological evaluation of the synthesized 1,2,4-triazole derivatives followed a structured workflow, from chemical synthesis to a multi-faceted assessment of their biological effects.

G cluster_synthesis Synthesis & Characterization cluster_bio_eval Biological Evaluation cluster_pbmc PBMC Assays cluster_antimicrobial Antimicrobial & Anthelmintic Assays cluster_results Data Analysis start Amidrazones (1a-1g) + Succinic Anhydride synthesis Synthesis of 1,2,4-Triazole Derivatives (3a-3g) start->synthesis characterization Structural Confirmation (NMR, HRMS) synthesis->characterization pbmc Peripheral Blood Mononuclear Cells (PBMCs) characterization->pbmc antibacterial Antibacterial Assay (Gram+/Gram-) characterization->antibacterial anthelmintic Anthelmintic Assay (Rhabditis sp.) characterization->anthelmintic toxicity Toxicity & Antiproliferative Assay pbmc->toxicity cytokine Cytokine Release Assay (TNF-α, IFN-γ, IL-6, IL-10) pbmc->cytokine analysis Structure-Activity Relationship (SAR) Analysis toxicity->analysis cytokine->analysis antibacterial->analysis anthelmintic->analysis conclusion Identification of Lead Compounds (3a, 3c, 3e) analysis->conclusion

Caption: Experimental workflow for the synthesis and biological evaluation of 1,2,4-triazole derivatives.

Experimental Protocols

Synthesis of 1,2,4-Triazole Derivatives (3a–3g)

The target compounds were synthesized through the reaction of appropriate amidrazones (1a–1g) with succinic anhydride.[1][2] The structural integrity of the resulting 1,2,4-triazole derivatives containing a propanoic acid moiety was confirmed using proton and carbon nuclear magnetic resonance (¹H NMR, ¹³C NMR) and high-resolution mass spectrometry (HRMS).[1]

Peripheral Blood Mononuclear Cell (PBMC) Assays
  • Cell Isolation and Culture : PBMCs were isolated from the blood of healthy donors. The biological activity tests were conducted using a mitogen-stimulated cell culture environment.[1]

  • Toxicity and Antiproliferative Activity : The effect of compounds 3a–3g on the viability and proliferation of PBMCs was evaluated to determine their cytotoxicity.[1]

  • Cytokine Release Assay : The influence of the compounds on the release of TNF-α, IL-6, IFN-γ, and IL-10 was quantified in the PBMC cultures.[1][2] Lipopolysaccharide (LPS) was used to induce the production of IFN-γ.[4] The levels of cytokines were likely measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay technique.

Antimicrobial and Anthelmintic Assays
  • Antibacterial Activity : The antimicrobial activity of derivatives 3a–3g was tested against a panel of Gram-positive and Gram-negative bacterial strains to determine their antibacterial spectrum and potency.[1][2]

  • Anthelmintic Activity : The in vitro anthelmintic activity was studied using a culture of Rhabditis sp. nematodes.[1][2] The efficacy of the compounds was determined by observing their effect on the viability and motility of the worms.

References

Assessing the Antioxidant Properties of Brominated Triazolo[1,5-a]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. This has spurred significant research into the discovery and development of novel antioxidant compounds. Among the diverse classes of heterocyclic compounds investigated, triazolo[1,5-a]pyridines have emerged as a promising scaffold due to their wide range of biological activities.

This guide provides a comparative assessment of the antioxidant properties of brominated triazolo[1,5-a]pyridines. While direct quantitative data from standardized antioxidant assays such as DPPH and ABTS for brominated triazolo[1,5-a]pyridines is limited in publicly available literature, this document synthesizes existing qualitative evidence and presents a comparative analysis against structurally related heterocyclic compounds for which robust data exists. The inclusion of bromine atoms in the triazolo[1,5-a]pyridine structure has been noted to enhance antioxidant potential, making this a particularly interesting subgroup for investigation.[1]

For a comprehensive quantitative comparison, this guide will leverage data from closely related thiazolo[4,5-b]pyridine-based 1,2,3-triazoles, which offer valuable insights into the potential efficacy of the target compounds. We will also draw comparisons with other nitrogen-containing heterocyclic compounds and standard antioxidants. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the antioxidant potential of this class of compounds.

Comparative Analysis of Antioxidant Activity

The antioxidant activity of chemical compounds is commonly evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay are two of the most widely used methods to assess the free radical scavenging capacity of antioxidants. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

For a quantitative perspective, we present a comparison with structurally similar thiazolo[4,5-b]pyridine-based 1,2,3-triazoles and other relevant heterocyclic compounds.

Table 1: Comparative Antioxidant Activity (IC50 µM) of Thiazolo[4,5-b]pyridine-based 1,2,3-triazoles and Standard Antioxidants [2]

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound 9e 17.30 ± 0.5818.52 ± 0.18
Compound 9i 13.06 ± 0.5015.18 ± 0.25
BHA (Standard) Not ReportedNot Reported
α-Tocopherol (Standard) Not ReportedNot Reported

Note: BHA (Butylated hydroxyanisole) and α-Tocopherol were used as standards, but their IC50 values were not explicitly provided in the comparative data table of the source.

Table 2: Comparative Antioxidant Activity (IC50 µM) of Other Nitrogen-Containing Heterocyclic Compounds [5]

CompoundDPPH IC50 (µM)
Compound 3 93.4
Compound 8 448.70
Vitamin C (Standard) 141.9

Signaling Pathways in Antioxidant Action

The antioxidant effects of many compounds are not limited to direct radical scavenging but also involve the modulation of cellular signaling pathways that regulate endogenous antioxidant defenses. One of the most critical pathways in this regard is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or certain bioactive compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to combat oxidative stress.

Docking studies on thiazolo[4,5-b]pyridine-based 1,2,3-triazoles, structurally similar to our target compounds, suggest that they can act as Keap1 blockers. By binding to Keap1, they may disrupt the Keap1-Nrf2 interaction, thereby promoting Nrf2 activation and the subsequent upregulation of the cellular antioxidant response.[2]

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination Keap1_Nrf2->Ub targets for Nrf2_free->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates Keap1 Keap1 Keap1->Keap1_Nrf2 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Brominated_Triazolopyridine Brominated triazolo[1,5-a]pyridines Brominated_Triazolopyridine->Keap1 inhibits Proteasome Proteasomal Degradation Ub->Proteasome targets for Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_nuc->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates

Figure 1: Proposed mechanism of action via the Keap1-Nrf2-ARE signaling pathway.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below for researchers interested in replicating or adapting these experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[4]

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: Dissolve the test compounds (brominated triazolo[1,5-a]pyridines and comparative compounds) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. A series of dilutions are then prepared from the stock solution.

  • Assay Protocol:

    • In a 96-well microplate, add a specific volume of the test sample or standard antioxidant (e.g., ascorbic acid or Trolox) at different concentrations.

    • Add the DPPH working solution to each well.

    • Include a control well containing the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance at 734 nm is measured.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds and standard antioxidants as described for the DPPH assay.

  • Assay Protocol:

    • Add a small volume of the test sample or standard to a cuvette or microplate well.

    • Add a larger volume of the ABTS•+ working solution and mix thoroughly.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

  • IC50 Determination: The IC50 value is determined from the plot of scavenging activity against the concentration of the test compound.

Conclusion

The available evidence suggests that brominated triazolo[1,5-a]pyridines are a promising class of compounds with notable antioxidant properties, which appear to be enhanced by the presence of bromine substituents. While direct quantitative comparisons using standardized assays like DPPH and ABTS are currently limited for this specific subclass, data from structurally related thiazolo[4,5-b]pyridine-based 1,2,3-triazoles demonstrate potent radical scavenging activities.

Furthermore, the potential mechanism of action for these compounds may extend beyond direct radical scavenging to include the modulation of key cellular antioxidant pathways, such as the Keap1-Nrf2-ARE system. This dual action of direct and indirect antioxidant effects makes brominated triazolo[1,5-a]pyridines and related heterocyclic compounds attractive candidates for further investigation in the development of novel therapeutic agents to combat oxidative stress-related diseases.

Future research should focus on the systematic synthesis and evaluation of a series of brominated triazolo[1,5-a]pyridines using standardized antioxidant assays to establish a clear structure-activity relationship and to provide robust quantitative data for comparison. In vivo studies will also be crucial to validate the therapeutic potential of these compounds.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-1-methyl-1H-1,2,4-triazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Bromo-1-methyl-1H-1,2,4-triazole is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its disposal, aligned with general best practices for handling halogenated organic compounds in a research and development setting. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Summary of Chemical Safety Information

For quick reference, the table below summarizes the key hazard information for this compound. This data has been compiled from safety data sheets (SDS) to provide essential information for safe handling and disposal.

PropertyInformation
Chemical Name This compound
CAS Number 56616-91-2
Molecular Formula C₃H₄BrN₃
Molecular Weight 161.99 g/mol
Physical Form Solid
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. Harmful if swallowed.
Signal Word Warning

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations that may apply to your location.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Engineering Controls: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: A lab coat or chemical-resistant apron is required.

    • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter is recommended.

2. Waste Segregation and Container Selection:

  • Waste Classification: this compound is a halogenated organic compound. It must be segregated from non-halogenated chemical waste.

  • Container Requirements:

    • Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.

    • Ensure the container is clean and dry before adding any waste.

3. Waste Collection and Labeling:

  • Collection:

    • Carefully transfer the solid this compound waste into the designated halogenated waste container. Avoid generating dust.

    • If dealing with solutions of this compound, collect them in a designated liquid halogenated waste container.

    • Do not mix with incompatible materials such as strong oxidizing agents.

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" label as soon as the first drop of waste is added.

    • The label must include:

      • The full chemical name: "this compound"

      • The concentration (if in solution).

      • The words "Halogenated Organic Waste".

      • The primary hazards (e.g., "Irritant," "Harmful").

      • The date of accumulation.

      • The name of the principal investigator and the laboratory location.

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.

  • Store away from heat, sparks, and open flames.

  • Ensure the storage area is well-ventilated.

5. Disposal and Removal:

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (as per institutional and local regulations), contact your institution's EHS department to arrange for a waste pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.

  • Do Not Dispose in Regular Trash: This chemical must not be disposed of in the regular solid waste stream.

  • Follow Institutional Procedures: Adhere strictly to the procedures provided by your EHS for waste pickup and documentation.

6. Spill Management:

  • Small Spills:

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into the designated halogenated waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS or emergency response team immediately.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is this a spill? B->C D Follow Spill Management Protocol C->D Yes E Segregate as Halogenated Organic Waste C->E No D->E F Select a Labeled, Compatible Waste Container E->F G Transfer Waste to Container in a Fume Hood F->G H Securely Seal and Label the Container G->H I Store in a Designated Satellite Accumulation Area H->I J Contact EHS for Waste Pickup I->J

Caption: Disposal workflow for this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromo-1-methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 3-Bromo-1-methyl-1H-1,2,4-triazole (CAS No: 56616-91-2). Adherence to these procedures is paramount for ensuring the safety of all laboratory personnel and maintaining environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The required Personal Protective Equipment (PPE) is summarized in the table below. This equipment must be worn at all times when handling the compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.Protects against splashes and solid particulates that can cause serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Gloves must be inspected before use.Prevents skin contact, which can cause irritation.[4]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.[3]Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][2]

Safe Handling and Storage

Operational Plan:

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all weighing and transfer operations.

    • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

    • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

  • Handling:

    • Avoid creating dust.[5]

    • Weigh the solid in a tared, sealed container within the fume hood.

    • When preparing solutions, add the solid slowly to the solvent to prevent splashing.

    • Keep the container tightly closed when not in use.[6]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3][7]

    • Keep the container tightly sealed and clearly labeled.[6]

    • Store in a dark place.[6]

Emergency Procedures

First Aid Measures:

  • After eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

  • After skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[3]

  • After inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

  • After ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

Spill Management:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite).[8] For solid spills, carefully sweep up the material, avoiding dust generation.[7]

  • Collect: Place the absorbed or swept material into a designated, labeled, and sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if appropriate for the surface), followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed, and appropriate containers.

  • Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 handle1 Weigh and Transfer prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Seal Container handle2->handle3 store1 Store in Cool, Dry, Ventilated Area handle3->store1 disp1 Collect Waste handle3->disp1 store2 Keep Container Sealed store1->store2 disp2 Label as Hazardous disp1->disp2 disp3 Dispose via EHS disp2->disp3

Caption: Workflow for the safe handling of this compound.

Logical Relationship of Emergency Responses

cluster_response Immediate Actions cluster_assessment Spill Assessment cluster_cleanup Cleanup Procedure cluster_disposal Disposal spill Spill or Exposure Occurs evacuate Evacuate Area spill->evacuate first_aid Administer First Aid spill->first_aid alert Alert Colleagues evacuate->alert assess Assess Spill Size & Hazard alert->assess minor_spill Minor Spill assess->minor_spill major_spill Major Spill assess->major_spill contain Contain Spill minor_spill->contain ehs Contact EHS / Emergency Services major_spill->ehs collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate disp1 Collect Waste decontaminate->disp1 disp2 Label as Hazardous disp1->disp2 disp3 Dispose via EHS disp2->disp3

Caption: Logical flow of actions in response to a spill or exposure event.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-methyl-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-methyl-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.